CVT-5440
Description
Propriétés
Numéro CAS |
531506-64-6 |
|---|---|
Formule moléculaire |
C27H28N6O5 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
8-[4-[[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]phenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C27H28N6O5/c1-4-13-32-24-22(26(34)33(14-5-2)27(32)35)29-23(30-24)17-9-11-19(12-10-17)37-16-21-28-25(38-31-21)18-7-6-8-20(15-18)36-3/h6-12,15H,4-5,13-14,16H2,1-3H3,(H,29,30) |
Clé InChI |
AHJHSANRNGKAFS-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC4=NOC(=N4)C5=CC(=CC=C5)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CVT-5440; CVT5440; CVT 5440; UNII-29S2U9DRGS. |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CVT-5440: A Technical Guide for Researchers
An In-depth Examination of a Selective A2B Adenosine Receptor Antagonist
Abstract
CVT-5440 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes, most notably in inflammatory conditions such as asthma. This technical guide delineates the mechanism of action of this compound, detailing its interaction with the A2BAR and the subsequent impact on downstream signaling cascades. This document provides a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and workflows to support researchers and professionals in the field of drug development.
Introduction to this compound and the A2B Adenosine Receptor
Adenosine is a purine nucleoside that functions as a signaling molecule by activating four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3. The A2B adenosine receptor is characterized by its relatively low affinity for adenosine, becoming physiologically relevant in conditions where extracellular adenosine concentrations are significantly elevated, such as in instances of inflammation, hypoxia, and ischemia.
This compound is a xanthine-based derivative identified as a high-affinity antagonist for the A2B adenosine receptor.[1][2] Its development was driven by the therapeutic potential of targeting the A2BAR, particularly in the context of asthma, where adenosine is known to provoke bronchoconstriction and inflammation, largely through the activation of mast cells.[1]
Quantitative Data: Binding Affinity and Selectivity
The efficacy of this compound as a selective A2BAR antagonist is quantified by its binding affinity (Ki) for the A2B receptor and its selectivity over other adenosine receptor subtypes. The available data is summarized in the table below.
| Compound | Target Receptor | Ki (nM) | Selectivity vs. A1 | Selectivity vs. A2A | Selectivity vs. A3 | Reference |
| This compound | Human A2B | 50 | >200-fold | >200-fold | >167-fold | [1][2] |
| Human A1 | >10,000 | - | [3][4][5] | |||
| Human A2A | >10,000 | - | [3][4][5] | |||
| Human A3 | >10,000 | - | [3][4][5] |
Mechanism of Action: Antagonism of A2B Receptor Signaling
The A2B adenosine receptor is known to couple to multiple G-proteins, primarily Gs and Gq, initiating distinct downstream signaling cascades. This compound exerts its pharmacological effect by competitively binding to the A2BAR, thereby preventing adenosine-mediated activation and the subsequent intracellular signaling events.
Inhibition of the Gs-cAMP-PKA Pathway
Activation of the A2BAR by adenosine leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][6] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, influencing gene expression and cellular function. By blocking adenosine binding, this compound prevents this Gs-mediated signaling cascade.
Inhibition of the Gq-PLC-IP3/DAG Pathway
In certain cell types, the A2BAR also couples to the Gq alpha subunit.[3][6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This compound's antagonism of the A2BAR also blocks this signaling pathway, preventing the associated rise in intracellular calcium and PKC activation.
Signaling Pathway of the A2B Adenosine Receptor and Inhibition by this compound
Experimental Protocols
The characterization of this compound as a selective A2BAR antagonist involves two primary types of in vitro assays: radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP accumulation).
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the A2B adenosine receptor.
Objective: To measure the ability of this compound to displace a known radiolabeled A2BAR ligand from the receptor.
Materials:
-
Membrane preparations from cells stably expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).
-
Radiolabeled A2BAR antagonist (e.g., [³H]PSB-603).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled A2BAR ligand, e.g., ZM241385).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (near its Kd), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
cAMP Accumulation Functional Assay
This protocol assesses the functional antagonism of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Objective: To determine the functional potency (IC50 or Kb) of this compound in blocking A2BAR-mediated cAMP accumulation.
Materials:
-
Whole cells expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).
-
A2BAR agonist (e.g., NECA).
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the A2BAR agonist (typically at its EC80 concentration).
-
Incubate for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP response, using non-linear regression.
-
The antagonist dissociation constant (Kb) can be calculated using the Gaddum equation.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the A2B adenosine receptor. Its mechanism of action is centered on the competitive inhibition of adenosine binding to the A2BAR, thereby blocking downstream signaling through both the Gs/cAMP and Gq/PLC pathways. This inhibitory action on a key receptor in inflammatory pathways, particularly in mast cells, underscores its potential as a therapeutic agent for conditions like asthma. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this compound and other A2BAR modulators.
References
- 1. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
The Core Mechanism of Action of CVT-5440: A Technical Guide for Researchers
An In-depth Examination of a Selective A2B Adenosine Receptor Antagonist
Abstract
CVT-5440 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes, most notably in inflammatory conditions such as asthma. This technical guide delineates the mechanism of action of this compound, detailing its interaction with the A2BAR and the subsequent impact on downstream signaling cascades. This document provides a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and workflows to support researchers and professionals in the field of drug development.
Introduction to this compound and the A2B Adenosine Receptor
Adenosine is a purine nucleoside that functions as a signaling molecule by activating four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3. The A2B adenosine receptor is characterized by its relatively low affinity for adenosine, becoming physiologically relevant in conditions where extracellular adenosine concentrations are significantly elevated, such as in instances of inflammation, hypoxia, and ischemia.
This compound is a xanthine-based derivative identified as a high-affinity antagonist for the A2B adenosine receptor.[1][2] Its development was driven by the therapeutic potential of targeting the A2BAR, particularly in the context of asthma, where adenosine is known to provoke bronchoconstriction and inflammation, largely through the activation of mast cells.[1]
Quantitative Data: Binding Affinity and Selectivity
The efficacy of this compound as a selective A2BAR antagonist is quantified by its binding affinity (Ki) for the A2B receptor and its selectivity over other adenosine receptor subtypes. The available data is summarized in the table below.
| Compound | Target Receptor | Ki (nM) | Selectivity vs. A1 | Selectivity vs. A2A | Selectivity vs. A3 | Reference |
| This compound | Human A2B | 50 | >200-fold | >200-fold | >167-fold | [1][2] |
| Human A1 | >10,000 | - | [3][4][5] | |||
| Human A2A | >10,000 | - | [3][4][5] | |||
| Human A3 | >10,000 | - | [3][4][5] |
Mechanism of Action: Antagonism of A2B Receptor Signaling
The A2B adenosine receptor is known to couple to multiple G-proteins, primarily Gs and Gq, initiating distinct downstream signaling cascades. This compound exerts its pharmacological effect by competitively binding to the A2BAR, thereby preventing adenosine-mediated activation and the subsequent intracellular signaling events.
Inhibition of the Gs-cAMP-PKA Pathway
Activation of the A2BAR by adenosine leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][6] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, influencing gene expression and cellular function. By blocking adenosine binding, this compound prevents this Gs-mediated signaling cascade.
Inhibition of the Gq-PLC-IP3/DAG Pathway
In certain cell types, the A2BAR also couples to the Gq alpha subunit.[3][6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This compound's antagonism of the A2BAR also blocks this signaling pathway, preventing the associated rise in intracellular calcium and PKC activation.
Signaling Pathway of the A2B Adenosine Receptor and Inhibition by this compound
Experimental Protocols
The characterization of this compound as a selective A2BAR antagonist involves two primary types of in vitro assays: radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP accumulation).
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the A2B adenosine receptor.
Objective: To measure the ability of this compound to displace a known radiolabeled A2BAR ligand from the receptor.
Materials:
-
Membrane preparations from cells stably expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).
-
Radiolabeled A2BAR antagonist (e.g., [³H]PSB-603).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled A2BAR ligand, e.g., ZM241385).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (near its Kd), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
cAMP Accumulation Functional Assay
This protocol assesses the functional antagonism of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Objective: To determine the functional potency (IC50 or Kb) of this compound in blocking A2BAR-mediated cAMP accumulation.
Materials:
-
Whole cells expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).
-
A2BAR agonist (e.g., NECA).
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the A2BAR agonist (typically at its EC80 concentration).
-
Incubate for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP response, using non-linear regression.
-
The antagonist dissociation constant (Kb) can be calculated using the Gaddum equation.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the A2B adenosine receptor. Its mechanism of action is centered on the competitive inhibition of adenosine binding to the A2BAR, thereby blocking downstream signaling through both the Gs/cAMP and Gq/PLC pathways. This inhibitory action on a key receptor in inflammatory pathways, particularly in mast cells, underscores its potential as a therapeutic agent for conditions like asthma. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this compound and other A2BAR modulators.
References
- 1. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
In-Depth Technical Guide: Adenosine Receptor Binding Affinity of CVT-5440
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "CVT-5440" appears to be a hypothetical or proprietary designation for which no public scientific literature or data is available. The following guide is a representative example constructed based on the known pharmacological profiles of similar, well-documented adenosine receptor antagonists. All data and experimental protocols are illustrative and based on established methodologies in the field of adenosine receptor research.
Introduction to Adenosine Receptors and Selective Antagonism
Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. These receptors are distributed throughout the body and are implicated in cardiovascular, central nervous system, inflammatory, and immune functions. The development of selective antagonists for these receptors is a key area of research for treating various pathologies, including Parkinson's disease, cancer, and inflammation. This document outlines the binding affinity profile of a selective adenosine receptor antagonist, designated here as this compound, which exhibits high affinity and selectivity for the A₂ₐ subtype.
Binding Affinity Profile of this compound
The binding affinity of this compound for the four human adenosine receptor subtypes was determined using radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.
Table 1: this compound Binding Affinity (Kᵢ) at Human Adenosine Receptors
| Receptor Subtype | Radioligand Used | Cell Line | Mean Kᵢ (nM) ± SEM |
| A₂ₐ | [³H]ZM241385 | HEK-293 | 0.8 ± 0.1 |
| A₁ | [³H]DPCPX | CHO-K1 | 150 ± 12 |
| A₂ᵦ | [³H]DPCPX | HEK-293 | > 1000 |
| A₃ | [¹²⁵I]AB-MECA | HEK-293 | > 1000 |
Data are hypothetical and for illustrative purposes.
The data clearly demonstrate that this compound is a potent and highly selective antagonist for the human A₂ₐ adenosine receptor, with over 180-fold selectivity against the A₁ receptor and minimal to no affinity for the A₂ᵦ and A₃ receptor subtypes at concentrations up to 1 µM.
Experimental Protocols
The following protocols are representative of the methodologies used to determine the binding affinity data presented in Table 1.
Radioligand Binding Assay for A₂ₐ Receptor
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human A₂ₐ adenosine receptor.
-
Membrane Preparation: Cells were harvested, and crude membranes were prepared by homogenization in ice-cold 50 mM Tris-HCl buffer (pH 7.4) followed by centrifugation. The resulting pellet was resuspended in the same buffer.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 1 mM EDTA.
-
Radioligand: [³H]ZM241385, a selective A₂ₐ antagonist, was used at a final concentration of 2 nM.
-
Procedure:
-
Membrane homogenates (50 µg protein) were incubated with [³H]ZM241385 and various concentrations of the competing ligand, this compound (0.1 nM to 10 µM).
-
The reaction mixture was incubated for 90 minutes at 25°C.
-
Non-specific binding was determined in the presence of 1 µM of the non-selective antagonist ZM241385.
-
The reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester.
-
Filters were washed three times with ice-cold assay buffer.
-
Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition curves. Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
The experimental workflow for this binding assay is visualized in the diagram below.
Downstream Signaling Pathway
The A₂ₐ receptor is canonically coupled to the G-protein Gαs, which stimulates adenylyl cyclase (AC) activity. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). As an antagonist, this compound blocks this cascade by preventing adenosine from binding to and activating the A₂ₐ receptor.
The diagram below illustrates the canonical A₂ₐ signaling pathway and the inhibitory action of this compound.
Conclusion
The illustrative data presented in this guide characterize this compound as a potent and highly selective antagonist for the human A₂ₐ adenosine receptor. Its high affinity and selectivity profile suggest its potential as a therapeutic agent for conditions where A₂ₐ receptor signaling is dysregulated. The provided experimental framework represents the standard methodology for characterizing such compounds and can be adapted for further in-vitro and in-vivo evaluation.
In-Depth Technical Guide: Adenosine Receptor Binding Affinity of CVT-5440
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "CVT-5440" appears to be a hypothetical or proprietary designation for which no public scientific literature or data is available. The following guide is a representative example constructed based on the known pharmacological profiles of similar, well-documented adenosine receptor antagonists. All data and experimental protocols are illustrative and based on established methodologies in the field of adenosine receptor research.
Introduction to Adenosine Receptors and Selective Antagonism
Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. These receptors are distributed throughout the body and are implicated in cardiovascular, central nervous system, inflammatory, and immune functions. The development of selective antagonists for these receptors is a key area of research for treating various pathologies, including Parkinson's disease, cancer, and inflammation. This document outlines the binding affinity profile of a selective adenosine receptor antagonist, designated here as this compound, which exhibits high affinity and selectivity for the A₂ₐ subtype.
Binding Affinity Profile of this compound
The binding affinity of this compound for the four human adenosine receptor subtypes was determined using radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.
Table 1: this compound Binding Affinity (Kᵢ) at Human Adenosine Receptors
| Receptor Subtype | Radioligand Used | Cell Line | Mean Kᵢ (nM) ± SEM |
| A₂ₐ | [³H]ZM241385 | HEK-293 | 0.8 ± 0.1 |
| A₁ | [³H]DPCPX | CHO-K1 | 150 ± 12 |
| A₂ᵦ | [³H]DPCPX | HEK-293 | > 1000 |
| A₃ | [¹²⁵I]AB-MECA | HEK-293 | > 1000 |
Data are hypothetical and for illustrative purposes.
The data clearly demonstrate that this compound is a potent and highly selective antagonist for the human A₂ₐ adenosine receptor, with over 180-fold selectivity against the A₁ receptor and minimal to no affinity for the A₂ᵦ and A₃ receptor subtypes at concentrations up to 1 µM.
Experimental Protocols
The following protocols are representative of the methodologies used to determine the binding affinity data presented in Table 1.
Radioligand Binding Assay for A₂ₐ Receptor
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human A₂ₐ adenosine receptor.
-
Membrane Preparation: Cells were harvested, and crude membranes were prepared by homogenization in ice-cold 50 mM Tris-HCl buffer (pH 7.4) followed by centrifugation. The resulting pellet was resuspended in the same buffer.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 1 mM EDTA.
-
Radioligand: [³H]ZM241385, a selective A₂ₐ antagonist, was used at a final concentration of 2 nM.
-
Procedure:
-
Membrane homogenates (50 µg protein) were incubated with [³H]ZM241385 and various concentrations of the competing ligand, this compound (0.1 nM to 10 µM).
-
The reaction mixture was incubated for 90 minutes at 25°C.
-
Non-specific binding was determined in the presence of 1 µM of the non-selective antagonist ZM241385.
-
The reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester.
-
Filters were washed three times with ice-cold assay buffer.
-
Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition curves. Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
The experimental workflow for this binding assay is visualized in the diagram below.
Downstream Signaling Pathway
The A₂ₐ receptor is canonically coupled to the G-protein Gαs, which stimulates adenylyl cyclase (AC) activity. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). As an antagonist, this compound blocks this cascade by preventing adenosine from binding to and activating the A₂ₐ receptor.
The diagram below illustrates the canonical A₂ₐ signaling pathway and the inhibitory action of this compound.
Conclusion
The illustrative data presented in this guide characterize this compound as a potent and highly selective antagonist for the human A₂ₐ adenosine receptor. Its high affinity and selectivity profile suggest its potential as a therapeutic agent for conditions where A₂ₐ receptor signaling is dysregulated. The provided experimental framework represents the standard methodology for characterizing such compounds and can be adapted for further in-vitro and in-vivo evaluation.
An In-depth Technical Guide to CVT-5440: A Selective Adenosine A₂B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-5440 is a potent and selective antagonist of the A₂B adenosine receptor (A₂B AR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on adenosine receptor modulation for therapeutic purposes.
Chemical Structure and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Not publicly available in searched results. | |
| CAS Number | Not publicly available in searched results. | |
| Molecular Formula | Not publicly available in searched results. | |
| Molecular Weight | Not publicly available in searched results. | |
| Solubility | Low systemic exposure in rats when dosed orally, suggesting low solubility. | [1] |
| Physical Appearance | Not publicly available in searched results. | |
| Melting Point | Not publicly available in searched results. | |
| Boiling Point | Not publicly available in searched results. | |
| Storage Conditions | Not publicly available in searched results. |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist at the A₂B adenosine receptor. Adenosine receptors, including the A₂B subtype, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating a wide array of cellular responses. The A₂B receptor is typically coupled to Gs proteins, and its activation by adenosine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2]
As an antagonist, this compound binds to the A₂B receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, adenosine, thereby inhibiting the downstream signaling cascade. This blockade can modulate various physiological processes where A₂B receptor activation is implicated, such as inflammation and bronchoconstriction.
Figure 1. Simplified signaling pathway of the A₂B adenosine receptor and the inhibitory action of this compound.
Biological Activity and Selectivity
This compound has been identified as a high-affinity A₂B adenosine receptor antagonist.[3][4][5] Its selectivity for the A₂B receptor over other adenosine receptor subtypes (A₁, A₂A, and A₃) makes it a valuable tool for studying the specific roles of the A₂B receptor.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Receptor Subtype | Reference |
| Kᵢ (nM) | 50 | A₂B | [3] |
| Selectivity vs. A₁ | >200-fold | A₁ | [3] |
| Selectivity vs. A₂A | >200-fold | A₂A | [3] |
| Selectivity vs. A₃ | >167-fold | A₃ | [3] |
The data indicates that this compound is a potent antagonist at the A₂B receptor with excellent selectivity against other adenosine receptor subtypes.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. However, based on the literature for similar xanthine-based adenosine receptor antagonists, the following general methodologies are likely employed.
General Synthesis of Xanthine-Based A₂B Antagonists
The synthesis of xanthine derivatives typically involves a multi-step process. A common starting material is a substituted uracil, which undergoes a series of reactions to build the fused imidazole ring of the xanthine core. Subsequent modifications at the N1, N3, and C8 positions of the xanthine scaffold allow for the introduction of various substituents to optimize potency and selectivity for the target receptor.
Figure 2. General workflow for the synthesis of xanthine-based antagonists like this compound.
Radioligand Binding Assays
To determine the binding affinity (Kᵢ) of this compound for the A₂B adenosine receptor, competitive radioligand binding assays are typically performed.
Protocol Outline:
-
Membrane Preparation: Membranes from cells stably expressing the human A₂B adenosine receptor are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A specific radiolabeled ligand for the A₂B receptor (e.g., [³H]DPCPX or a specific A₂B radioligand) is used at a concentration near its Kₑ.
-
Competition: Increasing concentrations of the test compound (this compound) are incubated with the membranes and the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Figure 3. Workflow for a competitive radioligand binding assay to determine the affinity of this compound.
Potential Therapeutic Applications
Given its profile as a selective A₂B adenosine receptor antagonist, this compound has been investigated for its potential therapeutic utility in conditions where A₂B receptor activation is thought to play a pathological role. One such area is in inflammatory airway diseases like asthma. Adenosine levels are elevated in the airways of asthmatics, and activation of A₂B receptors on mast cells and other inflammatory cells can lead to the release of pro-inflammatory mediators and bronchoconstriction. By blocking this receptor, this compound could potentially mitigate these effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A₂B adenosine receptor. Its high affinity and selectivity make it a lead compound for the development of novel therapeutics targeting A₂B-mediated pathways. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties is warranted to realize its full therapeutic potential.
References
An In-depth Technical Guide to CVT-5440: A Selective Adenosine A₂B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-5440 is a potent and selective antagonist of the A₂B adenosine receptor (A₂B AR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on adenosine receptor modulation for therapeutic purposes.
Chemical Structure and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Not publicly available in searched results. | |
| CAS Number | Not publicly available in searched results. | |
| Molecular Formula | Not publicly available in searched results. | |
| Molecular Weight | Not publicly available in searched results. | |
| Solubility | Low systemic exposure in rats when dosed orally, suggesting low solubility. | [1] |
| Physical Appearance | Not publicly available in searched results. | |
| Melting Point | Not publicly available in searched results. | |
| Boiling Point | Not publicly available in searched results. | |
| Storage Conditions | Not publicly available in searched results. |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist at the A₂B adenosine receptor. Adenosine receptors, including the A₂B subtype, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating a wide array of cellular responses. The A₂B receptor is typically coupled to Gs proteins, and its activation by adenosine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2]
As an antagonist, this compound binds to the A₂B receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, adenosine, thereby inhibiting the downstream signaling cascade. This blockade can modulate various physiological processes where A₂B receptor activation is implicated, such as inflammation and bronchoconstriction.
Figure 1. Simplified signaling pathway of the A₂B adenosine receptor and the inhibitory action of this compound.
Biological Activity and Selectivity
This compound has been identified as a high-affinity A₂B adenosine receptor antagonist.[3][4][5] Its selectivity for the A₂B receptor over other adenosine receptor subtypes (A₁, A₂A, and A₃) makes it a valuable tool for studying the specific roles of the A₂B receptor.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Receptor Subtype | Reference |
| Kᵢ (nM) | 50 | A₂B | [3] |
| Selectivity vs. A₁ | >200-fold | A₁ | [3] |
| Selectivity vs. A₂A | >200-fold | A₂A | [3] |
| Selectivity vs. A₃ | >167-fold | A₃ | [3] |
The data indicates that this compound is a potent antagonist at the A₂B receptor with excellent selectivity against other adenosine receptor subtypes.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. However, based on the literature for similar xanthine-based adenosine receptor antagonists, the following general methodologies are likely employed.
General Synthesis of Xanthine-Based A₂B Antagonists
The synthesis of xanthine derivatives typically involves a multi-step process. A common starting material is a substituted uracil, which undergoes a series of reactions to build the fused imidazole ring of the xanthine core. Subsequent modifications at the N1, N3, and C8 positions of the xanthine scaffold allow for the introduction of various substituents to optimize potency and selectivity for the target receptor.
Figure 2. General workflow for the synthesis of xanthine-based antagonists like this compound.
Radioligand Binding Assays
To determine the binding affinity (Kᵢ) of this compound for the A₂B adenosine receptor, competitive radioligand binding assays are typically performed.
Protocol Outline:
-
Membrane Preparation: Membranes from cells stably expressing the human A₂B adenosine receptor are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A specific radiolabeled ligand for the A₂B receptor (e.g., [³H]DPCPX or a specific A₂B radioligand) is used at a concentration near its Kₑ.
-
Competition: Increasing concentrations of the test compound (this compound) are incubated with the membranes and the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Figure 3. Workflow for a competitive radioligand binding assay to determine the affinity of this compound.
Potential Therapeutic Applications
Given its profile as a selective A₂B adenosine receptor antagonist, this compound has been investigated for its potential therapeutic utility in conditions where A₂B receptor activation is thought to play a pathological role. One such area is in inflammatory airway diseases like asthma. Adenosine levels are elevated in the airways of asthmatics, and activation of A₂B receptors on mast cells and other inflammatory cells can lead to the release of pro-inflammatory mediators and bronchoconstriction. By blocking this receptor, this compound could potentially mitigate these effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A₂B adenosine receptor. Its high affinity and selectivity make it a lead compound for the development of novel therapeutics targeting A₂B-mediated pathways. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties is warranted to realize its full therapeutic potential.
References
In Vitro Characterization of CVT-5440: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of CVT-5440, a potent and selective antagonist of the A2B adenosine receptor. The information presented herein is intended to offer a detailed understanding of its biochemical and cellular properties, supported by established experimental methodologies.
Executive Summary
This compound is a xanthine derivative that has demonstrated high affinity and selectivity for the human A2B adenosine receptor.[1] Its primary mechanism of action is the competitive antagonism of this receptor, leading to the modulation of downstream signaling pathways. This document outlines the key in vitro assays used to characterize this compound, including receptor binding affinity, functional antagonism of cAMP production, and metabolic stability. The data presented underscores the potential of this compound as a pharmacological tool for studying A2B receptor biology and as a potential therapeutic agent in diseases where A2B receptor overactivity is implicated, such as asthma and cancer.[2][3][4]
Core Characteristics of this compound
Receptor Binding Affinity and Selectivity
The binding affinity of this compound for the human A2B adenosine receptor and its selectivity against other adenosine receptor subtypes have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Human A2B | 50 | [5][6][7][8][9] |
| Human A1 | >10,000 | [5][6][7][8][9] |
| Human A2A | >5,000 | [5][6][7][8][9] |
Functional Antagonism
This compound has been shown to be a functional antagonist of the A2B adenosine receptor. This was determined by its ability to inhibit the agonist-induced production of cyclic AMP (cAMP) in cells expressing the human A2B receptor.
| Assay | Cell Line | Agonist | This compound Potency (IC50/Kb) |
| cAMP Accumulation | HEK-293 or CHO cells expressing hA2BR | NECA | Data not available in searched results |
Note: While the qualitative functional antagonism is established, specific IC50 or Kb values for this compound from the provided search results are not available. The table structure is provided as a template for such data.
In Vitro Metabolic Stability
The metabolic stability of this compound has been assessed in vitro to predict its in vivo half-life and clearance. These assays typically involve incubating the compound with liver microsomes or hepatocytes.
| System | Parameter | Value |
| Human Liver Microsomes | Half-life (t1/2) | Data not available in searched results |
| Human Liver Microsomes | Intrinsic Clearance (CLint) | Data not available in searched results |
Note: While it is mentioned that this compound was developed to have improved metabolic stability, specific quantitative data from the provided search results is not available. The table structure is provided as a template for such data.
Signaling Pathway
The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of agonists like adenosine to the A2B receptor, thereby inhibiting this signaling cascade.
Caption: A2B Adenosine Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
The following are representative protocols for the in vitro characterization of A2B adenosine receptor antagonists like this compound.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human A2B adenosine receptor.
Caption: Workflow for a Radioligand Binding Assay to Determine Ki.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the assay.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]PSB-603) and varying concentrations of the test compound (this compound).
-
Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Functional cAMP Antagonism Assay
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Caption: Workflow for a Functional cAMP Antagonism Assay.
Methodology:
-
Cell Culture: Cells stably expressing the human A2B adenosine receptor are cultured in appropriate media and seeded into 96-well plates.
-
Pre-incubation: The cells are pre-incubated with various concentrations of this compound for a defined period.
-
Stimulation: The cells are then stimulated with a known A2B receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80). This is typically done in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis: After the stimulation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysates is quantified using a commercially available detection kit, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen assay.[10][11]
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis of the concentration-response curve.
In Vitro Metabolic Stability Assay
This protocol describes a method to evaluate the metabolic stability of this compound using human liver microsomes.
Caption: Workflow for an In Vitro Metabolic Stability Assay.
Methodology:
-
Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a phosphate buffer (pH 7.4), and this compound at a specified concentration.[12]
-
Reaction Initiation: The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
Incubation: The mixture is incubated at 37°C with gentle shaking.
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: The samples are centrifuged, and the supernatant containing the remaining this compound is collected.
-
Quantification: The concentration of this compound in each sample is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t1/2 = -0.693 / slope). The intrinsic clearance (CLint) can then be calculated from the half-life.[2][3]
Conclusion
The in vitro characterization of this compound confirms its status as a high-affinity and selective antagonist of the A2B adenosine receptor. The experimental protocols detailed in this guide provide a robust framework for assessing the key pharmacological properties of this and similar compounds. The data derived from these assays are crucial for understanding the mechanism of action of this compound and for guiding its further development as a research tool or therapeutic candidate.
References
- 1. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vitro Characterization of CVT-5440: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of CVT-5440, a potent and selective antagonist of the A2B adenosine receptor. The information presented herein is intended to offer a detailed understanding of its biochemical and cellular properties, supported by established experimental methodologies.
Executive Summary
This compound is a xanthine derivative that has demonstrated high affinity and selectivity for the human A2B adenosine receptor.[1] Its primary mechanism of action is the competitive antagonism of this receptor, leading to the modulation of downstream signaling pathways. This document outlines the key in vitro assays used to characterize this compound, including receptor binding affinity, functional antagonism of cAMP production, and metabolic stability. The data presented underscores the potential of this compound as a pharmacological tool for studying A2B receptor biology and as a potential therapeutic agent in diseases where A2B receptor overactivity is implicated, such as asthma and cancer.[2][3][4]
Core Characteristics of this compound
Receptor Binding Affinity and Selectivity
The binding affinity of this compound for the human A2B adenosine receptor and its selectivity against other adenosine receptor subtypes have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Human A2B | 50 | [5][6][7][8][9] |
| Human A1 | >10,000 | [5][6][7][8][9] |
| Human A2A | >5,000 | [5][6][7][8][9] |
Functional Antagonism
This compound has been shown to be a functional antagonist of the A2B adenosine receptor. This was determined by its ability to inhibit the agonist-induced production of cyclic AMP (cAMP) in cells expressing the human A2B receptor.
| Assay | Cell Line | Agonist | This compound Potency (IC50/Kb) |
| cAMP Accumulation | HEK-293 or CHO cells expressing hA2BR | NECA | Data not available in searched results |
Note: While the qualitative functional antagonism is established, specific IC50 or Kb values for this compound from the provided search results are not available. The table structure is provided as a template for such data.
In Vitro Metabolic Stability
The metabolic stability of this compound has been assessed in vitro to predict its in vivo half-life and clearance. These assays typically involve incubating the compound with liver microsomes or hepatocytes.
| System | Parameter | Value |
| Human Liver Microsomes | Half-life (t1/2) | Data not available in searched results |
| Human Liver Microsomes | Intrinsic Clearance (CLint) | Data not available in searched results |
Note: While it is mentioned that this compound was developed to have improved metabolic stability, specific quantitative data from the provided search results is not available. The table structure is provided as a template for such data.
Signaling Pathway
The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of agonists like adenosine to the A2B receptor, thereby inhibiting this signaling cascade.
Caption: A2B Adenosine Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
The following are representative protocols for the in vitro characterization of A2B adenosine receptor antagonists like this compound.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human A2B adenosine receptor.
Caption: Workflow for a Radioligand Binding Assay to Determine Ki.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the assay.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]PSB-603) and varying concentrations of the test compound (this compound).
-
Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Functional cAMP Antagonism Assay
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Caption: Workflow for a Functional cAMP Antagonism Assay.
Methodology:
-
Cell Culture: Cells stably expressing the human A2B adenosine receptor are cultured in appropriate media and seeded into 96-well plates.
-
Pre-incubation: The cells are pre-incubated with various concentrations of this compound for a defined period.
-
Stimulation: The cells are then stimulated with a known A2B receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80). This is typically done in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis: After the stimulation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysates is quantified using a commercially available detection kit, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen assay.[10][11]
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis of the concentration-response curve.
In Vitro Metabolic Stability Assay
This protocol describes a method to evaluate the metabolic stability of this compound using human liver microsomes.
Caption: Workflow for an In Vitro Metabolic Stability Assay.
Methodology:
-
Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a phosphate buffer (pH 7.4), and this compound at a specified concentration.[12]
-
Reaction Initiation: The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
Incubation: The mixture is incubated at 37°C with gentle shaking.
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: The samples are centrifuged, and the supernatant containing the remaining this compound is collected.
-
Quantification: The concentration of this compound in each sample is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t1/2 = -0.693 / slope). The intrinsic clearance (CLint) can then be calculated from the half-life.[2][3]
Conclusion
The in vitro characterization of this compound confirms its status as a high-affinity and selective antagonist of the A2B adenosine receptor. The experimental protocols detailed in this guide provide a robust framework for assessing the key pharmacological properties of this and similar compounds. The data derived from these assays are crucial for understanding the mechanism of action of this compound and for guiding its further development as a research tool or therapeutic candidate.
References
- 1. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In-depth Technical Guide: Target Validation Studies of CVT-5440
Information regarding the specific compound CVT-5440 is not available in the public domain based on the conducted search. The following guide is a template illustrating the expected structure and content for a comprehensive technical whitepaper on drug target validation, as per the user's request. Should information on this compound become available, it could be populated into this framework.
Executive Summary
This document provides a comprehensive overview of the target validation studies for a hypothetical therapeutic agent, this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the preclinical data, experimental methodologies, and the mechanistic pathways associated with this compound's target. All quantitative data are presented in tabular format for comparative analysis, and key biological and experimental processes are visualized using diagrams.
Introduction to the Target
A critical first step in drug discovery is the selection and validation of a biological target that is intrinsically linked to the disease pathology. This section would typically describe the target for this compound, its physiological role, and the rationale for its selection in the context of a specific disease.
Quantitative Data Summary
This section would present a summary of the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 / EC50 (nM) | Selectivity vs. Off-Target 1 (Fold) | Selectivity vs. Off-Target 2 (Fold) |
| Binding Assay | Target X | 15 | 500 | >1000 |
| Functional Assay | Target X | 35 | 450 | >1000 |
Table 2: Pharmacokinetic Properties of this compound in Animal Models
| Species | Route of Administration | Bioavailability (%) | Half-life (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Mouse | Oral | 65 | 4.2 | 1250 | 7800 |
| Rat | Intravenous | 100 | 3.8 | 2100 | 9500 |
Table 3: In Vivo Efficacy of this compound in a Disease Model
| Animal Model | Treatment Group | Dose | Endpoint 1 (% change vs. vehicle) | Endpoint 2 (% change vs. vehicle) | Statistical Significance (p-value) |
| Disease Model X | Vehicle | - | 0 | 0 | - |
| Disease Model X | This compound | 10 mg/kg | -45 | -60 | <0.01 |
| Disease Model X | This compound | 30 mg/kg | -70 | -85 | <0.001 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section would outline the protocols for the key experiments conducted.
Target Engagement Assay
Objective: To confirm that this compound directly binds to its intended target in a cellular context.
Method:
-
Culture cells expressing the target protein.
-
Treat cells with varying concentrations of this compound or a vehicle control.
-
Lyse the cells and perform a cellular thermal shift assay (CETSA) by heating the lysates at a range of temperatures.
-
Analyze the soluble fraction of the target protein at different temperatures using Western blotting or ELISA.
-
A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.
In Vivo Pharmacodynamic (PD) Biomarker Assay
Objective: To measure the effect of this compound on a downstream biomarker of target activity in an in vivo model.
Method:
-
Administer this compound or a vehicle control to a cohort of appropriate animal models.
-
Collect tissue or plasma samples at various time points post-administration.
-
Quantify the level of the specific PD biomarker (e.g., a phosphorylated protein, a downstream metabolite) using techniques such as mass spectrometry, ELISA, or immunohistochemistry.
-
Correlate the changes in the biomarker levels with the dose and exposure of this compound.
Visualizations of Pathways and Workflows
Visual representations of complex biological and experimental processes are essential for clear communication.
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Workflow for in vitro target modulation assessment.
Conclusion
In-depth Technical Guide: Target Validation Studies of CVT-5440
Information regarding the specific compound CVT-5440 is not available in the public domain based on the conducted search. The following guide is a template illustrating the expected structure and content for a comprehensive technical whitepaper on drug target validation, as per the user's request. Should information on this compound become available, it could be populated into this framework.
Executive Summary
This document provides a comprehensive overview of the target validation studies for a hypothetical therapeutic agent, this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the preclinical data, experimental methodologies, and the mechanistic pathways associated with this compound's target. All quantitative data are presented in tabular format for comparative analysis, and key biological and experimental processes are visualized using diagrams.
Introduction to the Target
A critical first step in drug discovery is the selection and validation of a biological target that is intrinsically linked to the disease pathology. This section would typically describe the target for this compound, its physiological role, and the rationale for its selection in the context of a specific disease.
Quantitative Data Summary
This section would present a summary of the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 / EC50 (nM) | Selectivity vs. Off-Target 1 (Fold) | Selectivity vs. Off-Target 2 (Fold) |
| Binding Assay | Target X | 15 | 500 | >1000 |
| Functional Assay | Target X | 35 | 450 | >1000 |
Table 2: Pharmacokinetic Properties of this compound in Animal Models
| Species | Route of Administration | Bioavailability (%) | Half-life (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Mouse | Oral | 65 | 4.2 | 1250 | 7800 |
| Rat | Intravenous | 100 | 3.8 | 2100 | 9500 |
Table 3: In Vivo Efficacy of this compound in a Disease Model
| Animal Model | Treatment Group | Dose | Endpoint 1 (% change vs. vehicle) | Endpoint 2 (% change vs. vehicle) | Statistical Significance (p-value) |
| Disease Model X | Vehicle | - | 0 | 0 | - |
| Disease Model X | This compound | 10 mg/kg | -45 | -60 | <0.01 |
| Disease Model X | This compound | 30 mg/kg | -70 | -85 | <0.001 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section would outline the protocols for the key experiments conducted.
Target Engagement Assay
Objective: To confirm that this compound directly binds to its intended target in a cellular context.
Method:
-
Culture cells expressing the target protein.
-
Treat cells with varying concentrations of this compound or a vehicle control.
-
Lyse the cells and perform a cellular thermal shift assay (CETSA) by heating the lysates at a range of temperatures.
-
Analyze the soluble fraction of the target protein at different temperatures using Western blotting or ELISA.
-
A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.
In Vivo Pharmacodynamic (PD) Biomarker Assay
Objective: To measure the effect of this compound on a downstream biomarker of target activity in an in vivo model.
Method:
-
Administer this compound or a vehicle control to a cohort of appropriate animal models.
-
Collect tissue or plasma samples at various time points post-administration.
-
Quantify the level of the specific PD biomarker (e.g., a phosphorylated protein, a downstream metabolite) using techniques such as mass spectrometry, ELISA, or immunohistochemistry.
-
Correlate the changes in the biomarker levels with the dose and exposure of this compound.
Visualizations of Pathways and Workflows
Visual representations of complex biological and experimental processes are essential for clear communication.
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Workflow for in vitro target modulation assessment.
Conclusion
Preclinical Pharmacokinetics of "Exemplar-CVT": A Technical Guide
Disclaimer: No publicly available information could be found for a compound designated "CVT-5440." The following technical guide has been created as a template using publicly available data for Sildenafil, which is referred to herein as "Exemplar-CVT." This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for presenting preclinical pharmacokinetic data, adhering to the specified formatting and visualization requirements.
Introduction
This document provides a detailed overview of the preclinical pharmacokinetic profile of Exemplar-CVT, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in preclinical species is a critical component of drug development, informing dose selection for efficacy and toxicology studies, and predicting human pharmacokinetics. The following sections summarize the pharmacokinetic parameters of Exemplar-CVT in rats and dogs, and detail the experimental protocols used to generate this data.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Exemplar-CVT were evaluated in male rats and dogs following both intravenous and oral administration. The data are summarized in the tables below for clear comparison across species and routes of administration.
Intravenous Administration
Table 1: Pharmacokinetic Parameters of Exemplar-CVT following a Single Intravenous Dose.
| Species | Dose (mg/kg) | t½ (h) | Vd (L/kg) | CL (mL/min/kg) | AUC (ng·h/mL) |
| Rat (Male) | 1 | 1.0 | 1.1 | 48 | 347 |
| Dog | 1 | 6.1 | 5.2 | 12 | 1389 |
t½: Half-life; Vd: Volume of distribution; CL: Clearance; AUC: Area under the plasma concentration-time curve.
Oral Administration
Table 2: Pharmacokinetic Parameters of Exemplar-CVT following a Single Oral Dose.
| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat (Male) | 1 | 1.5 | 45 | 111 | 32 |
| Dog | 1 | 0.8 | 170 | 583 | 42 |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
The following protocols describe the methodologies used in the preclinical pharmacokinetic studies of Exemplar-CVT.
Animal Models
-
Rat Studies: Male Sprague-Dawley rats were used.
-
Dog Studies: Male Beagle dogs were used.
Animals were housed in controlled environments with standard diet and water ad libitum. All procedures were conducted in accordance with institutional guidelines for animal care and use.
Drug Formulation and Administration
-
Intravenous (IV) Administration: Exemplar-CVT was dissolved in a suitable vehicle (e.g., a mixture of saline, polyethylene glycol, and ethanol) for intravenous injection. The formulation was administered as a bolus dose into a cannulated vein.
-
Oral (PO) Administration: For oral administration, Exemplar-CVT was formulated as a suspension in a vehicle such as 0.5% methylcellulose and administered via oral gavage.
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples were collected from a cannulated artery or vein at predetermined time points post-dose (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood was collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
Bioanalytical Method: The concentration of Exemplar-CVT in plasma samples was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis. This included the determination of Cmax, Tmax, AUC, t½, Vd, and CL. Bioavailability was calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the different stages of the preclinical pharmacokinetic studies.
Preclinical Pharmacokinetics of "Exemplar-CVT": A Technical Guide
Disclaimer: No publicly available information could be found for a compound designated "CVT-5440." The following technical guide has been created as a template using publicly available data for Sildenafil, which is referred to herein as "Exemplar-CVT." This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for presenting preclinical pharmacokinetic data, adhering to the specified formatting and visualization requirements.
Introduction
This document provides a detailed overview of the preclinical pharmacokinetic profile of Exemplar-CVT, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in preclinical species is a critical component of drug development, informing dose selection for efficacy and toxicology studies, and predicting human pharmacokinetics. The following sections summarize the pharmacokinetic parameters of Exemplar-CVT in rats and dogs, and detail the experimental protocols used to generate this data.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Exemplar-CVT were evaluated in male rats and dogs following both intravenous and oral administration. The data are summarized in the tables below for clear comparison across species and routes of administration.
Intravenous Administration
Table 1: Pharmacokinetic Parameters of Exemplar-CVT following a Single Intravenous Dose.
| Species | Dose (mg/kg) | t½ (h) | Vd (L/kg) | CL (mL/min/kg) | AUC (ng·h/mL) |
| Rat (Male) | 1 | 1.0 | 1.1 | 48 | 347 |
| Dog | 1 | 6.1 | 5.2 | 12 | 1389 |
t½: Half-life; Vd: Volume of distribution; CL: Clearance; AUC: Area under the plasma concentration-time curve.
Oral Administration
Table 2: Pharmacokinetic Parameters of Exemplar-CVT following a Single Oral Dose.
| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat (Male) | 1 | 1.5 | 45 | 111 | 32 |
| Dog | 1 | 0.8 | 170 | 583 | 42 |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
The following protocols describe the methodologies used in the preclinical pharmacokinetic studies of Exemplar-CVT.
Animal Models
-
Rat Studies: Male Sprague-Dawley rats were used.
-
Dog Studies: Male Beagle dogs were used.
Animals were housed in controlled environments with standard diet and water ad libitum. All procedures were conducted in accordance with institutional guidelines for animal care and use.
Drug Formulation and Administration
-
Intravenous (IV) Administration: Exemplar-CVT was dissolved in a suitable vehicle (e.g., a mixture of saline, polyethylene glycol, and ethanol) for intravenous injection. The formulation was administered as a bolus dose into a cannulated vein.
-
Oral (PO) Administration: For oral administration, Exemplar-CVT was formulated as a suspension in a vehicle such as 0.5% methylcellulose and administered via oral gavage.
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples were collected from a cannulated artery or vein at predetermined time points post-dose (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood was collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
Bioanalytical Method: The concentration of Exemplar-CVT in plasma samples was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis. This included the determination of Cmax, Tmax, AUC, t½, Vd, and CL. Bioavailability was calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the different stages of the preclinical pharmacokinetic studies.
Unveiling the Physicochemical Profile of CVT-5440: A Technical Guide to its Solubility and Stability
For Immediate Release: Shanghai, China - A comprehensive technical guide detailing the solubility and stability of CVT-5440, a selective, high-affinity A2B adenosine receptor antagonist, has been compiled for researchers, scientists, and professionals in drug development. This document synthesizes the available data on the physicochemical properties of this compound, which has been investigated for its potential therapeutic applications in conditions such as asthma.
This compound is a xanthine-based antagonist of the A2B adenosine receptor (AdoR) with a reported binding affinity (Ki) of 50 nM.[1][2][3] Developed by CV Therapeutics, its selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3) has been a key focus of its preclinical development.[1][2][3][4] While extensive quantitative data on its solubility and stability are not widely published in publicly accessible literature, this guide provides a framework for understanding its expected physicochemical characteristics based on its chemical class and available information.
Solubility Data
Quantitative solubility data for this compound in various solvents remains largely proprietary. However, based on its classification as a xanthine derivative, certain general solubility characteristics can be anticipated. Xanthines, as a class, tend to exhibit poor aqueous solubility. It is common practice in drug discovery and development to use organic solvents such as dimethyl sulfoxide (DMSO) for initial in vitro screening and formulation development.
For a more detailed understanding, the following table structure is provided for researchers to populate as they generate or obtain specific experimental data.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 5.0) | 25 | Data not available | |
| Water (pH 7.4) | 25 | Data not available | |
| Phosphate-Buffered Saline (PBS) | 25 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | |
| Ethanol | 25 | Data not available |
Stability Profile
The stability of a drug candidate is a critical parameter for its development, influencing its shelf-life, formulation, and in vivo performance. The MeSH terms associated with a key publication on this compound include "Drug Stability," suggesting that this has been a component of its evaluation.[4] However, specific quantitative stability data is not publicly detailed.
The following tables are presented as a template for documenting the stability of this compound under various stress conditions.
pH Stability:
| pH | Temperature (°C) | Time (hours) | % Degradation | Degradants Formed |
| 2.0 (Acidic) | 37 | 24, 48, 72 | Data not available | Data not available |
| 7.4 (Neutral) | 37 | 24, 48, 72 | Data not available | Data not available |
| 9.0 (Basic) | 37 | 24, 48, 72 | Data not available | Data not available |
Thermal Stability (Solid State):
| Temperature (°C) | Time (weeks) | % Degradation | Physical Appearance |
| 40 | 1, 2, 4 | Data not available | Data not available |
| 60 | 1, 2, 4 | Data not available | Data not available |
Photostability:
| Light Condition | Time (hours) | % Degradation |
| ICH Q1B Option 2 | 24, 48 | Data not available |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not available in the public domain. However, standardized methodologies are typically employed in the pharmaceutical industry.
Solubility Determination Protocol (Shake-Flask Method)
A standard shake-flask method is recommended for determining the equilibrium solubility of this compound.
Stability Indicating Method (Forced Degradation Study)
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
Signaling Pathway Context
This compound acts as an antagonist at the A2B adenosine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, typically couples to Gs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound can modulate downstream inflammatory pathways, which is the basis for its investigation in asthma.
This technical guide serves as a foundational resource for researchers working with this compound. While specific experimental data remains limited in the public domain, the provided frameworks for data presentation and experimental design offer a structured approach to generating and documenting the critical physicochemical properties of this compound. Further investigation into the full-text scientific literature and patent filings may yield more detailed quantitative information.
References
Unveiling the Physicochemical Profile of CVT-5440: A Technical Guide to its Solubility and Stability
For Immediate Release: Shanghai, China - A comprehensive technical guide detailing the solubility and stability of CVT-5440, a selective, high-affinity A2B adenosine receptor antagonist, has been compiled for researchers, scientists, and professionals in drug development. This document synthesizes the available data on the physicochemical properties of this compound, which has been investigated for its potential therapeutic applications in conditions such as asthma.
This compound is a xanthine-based antagonist of the A2B adenosine receptor (AdoR) with a reported binding affinity (Ki) of 50 nM.[1][2][3] Developed by CV Therapeutics, its selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3) has been a key focus of its preclinical development.[1][2][3][4] While extensive quantitative data on its solubility and stability are not widely published in publicly accessible literature, this guide provides a framework for understanding its expected physicochemical characteristics based on its chemical class and available information.
Solubility Data
Quantitative solubility data for this compound in various solvents remains largely proprietary. However, based on its classification as a xanthine derivative, certain general solubility characteristics can be anticipated. Xanthines, as a class, tend to exhibit poor aqueous solubility. It is common practice in drug discovery and development to use organic solvents such as dimethyl sulfoxide (DMSO) for initial in vitro screening and formulation development.
For a more detailed understanding, the following table structure is provided for researchers to populate as they generate or obtain specific experimental data.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 5.0) | 25 | Data not available | |
| Water (pH 7.4) | 25 | Data not available | |
| Phosphate-Buffered Saline (PBS) | 25 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | |
| Ethanol | 25 | Data not available |
Stability Profile
The stability of a drug candidate is a critical parameter for its development, influencing its shelf-life, formulation, and in vivo performance. The MeSH terms associated with a key publication on this compound include "Drug Stability," suggesting that this has been a component of its evaluation.[4] However, specific quantitative stability data is not publicly detailed.
The following tables are presented as a template for documenting the stability of this compound under various stress conditions.
pH Stability:
| pH | Temperature (°C) | Time (hours) | % Degradation | Degradants Formed |
| 2.0 (Acidic) | 37 | 24, 48, 72 | Data not available | Data not available |
| 7.4 (Neutral) | 37 | 24, 48, 72 | Data not available | Data not available |
| 9.0 (Basic) | 37 | 24, 48, 72 | Data not available | Data not available |
Thermal Stability (Solid State):
| Temperature (°C) | Time (weeks) | % Degradation | Physical Appearance |
| 40 | 1, 2, 4 | Data not available | Data not available |
| 60 | 1, 2, 4 | Data not available | Data not available |
Photostability:
| Light Condition | Time (hours) | % Degradation |
| ICH Q1B Option 2 | 24, 48 | Data not available |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not available in the public domain. However, standardized methodologies are typically employed in the pharmaceutical industry.
Solubility Determination Protocol (Shake-Flask Method)
A standard shake-flask method is recommended for determining the equilibrium solubility of this compound.
Stability Indicating Method (Forced Degradation Study)
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
Signaling Pathway Context
This compound acts as an antagonist at the A2B adenosine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, typically couples to Gs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound can modulate downstream inflammatory pathways, which is the basis for its investigation in asthma.
This technical guide serves as a foundational resource for researchers working with this compound. While specific experimental data remains limited in the public domain, the provided frameworks for data presentation and experimental design offer a structured approach to generating and documenting the critical physicochemical properties of this compound. Further investigation into the full-text scientific literature and patent filings may yield more detailed quantitative information.
References
No Publicly Available Information on CVT-5440
An extensive search for the discovery and development of a compound designated as CVT-5440 has yielded no publicly available information. Searches for this compound across scientific databases, clinical trial registries, and general web queries did not return any relevant results for a therapeutic agent with this name.
The query "this compound" appears to be a misnomer or an internal compound designation that has not been disclosed in public forums. While the search did identify other compounds developed by CV Therapeutics, such as CVT-510 (Tecadenoson), CVT-3619, and CVT-6883, no data exists for this compound.
For context, here is a brief overview of the compounds from CV Therapeutics that were identified:
-
CVT-510 (Tecadenoson): A selective adenosine A1 receptor agonist that was investigated for the treatment of supraventricular tachycardias and atrial arrhythmias.[1]
-
CVT-3619: A partial A1 adenosine receptor agonist intended for the potential treatment of cardiometabolic diseases.[2] Phase 1 clinical trials were initiated to assess its safety and pharmacokinetic profile.[2]
-
CVT-6883: A selective A2B-adenosine receptor antagonist investigated for the potential treatment of asthma and other inflammatory conditions.[3][4]
Without any available data on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations of signaling pathways.
It is recommended to verify the compound designation. If "this compound" is an internal code, the relevant information is likely proprietary and not in the public domain.
References
- 1. CVT-510 (CV Therapeutics) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Therapeutics, Inc. Initiates Phase 1 Clinical Trial of CVT-3619, a Novel Potential Treatment for Cardiometabolic Diseases - BioSpace [biospace.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
No Publicly Available Information on CVT-5440
An extensive search for the discovery and development of a compound designated as CVT-5440 has yielded no publicly available information. Searches for this compound across scientific databases, clinical trial registries, and general web queries did not return any relevant results for a therapeutic agent with this name.
The query "this compound" appears to be a misnomer or an internal compound designation that has not been disclosed in public forums. While the search did identify other compounds developed by CV Therapeutics, such as CVT-510 (Tecadenoson), CVT-3619, and CVT-6883, no data exists for this compound.
For context, here is a brief overview of the compounds from CV Therapeutics that were identified:
-
CVT-510 (Tecadenoson): A selective adenosine A1 receptor agonist that was investigated for the treatment of supraventricular tachycardias and atrial arrhythmias.[1]
-
CVT-3619: A partial A1 adenosine receptor agonist intended for the potential treatment of cardiometabolic diseases.[2] Phase 1 clinical trials were initiated to assess its safety and pharmacokinetic profile.[2]
-
CVT-6883: A selective A2B-adenosine receptor antagonist investigated for the potential treatment of asthma and other inflammatory conditions.[3][4]
Without any available data on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations of signaling pathways.
It is recommended to verify the compound designation. If "this compound" is an internal code, the relevant information is likely proprietary and not in the public domain.
References
- 1. CVT-510 (CV Therapeutics) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Therapeutics, Inc. Initiates Phase 1 Clinical Trial of CVT-3619, a Novel Potential Treatment for Cardiometabolic Diseases - BioSpace [biospace.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols for CVT-5440: A Novel MEK1/2 Inhibitor
Disclaimer: The following information is provided for illustrative purposes. As of this writing, "CVT-5440" is not a publicly recognized compound. The experimental protocols, data, and mechanism of action described below are hypothetical and based on typical methodologies for evaluating MEK1/2 inhibitors.
Introduction
This compound is a potent and selective, ATP-non-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK kinases). By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (extracellular signal-regulated kinases), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various human cancers, playing a crucial role in cell proliferation, differentiation, and survival.[2] These application notes provide detailed protocols for assessing the in vitro efficacy and mechanism of action of this compound in cell-based assays.
Mechanism of Action of this compound
This compound targets the dual-specificity kinases MEK1 and MEK2. In the canonical MAPK/ERK pathway, MEK1/2 are activated through phosphorylation by RAF kinases. Activated MEK1/2, in turn, phosphorylates and activates ERK1/2.[2] Activated ERK1/2 then translocates to the nucleus to regulate transcription factors that control gene expression related to cell growth and proliferation.[3] this compound's inhibition of MEK1/2 leads to a downstream blockade of ERK1/2 phosphorylation, thereby inhibiting the entire signaling cascade.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | RAS/RAF Mutation | IC50 (nM) |
| HT-29 | Colon Cancer | BRAF V600E | 15 |
| A375 | Melanoma | BRAF V600E | 10 |
| HCT116 | Colon Cancer | KRAS G13D | 50 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 250 |
| MCF-7 | Breast Cancer | Wild-Type | >1000 |
Table 2: Effect of this compound on ERK1/2 Phosphorylation
| Treatment (1 hour) | p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Vehicle) |
| Vehicle (0.1% DMSO) | 1.00 |
| This compound (10 nM) | 0.25 |
| This compound (100 nM) | 0.05 |
| This compound (1000 nM) | <0.01 |
Experimental Protocols
Cell Viability Assay (MTT)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)[5]
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[5]
-
Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.[5]
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK1/2 Inhibition
This protocol is used to confirm the mechanism of action of this compound by measuring the phosphorylation status of ERK1/2.[5]
Materials:
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)[7]
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.[5][7]
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate[8]
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Serum starve the cells for 12-24 hours before treating with this compound at desired concentrations for 1 hour.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[5][8] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[5][8]
-
SDS-PAGE: Load 10-20 µg of protein per lane on an SDS-PAGE gel and run at 100-120 V.[7][9]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[7][9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[7]
-
Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.[8]
-
Stripping and Re-probing: To normalize the phospho-ERK1/2 signal, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[7][8] Quantify band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CVT-5440: A Novel MEK1/2 Inhibitor
Disclaimer: The following information is provided for illustrative purposes. As of this writing, "CVT-5440" is not a publicly recognized compound. The experimental protocols, data, and mechanism of action described below are hypothetical and based on typical methodologies for evaluating MEK1/2 inhibitors.
Introduction
This compound is a potent and selective, ATP-non-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK kinases). By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (extracellular signal-regulated kinases), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various human cancers, playing a crucial role in cell proliferation, differentiation, and survival.[2] These application notes provide detailed protocols for assessing the in vitro efficacy and mechanism of action of this compound in cell-based assays.
Mechanism of Action of this compound
This compound targets the dual-specificity kinases MEK1 and MEK2. In the canonical MAPK/ERK pathway, MEK1/2 are activated through phosphorylation by RAF kinases. Activated MEK1/2, in turn, phosphorylates and activates ERK1/2.[2] Activated ERK1/2 then translocates to the nucleus to regulate transcription factors that control gene expression related to cell growth and proliferation.[3] this compound's inhibition of MEK1/2 leads to a downstream blockade of ERK1/2 phosphorylation, thereby inhibiting the entire signaling cascade.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | RAS/RAF Mutation | IC50 (nM) |
| HT-29 | Colon Cancer | BRAF V600E | 15 |
| A375 | Melanoma | BRAF V600E | 10 |
| HCT116 | Colon Cancer | KRAS G13D | 50 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 250 |
| MCF-7 | Breast Cancer | Wild-Type | >1000 |
Table 2: Effect of this compound on ERK1/2 Phosphorylation
| Treatment (1 hour) | p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Vehicle) |
| Vehicle (0.1% DMSO) | 1.00 |
| This compound (10 nM) | 0.25 |
| This compound (100 nM) | 0.05 |
| This compound (1000 nM) | <0.01 |
Experimental Protocols
Cell Viability Assay (MTT)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)[5]
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[5]
-
Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.[5]
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK1/2 Inhibition
This protocol is used to confirm the mechanism of action of this compound by measuring the phosphorylation status of ERK1/2.[5]
Materials:
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)[7]
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.[5][7]
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate[8]
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Serum starve the cells for 12-24 hours before treating with this compound at desired concentrations for 1 hour.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[5][8] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[5][8]
-
SDS-PAGE: Load 10-20 µg of protein per lane on an SDS-PAGE gel and run at 100-120 V.[7][9]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[7][9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.[7]
-
Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.[8]
-
Stripping and Re-probing: To normalize the phospho-ERK1/2 signal, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[7][8] Quantify band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with CVT-6883
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-6883 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1] Adenosine, a signaling nucleoside, is known to be involved in inflammatory processes, and its effects are mediated by four receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor, in particular, is implicated in the pathogenesis of inflammatory conditions such as asthma and pulmonary fibrosis. CVT-6883 has been investigated for its therapeutic potential in preclinical in vivo models of these diseases, demonstrating its ability to attenuate inflammation and fibrosis.[2][3][4]
These application notes provide detailed protocols for the use of CVT-6883 in two common murine models: ovalbumin (OVA)-induced allergic asthma and bleomycin-induced pulmonary fibrosis. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of CVT-6883 and similar A2B adenosine receptor antagonists.
Mechanism of Action & Signaling Pathway
CVT-6883 exerts its pharmacological effects by selectively blocking the A2B adenosine receptor. In inflammatory conditions, elevated levels of extracellular adenosine can activate the A2BAR on various immune and non-immune cells, leading to the release of pro-inflammatory and pro-fibrotic mediators. By antagonizing this receptor, CVT-6883 inhibits these downstream signaling events, thereby reducing inflammation and tissue remodeling.
In Vivo Study Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This model mimics the key features of human allergic asthma, including airway inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR).
Experimental Workflow:
Detailed Protocol:
-
Animals: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile saline.[5]
-
-
Challenge:
-
From day 14 to day 17, challenge the sensitized mice with an aerosol of 1% OVA in saline for 30 minutes daily using a nebulizer.[5]
-
-
CVT-6883 Administration:
-
Dose: A study by Mustafa et al. (2007) used intraperitoneal doses of 0.4, 1.0, or 2.5 mg/kg. For oral administration, a dose of 10 mg/kg can be used as a starting point, formulated as a suspension.
-
Vehicle: A suitable vehicle for oral gavage is 0.5% methylcellulose in water.
-
Schedule: Administer CVT-6883 or vehicle daily, for example, starting one hour before the first OVA challenge on day 14 and continuing until the day before endpoint analysis.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E for inflammation, PAS for mucus production).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA or other immunoassays.
-
Quantitative Data Summary (Hypothetical Data Based on Published Findings):
| Parameter | Vehicle Control | CVT-6883 (10 mg/kg, p.o.) | % Reduction |
| Total BAL Cells (x10^5) | 8.5 ± 1.2 | 4.2 ± 0.8 | 50.6% |
| Eosinophils in BAL (%) | 45 ± 5 | 20 ± 4 | 55.6% |
| Neutrophils in BAL (%) | 15 ± 3 | 7 ± 2 | 53.3% |
| IL-4 in BAL (pg/mL) | 150 ± 25 | 70 ± 15 | 53.3% |
| IL-5 in BAL (pg/mL) | 200 ± 30 | 90 ± 20 | 55.0% |
| Airway Resistance (cmH2O·s/mL) | 3.2 ± 0.5 | 1.8 ± 0.3 | 43.8% |
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.
Experimental Workflow:
Detailed Protocol:
-
Animals: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Induction of Fibrosis:
-
On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) in 50 µL of sterile saline.
-
-
CVT-6883 Administration:
-
Dose: A starting dose of 10 mg/kg administered orally can be used.
-
Vehicle: 0.5% methylcellulose in water.
-
Schedule: A study by Sun et al. (2006) initiated treatment on day 5 post-bleomycin instillation. Administer CVT-6883 or vehicle daily by oral gavage until the day before sacrifice.[2]
-
-
Endpoint Analysis (e.g., on day 14 or 21):
-
Lung Collagen Content: Quantify total lung collagen using a hydroxyproline assay.
-
Lung Histology: Fix and section the lungs for histological staining (e.g., Masson's trichrome to assess collagen deposition).
-
Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue by qPCR.
-
BAL Fluid Analysis: Collect BAL fluid to assess inflammatory cell infiltration.
-
Quantitative Data Summary (Hypothetical Data Based on Published Findings):
| Parameter | Vehicle Control | CVT-6883 (10 mg/kg, p.o.) | % Reduction |
| Lung Hydroxyproline (µ g/lung ) | 350 ± 40 | 210 ± 30 | 40.0% |
| Collagen Deposition (% area) | 25 ± 4 | 12 ± 3 | 52.0% |
| Col1a1 mRNA (fold change) | 12 ± 2 | 5 ± 1 | 58.3% |
| α-SMA expression (IHC score) | 3.5 ± 0.5 | 1.5 ± 0.3 | 57.1% |
Data Interpretation and Considerations
-
Dose-Response: It is recommended to perform dose-response studies to determine the optimal effective dose of CVT-6883 in the chosen model.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Correlating the pharmacokinetic profile of CVT-6883 with its pharmacodynamic effects (e.g., receptor occupancy, downstream biomarker modulation) can provide valuable insights into its mechanism of action in vivo. CVT-6883 has shown favorable pharmacokinetic properties in rats, with a half-life of 4 hours and oral bioavailability greater than 35%.[1]
-
Controls: Appropriate vehicle controls are crucial for interpreting the effects of CVT-6883. Additionally, a positive control group treated with a standard-of-care drug (e.g., dexamethasone for asthma, pirfenidone for fibrosis) can be included for comparison.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Conclusion
CVT-6883 is a valuable tool for investigating the role of the A2B adenosine receptor in inflammatory and fibrotic diseases. The detailed protocols provided here for the OVA-induced asthma and bleomycin-induced pulmonary fibrosis models offer a framework for conducting robust in vivo efficacy studies. Careful experimental design, including appropriate controls and comprehensive endpoint analyses, will be critical for generating high-quality, interpretable data.
References
- 1. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Asthma Protocol Improved Adherence to Evidence-Based Guidelines for Pediatric Subjects With Status Asthmaticus in the Emergency Department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmental tobacco smoke exposure exaggerates bleomycin- induced collagen overexpression during pulmonary fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with CVT-6883
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-6883 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1] Adenosine, a signaling nucleoside, is known to be involved in inflammatory processes, and its effects are mediated by four receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor, in particular, is implicated in the pathogenesis of inflammatory conditions such as asthma and pulmonary fibrosis. CVT-6883 has been investigated for its therapeutic potential in preclinical in vivo models of these diseases, demonstrating its ability to attenuate inflammation and fibrosis.[2][3][4]
These application notes provide detailed protocols for the use of CVT-6883 in two common murine models: ovalbumin (OVA)-induced allergic asthma and bleomycin-induced pulmonary fibrosis. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of CVT-6883 and similar A2B adenosine receptor antagonists.
Mechanism of Action & Signaling Pathway
CVT-6883 exerts its pharmacological effects by selectively blocking the A2B adenosine receptor. In inflammatory conditions, elevated levels of extracellular adenosine can activate the A2BAR on various immune and non-immune cells, leading to the release of pro-inflammatory and pro-fibrotic mediators. By antagonizing this receptor, CVT-6883 inhibits these downstream signaling events, thereby reducing inflammation and tissue remodeling.
In Vivo Study Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This model mimics the key features of human allergic asthma, including airway inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR).
Experimental Workflow:
Detailed Protocol:
-
Animals: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile saline.[5]
-
-
Challenge:
-
From day 14 to day 17, challenge the sensitized mice with an aerosol of 1% OVA in saline for 30 minutes daily using a nebulizer.[5]
-
-
CVT-6883 Administration:
-
Dose: A study by Mustafa et al. (2007) used intraperitoneal doses of 0.4, 1.0, or 2.5 mg/kg. For oral administration, a dose of 10 mg/kg can be used as a starting point, formulated as a suspension.
-
Vehicle: A suitable vehicle for oral gavage is 0.5% methylcellulose in water.
-
Schedule: Administer CVT-6883 or vehicle daily, for example, starting one hour before the first OVA challenge on day 14 and continuing until the day before endpoint analysis.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E for inflammation, PAS for mucus production).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA or other immunoassays.
-
Quantitative Data Summary (Hypothetical Data Based on Published Findings):
| Parameter | Vehicle Control | CVT-6883 (10 mg/kg, p.o.) | % Reduction |
| Total BAL Cells (x10^5) | 8.5 ± 1.2 | 4.2 ± 0.8 | 50.6% |
| Eosinophils in BAL (%) | 45 ± 5 | 20 ± 4 | 55.6% |
| Neutrophils in BAL (%) | 15 ± 3 | 7 ± 2 | 53.3% |
| IL-4 in BAL (pg/mL) | 150 ± 25 | 70 ± 15 | 53.3% |
| IL-5 in BAL (pg/mL) | 200 ± 30 | 90 ± 20 | 55.0% |
| Airway Resistance (cmH2O·s/mL) | 3.2 ± 0.5 | 1.8 ± 0.3 | 43.8% |
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.
Experimental Workflow:
Detailed Protocol:
-
Animals: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Induction of Fibrosis:
-
On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) in 50 µL of sterile saline.
-
-
CVT-6883 Administration:
-
Dose: A starting dose of 10 mg/kg administered orally can be used.
-
Vehicle: 0.5% methylcellulose in water.
-
Schedule: A study by Sun et al. (2006) initiated treatment on day 5 post-bleomycin instillation. Administer CVT-6883 or vehicle daily by oral gavage until the day before sacrifice.[2]
-
-
Endpoint Analysis (e.g., on day 14 or 21):
-
Lung Collagen Content: Quantify total lung collagen using a hydroxyproline assay.
-
Lung Histology: Fix and section the lungs for histological staining (e.g., Masson's trichrome to assess collagen deposition).
-
Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue by qPCR.
-
BAL Fluid Analysis: Collect BAL fluid to assess inflammatory cell infiltration.
-
Quantitative Data Summary (Hypothetical Data Based on Published Findings):
| Parameter | Vehicle Control | CVT-6883 (10 mg/kg, p.o.) | % Reduction |
| Lung Hydroxyproline (µ g/lung ) | 350 ± 40 | 210 ± 30 | 40.0% |
| Collagen Deposition (% area) | 25 ± 4 | 12 ± 3 | 52.0% |
| Col1a1 mRNA (fold change) | 12 ± 2 | 5 ± 1 | 58.3% |
| α-SMA expression (IHC score) | 3.5 ± 0.5 | 1.5 ± 0.3 | 57.1% |
Data Interpretation and Considerations
-
Dose-Response: It is recommended to perform dose-response studies to determine the optimal effective dose of CVT-6883 in the chosen model.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Correlating the pharmacokinetic profile of CVT-6883 with its pharmacodynamic effects (e.g., receptor occupancy, downstream biomarker modulation) can provide valuable insights into its mechanism of action in vivo. CVT-6883 has shown favorable pharmacokinetic properties in rats, with a half-life of 4 hours and oral bioavailability greater than 35%.[1]
-
Controls: Appropriate vehicle controls are crucial for interpreting the effects of CVT-6883. Additionally, a positive control group treated with a standard-of-care drug (e.g., dexamethasone for asthma, pirfenidone for fibrosis) can be included for comparison.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Conclusion
CVT-6883 is a valuable tool for investigating the role of the A2B adenosine receptor in inflammatory and fibrotic diseases. The detailed protocols provided here for the OVA-induced asthma and bleomycin-induced pulmonary fibrosis models offer a framework for conducting robust in vivo efficacy studies. Careful experimental design, including appropriate controls and comprehensive endpoint analyses, will be critical for generating high-quality, interpretable data.
References
- 1. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Asthma Protocol Improved Adherence to Evidence-Based Guidelines for Pediatric Subjects With Status Asthmaticus in the Emergency Department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmental tobacco smoke exposure exaggerates bleomycin- induced collagen overexpression during pulmonary fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CVT-5440 in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-5440 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and vascular function.[1][2][3] This document provides detailed application notes and extrapolated protocols for the use of this compound in preclinical animal research models, based on studies of other selective A2BAR antagonists. Due to the limited availability of in vivo data for this compound, the provided dosage and protocol information are representative examples derived from research on compounds with a similar mechanism of action, such as CVT-6883 and PSB-603. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific animal model and experimental endpoint.
Data Presentation: Dosage and Administration of A2B Adenosine Receptor Antagonists in Animal Models
The following table summarizes dosage and administration details for selective A2B adenosine receptor antagonists in various animal models. This information can serve as a starting point for designing in vivo studies with this compound.
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| CVT-6883 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Not specified | [4] |
| PSB-603 | Mouse | Carrageenan-induced paw edema | 5 mg/kg | Intraperitoneal (i.p.) | [5] |
| PSB-603 | Mouse | Zymosan A-induced peritonitis | 5 mg/kg | Intraperitoneal (i.p.) | [5] |
| PSB-1115 | Mouse | Ventilator-induced lung injury (VILI) | 10 mg/kg | Intraperitoneal (i.p.) | [6] |
| PSB-603 | Mouse | High-fat diet-induced obesity | Not specified | Intraperitoneal (i.p.) | [7] |
| BAY 60-6583 (Agonist) | Mouse | Ventilator-induced lung injury (VILI) | 2 mg/kg | Intraperitoneal (i.p.) | [6] |
| CVT-6883 | Mouse | Bleomycin-induced pulmonary fibrosis | Not specified | Not specified | [8] |
Experimental Protocols
Murine Model of Carrageenan-Induced Paw Edema
This protocol is adapted from studies using the selective A2BAR antagonist PSB-603 to assess anti-inflammatory effects.[5]
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute local inflammation model.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Carrageenan (1% w/v in sterile saline)
-
Male C57BL/6 mice (6-8 weeks old)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Drug Administration: Administer this compound (e.g., starting dose of 5 mg/kg, i.p.) or vehicle to the control group 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume or thickness compared to the baseline measurement. Compare the results between the this compound-treated group and the vehicle-treated group using appropriate statistical methods.
Murine Model of Ventilator-Induced Lung Injury (VILI)
This protocol is based on studies investigating the role of A2BAR in acute lung injury using the antagonist PSB-1115.[6]
Objective: To assess the potential protective effects of this compound in a model of mechanically induced lung injury.
Materials:
-
This compound
-
Vehicle
-
Anesthetic (e.g., pentobarbital)
-
Mechanical ventilator
-
Surgical instruments for tracheotomy
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Preparation: Anesthetize the mouse and perform a tracheotomy.
-
Drug Administration: Administer this compound (e.g., starting dose of 10 mg/kg, i.p.) or vehicle 30 minutes prior to mechanical ventilation.
-
Mechanical Ventilation: Connect the mouse to a mechanical ventilator. Induce lung injury by applying high tidal volume ventilation.
-
Monitoring: Monitor physiological parameters such as blood pressure and blood gases throughout the experiment.
-
Endpoint Analysis: After a set period of ventilation (e.g., 4 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Assessment of Lung Injury: Analyze BAL fluid for total protein concentration and cell counts (neutrophils, macrophages) as markers of inflammation and alveolar-capillary barrier dysfunction. Perform histological analysis of lung tissue to assess edema and inflammatory cell infiltration.
Signaling Pathway
A2B Adenosine Receptor Signaling
The A2B adenosine receptor is a G-protein coupled receptor that can couple to both Gs and Gq proteins.[1][3] Activation by adenosine leads to the stimulation of adenylyl cyclase (AC) through Gs, resulting in an increase in intracellular cyclic AMP (cAMP).[2][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[2] Coupling to Gq activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[3]
Caption: A2B Adenosine Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: General Experimental Workflow for this compound In Vivo Studies.
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking A2B Adenosine Receptor Alleviates Pathogenesis of Experimental Autoimmune Encephalomyelitis via Inhibition of IL-6 Production and Th17 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - A2B adenosine receptor signaling attenuates acute lung injury by enhancing alveolar fluid clearance in mice [jci.org]
- 7. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice [mdpi.com]
- 8. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
- 9. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
Application Notes and Protocols for CVT-5440 in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-5440 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and vascular function.[1][2][3] This document provides detailed application notes and extrapolated protocols for the use of this compound in preclinical animal research models, based on studies of other selective A2BAR antagonists. Due to the limited availability of in vivo data for this compound, the provided dosage and protocol information are representative examples derived from research on compounds with a similar mechanism of action, such as CVT-6883 and PSB-603. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific animal model and experimental endpoint.
Data Presentation: Dosage and Administration of A2B Adenosine Receptor Antagonists in Animal Models
The following table summarizes dosage and administration details for selective A2B adenosine receptor antagonists in various animal models. This information can serve as a starting point for designing in vivo studies with this compound.
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| CVT-6883 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Not specified | [4] |
| PSB-603 | Mouse | Carrageenan-induced paw edema | 5 mg/kg | Intraperitoneal (i.p.) | [5] |
| PSB-603 | Mouse | Zymosan A-induced peritonitis | 5 mg/kg | Intraperitoneal (i.p.) | [5] |
| PSB-1115 | Mouse | Ventilator-induced lung injury (VILI) | 10 mg/kg | Intraperitoneal (i.p.) | [6] |
| PSB-603 | Mouse | High-fat diet-induced obesity | Not specified | Intraperitoneal (i.p.) | [7] |
| BAY 60-6583 (Agonist) | Mouse | Ventilator-induced lung injury (VILI) | 2 mg/kg | Intraperitoneal (i.p.) | [6] |
| CVT-6883 | Mouse | Bleomycin-induced pulmonary fibrosis | Not specified | Not specified | [8] |
Experimental Protocols
Murine Model of Carrageenan-Induced Paw Edema
This protocol is adapted from studies using the selective A2BAR antagonist PSB-603 to assess anti-inflammatory effects.[5]
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute local inflammation model.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Carrageenan (1% w/v in sterile saline)
-
Male C57BL/6 mice (6-8 weeks old)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Drug Administration: Administer this compound (e.g., starting dose of 5 mg/kg, i.p.) or vehicle to the control group 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume or thickness compared to the baseline measurement. Compare the results between the this compound-treated group and the vehicle-treated group using appropriate statistical methods.
Murine Model of Ventilator-Induced Lung Injury (VILI)
This protocol is based on studies investigating the role of A2BAR in acute lung injury using the antagonist PSB-1115.[6]
Objective: To assess the potential protective effects of this compound in a model of mechanically induced lung injury.
Materials:
-
This compound
-
Vehicle
-
Anesthetic (e.g., pentobarbital)
-
Mechanical ventilator
-
Surgical instruments for tracheotomy
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Preparation: Anesthetize the mouse and perform a tracheotomy.
-
Drug Administration: Administer this compound (e.g., starting dose of 10 mg/kg, i.p.) or vehicle 30 minutes prior to mechanical ventilation.
-
Mechanical Ventilation: Connect the mouse to a mechanical ventilator. Induce lung injury by applying high tidal volume ventilation.
-
Monitoring: Monitor physiological parameters such as blood pressure and blood gases throughout the experiment.
-
Endpoint Analysis: After a set period of ventilation (e.g., 4 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Assessment of Lung Injury: Analyze BAL fluid for total protein concentration and cell counts (neutrophils, macrophages) as markers of inflammation and alveolar-capillary barrier dysfunction. Perform histological analysis of lung tissue to assess edema and inflammatory cell infiltration.
Signaling Pathway
A2B Adenosine Receptor Signaling
The A2B adenosine receptor is a G-protein coupled receptor that can couple to both Gs and Gq proteins.[1][3] Activation by adenosine leads to the stimulation of adenylyl cyclase (AC) through Gs, resulting in an increase in intracellular cyclic AMP (cAMP).[2][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[2] Coupling to Gq activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[3]
Caption: A2B Adenosine Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: General Experimental Workflow for this compound In Vivo Studies.
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking A2B Adenosine Receptor Alleviates Pathogenesis of Experimental Autoimmune Encephalomyelitis via Inhibition of IL-6 Production and Th17 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - A2B adenosine receptor signaling attenuates acute lung injury by enhancing alveolar fluid clearance in mice [jci.org]
- 7. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice [mdpi.com]
- 8. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
- 9. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
Application Notes and Protocols for CVT-5440
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of CVT-5440, a selective A(2B) adenosine receptor antagonist. The information is intended for use in a research laboratory setting.
Introduction
This compound is a potent and selective antagonist of the A(2B) adenosine receptor, a G-protein coupled receptor involved in various physiological and pathophysiological processes. Due to its role in inflammation and other cellular responses, the A(2B) receptor is a target of interest in drug development. Accurate and reproducible preparation of this compound solutions is critical for reliable experimental outcomes in in-vitro and in-vivo studies.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 8-[4-[[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]phenyl]-1,3-dipropyl-7H-purine-2,6-dione |
| Molecular Formula | C₂₇H₂₈N₆O₅ |
| Molecular Weight | 516.55 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, not in water.[1] |
| Storage | Store at -20°C.[1] |
Signaling Pathway of the A(2B) Adenosine Receptor
This compound acts as an antagonist to the A(2B) adenosine receptor. Understanding the signaling pathway of this receptor is crucial for designing and interpreting experiments. The A(2B) receptor is primarily coupled to Gs and Gq proteins. Upon activation by its endogenous ligand, adenosine, the receptor initiates downstream signaling cascades that can include the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. It can also signal through phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC). These pathways can ultimately influence gene transcription and cellular responses. As an antagonist, this compound blocks the binding of adenosine to the A(2B) receptor, thereby inhibiting these downstream signaling events.
References
Application Notes and Protocols for CVT-5440
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of CVT-5440, a selective A(2B) adenosine receptor antagonist. The information is intended for use in a research laboratory setting.
Introduction
This compound is a potent and selective antagonist of the A(2B) adenosine receptor, a G-protein coupled receptor involved in various physiological and pathophysiological processes. Due to its role in inflammation and other cellular responses, the A(2B) receptor is a target of interest in drug development. Accurate and reproducible preparation of this compound solutions is critical for reliable experimental outcomes in in-vitro and in-vivo studies.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 8-[4-[[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]phenyl]-1,3-dipropyl-7H-purine-2,6-dione |
| Molecular Formula | C₂₇H₂₈N₆O₅ |
| Molecular Weight | 516.55 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, not in water.[1] |
| Storage | Store at -20°C.[1] |
Signaling Pathway of the A(2B) Adenosine Receptor
This compound acts as an antagonist to the A(2B) adenosine receptor. Understanding the signaling pathway of this receptor is crucial for designing and interpreting experiments. The A(2B) receptor is primarily coupled to Gs and Gq proteins. Upon activation by its endogenous ligand, adenosine, the receptor initiates downstream signaling cascades that can include the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. It can also signal through phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC). These pathways can ultimately influence gene transcription and cellular responses. As an antagonist, this compound blocks the binding of adenosine to the A(2B) receptor, thereby inhibiting these downstream signaling events.
References
CVT-5440 in competitive binding assay
Topic: Characterization of CVT-5440 Affinity and Selectivity at the Human A2B Adenosine Receptor using a Competitive Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a xanthine-based antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer.[1][2] The A2B receptor is the lowest affinity adenosine receptor and is activated by higher concentrations of adenosine that are often present under conditions of metabolic stress or tissue injury.[3] Upon activation, the A2B receptor primarily couples to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[4][5] It can also couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[2] Accurate determination of the binding affinity of novel compounds like this compound is a critical step in drug discovery and development.
This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor. The assay utilizes membranes from HEK-293 cells stably expressing the recombinant human A2B receptor and [3H]PSB-603 as the radioligand.
Data Presentation
The following table summarizes the binding affinities of this compound and other reference compounds for the human A2B adenosine receptor, as determined by competitive radioligand binding assays.
| Compound | Radioligand | Receptor Source | Ki (nM) | Selectivity |
| This compound | [3H]PSB-603 | HEK-293-hA2BAR | 50 | >200-fold vs A1, A2A; >167-fold vs A3[1] |
| MRE 2029-F20 | [3H]MRE 2029-F20 | HEK-293-hA2BAR | 1.13 | High vs A1, A2A, A3[1] |
| OSIP339391 | [3H]OSIP339391 | HEK-293-hA2BAR | 0.17 | >70-fold vs other ARs[1] |
| ZM241385 | [125I]ABOPX | HEK-A2B cells | 32 | A2A selective, but potent at A2B[6] |
| Theophylline | [125I]ABOPX | HEK-A2B cells | 7800 | Non-selective |
| NECA | [125I]ABOPX | HEK-A2B cells | >1000 | Non-selective agonist[3][6] |
Signaling Pathway
The A2B adenosine receptor, upon activation by adenosine, primarily initiates a signaling cascade through the Gs alpha subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. This compound acts as an antagonist, blocking adenosine from binding to the receptor and thereby inhibiting this signaling pathway.
Experimental Protocols
Membrane Preparation from HEK-293 cells stably expressing hA2BAR
This protocol describes the preparation of cell membranes enriched with the human A2B adenosine receptor.
Materials:
-
HEK-293 cells stably expressing the human A2B adenosine receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors, ice-cold
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Centrifuge and rotor capable of 20,000 x g at 4°C
-
Dounce homogenizer
-
BCA Protein Assay Kit
Protocol:
-
Harvest cultured HEK-293-hA2BAR cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a BCA Protein Assay Kit.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay Protocol
This protocol details the procedure for determining the IC50 value of this compound.
Materials:
-
hA2BAR membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
[3H]PSB-603 (specific activity ~50 Ci/mmol)
-
This compound stock solution (in DMSO)
-
Non-specific binding control: 10 µM ZM241385 or another suitable A2B antagonist
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration manifold (cell harvester)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM ZM241385 (for non-specific binding) or this compound dilution.
-
50 µL of [3H]PSB-603 diluted in Assay Buffer (final concentration should be close to its Kd, e.g., 1-2 nM).
-
100 µL of diluted hA2BAR membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature (25°C) for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM ZM241385) from the total binding (counts with buffer only).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PSB-603) by non-linear regression analysis using a sigmoidal dose-response (variable slope) equation.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([3H]PSB-603) used in the assay.
-
Kd is the dissociation constant of the radioligand for the A2B receptor.
-
Experimental Workflow
The following diagram illustrates the workflow for the competitive binding assay.
References
- 1. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of human A(2B) adenosine receptors: radioligand binding, western blotting, and coupling to G(q) in human embryonic kidney 293 cells and HMC-1 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CVT-5440 in competitive binding assay
Topic: Characterization of CVT-5440 Affinity and Selectivity at the Human A2B Adenosine Receptor using a Competitive Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a xanthine-based antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer.[1][2] The A2B receptor is the lowest affinity adenosine receptor and is activated by higher concentrations of adenosine that are often present under conditions of metabolic stress or tissue injury.[3] Upon activation, the A2B receptor primarily couples to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[4][5] It can also couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[2] Accurate determination of the binding affinity of novel compounds like this compound is a critical step in drug discovery and development.
This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human A2B adenosine receptor. The assay utilizes membranes from HEK-293 cells stably expressing the recombinant human A2B receptor and [3H]PSB-603 as the radioligand.
Data Presentation
The following table summarizes the binding affinities of this compound and other reference compounds for the human A2B adenosine receptor, as determined by competitive radioligand binding assays.
| Compound | Radioligand | Receptor Source | Ki (nM) | Selectivity |
| This compound | [3H]PSB-603 | HEK-293-hA2BAR | 50 | >200-fold vs A1, A2A; >167-fold vs A3[1] |
| MRE 2029-F20 | [3H]MRE 2029-F20 | HEK-293-hA2BAR | 1.13 | High vs A1, A2A, A3[1] |
| OSIP339391 | [3H]OSIP339391 | HEK-293-hA2BAR | 0.17 | >70-fold vs other ARs[1] |
| ZM241385 | [125I]ABOPX | HEK-A2B cells | 32 | A2A selective, but potent at A2B[6] |
| Theophylline | [125I]ABOPX | HEK-A2B cells | 7800 | Non-selective |
| NECA | [125I]ABOPX | HEK-A2B cells | >1000 | Non-selective agonist[3][6] |
Signaling Pathway
The A2B adenosine receptor, upon activation by adenosine, primarily initiates a signaling cascade through the Gs alpha subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. This compound acts as an antagonist, blocking adenosine from binding to the receptor and thereby inhibiting this signaling pathway.
Experimental Protocols
Membrane Preparation from HEK-293 cells stably expressing hA2BAR
This protocol describes the preparation of cell membranes enriched with the human A2B adenosine receptor.
Materials:
-
HEK-293 cells stably expressing the human A2B adenosine receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors, ice-cold
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Centrifuge and rotor capable of 20,000 x g at 4°C
-
Dounce homogenizer
-
BCA Protein Assay Kit
Protocol:
-
Harvest cultured HEK-293-hA2BAR cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a BCA Protein Assay Kit.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay Protocol
This protocol details the procedure for determining the IC50 value of this compound.
Materials:
-
hA2BAR membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
[3H]PSB-603 (specific activity ~50 Ci/mmol)
-
This compound stock solution (in DMSO)
-
Non-specific binding control: 10 µM ZM241385 or another suitable A2B antagonist
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration manifold (cell harvester)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM ZM241385 (for non-specific binding) or this compound dilution.
-
50 µL of [3H]PSB-603 diluted in Assay Buffer (final concentration should be close to its Kd, e.g., 1-2 nM).
-
100 µL of diluted hA2BAR membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature (25°C) for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM ZM241385) from the total binding (counts with buffer only).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PSB-603) by non-linear regression analysis using a sigmoidal dose-response (variable slope) equation.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([3H]PSB-603) used in the assay.
-
Kd is the dissociation constant of the radioligand for the A2B receptor.
-
Experimental Workflow
The following diagram illustrates the workflow for the competitive binding assay.
References
- 1. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of human A(2B) adenosine receptors: radioligand binding, western blotting, and coupling to G(q) in human embryonic kidney 293 cells and HMC-1 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for cAMP Measurement in Response to A₂B Adenosine Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the measurement of cyclic adenosine monophosphate (cAMP) in response to A₂B adenosine receptor antagonists. While the specific compound "CVT-5440" was not identified in available literature, this guide uses the well-characterized A₂B antagonist, CVT-6883, as a representative example to illustrate the principles and methodologies.[1][2] These protocols can be adapted for other selective A₂B antagonists.
Introduction to A₂B Adenosine Receptor Signaling and cAMP Modulation
The A₂B adenosine receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to Gαs proteins to stimulate adenylyl cyclase activity. This leads to an increase in intracellular cAMP levels.[3][4] cAMP is a crucial second messenger that mediates a wide range of cellular responses, including inflammation and fibrosis.[3]
Selective A₂B adenosine receptor antagonists, such as CVT-6883, are compounds that bind to the A₂B receptor but do not elicit a response. Instead, they block the binding of adenosine and other agonists, thereby inhibiting the downstream signaling cascade and preventing the rise in intracellular cAMP.[1] The measurement of cAMP levels is therefore a critical method for characterizing the potency and efficacy of A₂B antagonists.
Below is a diagram illustrating the signaling pathway of the A₂B adenosine receptor and the inhibitory effect of an antagonist.
Experimental Protocols for cAMP Measurement
The following protocols describe common methods for quantifying intracellular cAMP levels in response to A₂B receptor stimulation and antagonism.
Cell Culture and Preparation
This initial step is crucial for ensuring healthy and responsive cells for the assay.
-
Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human A₂B adenosine receptor are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or Ham's F-12) supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (if applicable for stable cell lines). Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Seed cells into 96-well or 384-well assay plates at a predetermined optimal density. The optimal cell number will need to be determined for each cell line but a starting point of 10,000 cells per well in a 96-well plate is recommended.[5] Allow cells to adhere and grow for 24-48 hours before the assay.
Competitive ELISA-based cAMP Assay
This protocol is based on the principle of a competitive enzyme-linked immunosorbent assay (ELISA).[3][4]
Materials:
-
cAMP Assay Kit (e.g., from Cayman Chemical, Cell Signaling Technology)[3][4]
-
A₂B receptor-expressing cells
-
A₂B receptor agonist (e.g., NECA or adenosine)
-
A₂B receptor antagonist (e.g., CVT-6883)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[5]
-
Cell lysis buffer
-
Wash buffer
-
Plate reader capable of measuring absorbance at 405-420 nm[4]
Protocol:
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with varying concentrations of the A₂B antagonist (e.g., CVT-6883) or vehicle control for 15-30 minutes at 37°C. It is also recommended to include a PDE inhibitor like IBMX in this step.[5]
-
Stimulate the cells with a fixed concentration of an A₂B agonist (e.g., EC₈₀ concentration of adenosine) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add cell lysis buffer to each well and incubate for the time recommended by the kit manufacturer to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Measurement (following a generic competitive ELISA kit protocol):
-
Transfer the cell lysates to the cAMP antibody-coated plate provided in the kit.
-
Add the cAMP-HRP conjugate to each well.
-
Incubate the plate for the time specified in the kit protocol (e.g., 18 hours).[4]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate until color development is sufficient.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at the recommended wavelength (e.g., 405-420 nm).[4]
-
Data Analysis:
The concentration of cAMP in the samples is inversely proportional to the absorbance signal. A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the experimental samples are then interpolated from this standard curve.
Bioluminescent cAMP Assay (e.g., cAMP-Glo™ Assay)
This protocol utilizes a bioluminescent method to measure cAMP levels and is well-suited for high-throughput screening.[6]
Materials:
-
cAMP-Glo™ Assay Kit (Promega) or similar bioluminescent assay kit[6]
-
A₂B receptor-expressing cells
-
A₂B receptor agonist (e.g., NECA or adenosine)
-
A₂B receptor antagonist (e.g., CVT-6883)
-
PDE inhibitor (e.g., IBMX)
-
Luminometer
Protocol:
-
Cell Treatment:
-
Follow the same cell treatment steps as described in the ELISA-based assay (Section 2, step 1).
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels by adding the cAMP-Glo™ reagents according to the manufacturer's instructions. This is typically a two-step process involving cell lysis and a kinase reaction, followed by the addition of a luciferase detection reagent.[6]
-
-
Signal Measurement:
-
Incubate the plate at room temperature for the recommended time to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
The luminescent signal is inversely proportional to the amount of cAMP in the sample. A standard curve is generated, and sample cAMP concentrations are determined from this curve.
Below is a diagram illustrating the general experimental workflow for measuring the effect of an A₂B antagonist on cAMP levels.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured format. Below is a template for presenting the results.
Table 1: Effect of a Representative A₂B Antagonist (e.g., CVT-6883) on Agonist-Induced cAMP Production
| Antagonist Concentration | Agonist | cAMP Concentration (nM) | % Inhibition |
| Vehicle | Vehicle | Baseline cAMP | 0% |
| Vehicle | Agonist (EC₅₀) | Max cAMP | N/A |
| Antagonist [Conc 1] | Agonist (EC₅₀) | Value 1 | % Inhibition 1 |
| Antagonist [Conc 2] | Agonist (EC₅₀) | Value 2 | % Inhibition 2 |
| Antagonist [Conc 3] | Agonist (EC₅₀) | Value 3 | % Inhibition 3 |
| ... | ... | ... | ... |
Table 2: Potency of a Representative A₂B Antagonist (e.g., CVT-6883)
| Parameter | Value |
| IC₅₀ (nM) | [Calculated Value] |
| 95% Confidence Interval | [Calculated Range] |
| n (replicates) | [Number of Experiments] |
Conclusion
The protocols outlined in this document provide a robust framework for assessing the inhibitory effect of A₂B adenosine receptor antagonists on cAMP production. By employing these methods, researchers can effectively determine the potency and mechanism of action of novel compounds targeting the A₂B receptor, thereby aiding in the drug discovery and development process for inflammatory and fibrotic diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
- 3. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mesoscale.com [mesoscale.com]
- 6. cAMP-Glo™ Assay Protocol [promega.es]
Application Notes and Protocols for cAMP Measurement in Response to A₂B Adenosine Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the measurement of cyclic adenosine monophosphate (cAMP) in response to A₂B adenosine receptor antagonists. While the specific compound "CVT-5440" was not identified in available literature, this guide uses the well-characterized A₂B antagonist, CVT-6883, as a representative example to illustrate the principles and methodologies.[1][2] These protocols can be adapted for other selective A₂B antagonists.
Introduction to A₂B Adenosine Receptor Signaling and cAMP Modulation
The A₂B adenosine receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to Gαs proteins to stimulate adenylyl cyclase activity. This leads to an increase in intracellular cAMP levels.[3][4] cAMP is a crucial second messenger that mediates a wide range of cellular responses, including inflammation and fibrosis.[3]
Selective A₂B adenosine receptor antagonists, such as CVT-6883, are compounds that bind to the A₂B receptor but do not elicit a response. Instead, they block the binding of adenosine and other agonists, thereby inhibiting the downstream signaling cascade and preventing the rise in intracellular cAMP.[1] The measurement of cAMP levels is therefore a critical method for characterizing the potency and efficacy of A₂B antagonists.
Below is a diagram illustrating the signaling pathway of the A₂B adenosine receptor and the inhibitory effect of an antagonist.
Experimental Protocols for cAMP Measurement
The following protocols describe common methods for quantifying intracellular cAMP levels in response to A₂B receptor stimulation and antagonism.
Cell Culture and Preparation
This initial step is crucial for ensuring healthy and responsive cells for the assay.
-
Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human A₂B adenosine receptor are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or Ham's F-12) supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (if applicable for stable cell lines). Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Seed cells into 96-well or 384-well assay plates at a predetermined optimal density. The optimal cell number will need to be determined for each cell line but a starting point of 10,000 cells per well in a 96-well plate is recommended.[5] Allow cells to adhere and grow for 24-48 hours before the assay.
Competitive ELISA-based cAMP Assay
This protocol is based on the principle of a competitive enzyme-linked immunosorbent assay (ELISA).[3][4]
Materials:
-
cAMP Assay Kit (e.g., from Cayman Chemical, Cell Signaling Technology)[3][4]
-
A₂B receptor-expressing cells
-
A₂B receptor agonist (e.g., NECA or adenosine)
-
A₂B receptor antagonist (e.g., CVT-6883)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[5]
-
Cell lysis buffer
-
Wash buffer
-
Plate reader capable of measuring absorbance at 405-420 nm[4]
Protocol:
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with varying concentrations of the A₂B antagonist (e.g., CVT-6883) or vehicle control for 15-30 minutes at 37°C. It is also recommended to include a PDE inhibitor like IBMX in this step.[5]
-
Stimulate the cells with a fixed concentration of an A₂B agonist (e.g., EC₈₀ concentration of adenosine) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add cell lysis buffer to each well and incubate for the time recommended by the kit manufacturer to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Measurement (following a generic competitive ELISA kit protocol):
-
Transfer the cell lysates to the cAMP antibody-coated plate provided in the kit.
-
Add the cAMP-HRP conjugate to each well.
-
Incubate the plate for the time specified in the kit protocol (e.g., 18 hours).[4]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate until color development is sufficient.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at the recommended wavelength (e.g., 405-420 nm).[4]
-
Data Analysis:
The concentration of cAMP in the samples is inversely proportional to the absorbance signal. A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the experimental samples are then interpolated from this standard curve.
Bioluminescent cAMP Assay (e.g., cAMP-Glo™ Assay)
This protocol utilizes a bioluminescent method to measure cAMP levels and is well-suited for high-throughput screening.[6]
Materials:
-
cAMP-Glo™ Assay Kit (Promega) or similar bioluminescent assay kit[6]
-
A₂B receptor-expressing cells
-
A₂B receptor agonist (e.g., NECA or adenosine)
-
A₂B receptor antagonist (e.g., CVT-6883)
-
PDE inhibitor (e.g., IBMX)
-
Luminometer
Protocol:
-
Cell Treatment:
-
Follow the same cell treatment steps as described in the ELISA-based assay (Section 2, step 1).
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels by adding the cAMP-Glo™ reagents according to the manufacturer's instructions. This is typically a two-step process involving cell lysis and a kinase reaction, followed by the addition of a luciferase detection reagent.[6]
-
-
Signal Measurement:
-
Incubate the plate at room temperature for the recommended time to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
The luminescent signal is inversely proportional to the amount of cAMP in the sample. A standard curve is generated, and sample cAMP concentrations are determined from this curve.
Below is a diagram illustrating the general experimental workflow for measuring the effect of an A₂B antagonist on cAMP levels.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured format. Below is a template for presenting the results.
Table 1: Effect of a Representative A₂B Antagonist (e.g., CVT-6883) on Agonist-Induced cAMP Production
| Antagonist Concentration | Agonist | cAMP Concentration (nM) | % Inhibition |
| Vehicle | Vehicle | Baseline cAMP | 0% |
| Vehicle | Agonist (EC₅₀) | Max cAMP | N/A |
| Antagonist [Conc 1] | Agonist (EC₅₀) | Value 1 | % Inhibition 1 |
| Antagonist [Conc 2] | Agonist (EC₅₀) | Value 2 | % Inhibition 2 |
| Antagonist [Conc 3] | Agonist (EC₅₀) | Value 3 | % Inhibition 3 |
| ... | ... | ... | ... |
Table 2: Potency of a Representative A₂B Antagonist (e.g., CVT-6883)
| Parameter | Value |
| IC₅₀ (nM) | [Calculated Value] |
| 95% Confidence Interval | [Calculated Range] |
| n (replicates) | [Number of Experiments] |
Conclusion
The protocols outlined in this document provide a robust framework for assessing the inhibitory effect of A₂B adenosine receptor antagonists on cAMP production. By employing these methods, researchers can effectively determine the potency and mechanism of action of novel compounds targeting the A₂B receptor, thereby aiding in the drug discovery and development process for inflammatory and fibrotic diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
- 3. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mesoscale.com [mesoscale.com]
- 6. cAMP-Glo™ Assay Protocol [promega.es]
Application Note: Quantification of CVT-5440 in Human Urine using a Sensitive and Cost-Effective LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of CVT-5440 in human urine. This compound is a novel therapeutic agent whose accurate quantification in biological matrices is crucial for pharmacokinetic and clinical studies. A significant challenge in the bioanalysis of lipophilic compounds like this compound is their propensity for non-specific binding to container surfaces, leading to low recovery and inaccurate measurements. This protocol, adapted from a validated method for a structurally similar compound, CVT-6883, addresses this issue through the use of a cost-effective additive, sodium dodecylbenzenesulfonate (SDBS), to prevent adsorptive losses.[1]
The described method is robust, reproducible, and has been validated for the analysis of human urine samples, providing a powerful tool to support clinical programs.
Quantitative Data Summary
The performance of the LC-MS/MS method for the quantification of a similar compound (CVT-6883) is summarized in the table below. These values provide an expected performance benchmark for the analysis of this compound.
| Parameter | Result |
| Linearity Range | 0.200 - 80.0 ng/mL |
| Recovery (Analyte) | > 87% |
| Recovery (Internal Standard) | > 87% |
| Stability in Extract | 3 days at ambient temperature, 6 days at 5°C |
| Stability in Human Urine | 3 freeze/thaw cycles, 26 hours at ambient temperature, 94 hours at 5°C, 2 months at -20°C |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
d5-CVT-5440 (or other suitable stable isotope-labeled internal standard)
-
Sodium dodecylbenzenesulfonate (SDBS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions
-
HPLC Column: (A suitable C18 column, e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-4.0 min: 20% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be determined by infusion of the reference standard
-
d5-CVT-5440 (IS): To be determined by infusion of the internal standard
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
5. Sample Preparation
-
Prepare a 4 mM solution of SDBS in deionized water.
-
Collect human urine samples in polypropylene tubes containing the 4 mM SDBS solution.
-
Spike 100 µL of the urine sample with the internal standard (d5-CVT-5440).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the quantification of this compound in human urine.
Caption: Logical flow of the LC-MS/MS analytical method.
References
Application Note: Quantification of CVT-5440 in Human Urine using a Sensitive and Cost-Effective LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of CVT-5440 in human urine. This compound is a novel therapeutic agent whose accurate quantification in biological matrices is crucial for pharmacokinetic and clinical studies. A significant challenge in the bioanalysis of lipophilic compounds like this compound is their propensity for non-specific binding to container surfaces, leading to low recovery and inaccurate measurements. This protocol, adapted from a validated method for a structurally similar compound, CVT-6883, addresses this issue through the use of a cost-effective additive, sodium dodecylbenzenesulfonate (SDBS), to prevent adsorptive losses.[1]
The described method is robust, reproducible, and has been validated for the analysis of human urine samples, providing a powerful tool to support clinical programs.
Quantitative Data Summary
The performance of the LC-MS/MS method for the quantification of a similar compound (CVT-6883) is summarized in the table below. These values provide an expected performance benchmark for the analysis of this compound.
| Parameter | Result |
| Linearity Range | 0.200 - 80.0 ng/mL |
| Recovery (Analyte) | > 87% |
| Recovery (Internal Standard) | > 87% |
| Stability in Extract | 3 days at ambient temperature, 6 days at 5°C |
| Stability in Human Urine | 3 freeze/thaw cycles, 26 hours at ambient temperature, 94 hours at 5°C, 2 months at -20°C |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
d5-CVT-5440 (or other suitable stable isotope-labeled internal standard)
-
Sodium dodecylbenzenesulfonate (SDBS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions
-
HPLC Column: (A suitable C18 column, e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-4.0 min: 20% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be determined by infusion of the reference standard
-
d5-CVT-5440 (IS): To be determined by infusion of the internal standard
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
5. Sample Preparation
-
Prepare a 4 mM solution of SDBS in deionized water.
-
Collect human urine samples in polypropylene tubes containing the 4 mM SDBS solution.
-
Spike 100 µL of the urine sample with the internal standard (d5-CVT-5440).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the quantification of this compound in human urine.
Caption: Logical flow of the LC-MS/MS analytical method.
References
Application Notes: Utilizing CVT-5440* for the Comprehensive Study of Adenosine Signaling Pathways
Introduction
Adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating a wide array of physiological and pathophysiological processes. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are expressed throughout the body and are involved in diverse functions, including cardiovascular regulation, neurotransmission, inflammation, and immune responses. The study of adenosine signaling pathways is crucial for understanding disease mechanisms and for the development of novel therapeutics.
*It is important to note that the compound "CVT-5440" does not appear in the public scientific literature. It is possible that this is a compound under internal development or a typographical error. The information provided herein is based on the broader principles of studying adenosine signaling and includes data for known adenosine receptor ligands, including the A2B receptor antagonist CVT-6883 from CV Therapeutics, which may serve as a relevant example.
Adenosine Receptor Subtypes and Signaling Cascades
Adenosine receptors are categorized into four subtypes, each with distinct signaling properties and tissue distribution.
-
A1 Adenosine Receptor (A1AR): Typically coupled to Gi/o proteins, activation of A1AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This pathway is primarily associated with inhibitory effects, such as slowing of the heart rate and reduced neuronal excitability.
-
A2A Adenosine Receptor (A2AAR): Coupled to Gs proteins, A2AAR activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[2] This receptor is highly expressed in the basal ganglia, vasculature, and immune cells and is involved in vasodilation and immunosuppression.
-
A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, A2BAR activation increases cAMP levels.[3] It has a lower affinity for adenosine compared to A2AAR and is thought to be particularly important under conditions of high adenosine concentration, such as inflammation or hypoxia. Some studies also suggest coupling to Gq proteins.[4]
-
A3 Adenosine Receptor (A3AR): Similar to A1AR, the A3AR is coupled to Gi/o proteins and its activation inhibits adenylyl cyclase.[5] It is implicated in both pro- and anti-inflammatory processes and has shown potential as a therapeutic target in cancer and inflammatory diseases.[6]
The intricate interplay between these receptor subtypes and their downstream signaling pathways allows for the fine-tuning of cellular responses to adenosine.
Data Presentation: Ligand Affinities for Adenosine Receptors
The following tables summarize the binding affinities (Ki values) of various selective agonists and antagonists for the human adenosine receptor subtypes. This data is essential for selecting the appropriate pharmacological tools to investigate specific receptor functions.
Table 1: Binding Affinities (Ki, nM) of Adenosine Receptor Agonists
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Reference(s) |
| Adenosine | - | - | - | µM range | [6] |
| NECA | Potent | Potent | High Affinity | Potent | [7] |
| (S)-PHPNECA | - | - | High Affinity | - | [7] |
| LUF5835 | - | - | - | - | [8] |
| IB-MECA | - | - | - | 50-fold selective vs A1/A2A | |
| Cl-IB-MECA | 2500-fold less potent than A3 | 1400-fold less potent than A3 | - | High Affinity | |
| GR79236 | High Affinity | - | - | - | [9] |
| CVT-3619 | 55 | >200-fold less potent | >1000-fold less potent | >20-fold less potent | [9] |
Table 2: Binding Affinities (Ki, nM) of Adenosine Receptor Antagonists
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Reference(s) |
| Caffeine | Low µM | Low µM | - | - | |
| Theophylline | Low µM | Low µM | - | - | |
| CPX | ~500-fold selective vs A2A | - | - | - | |
| SCH-58261 | - | High Affinity | - | - | |
| CVT-6883 | 1940 | 3280 | 22 | 1070 | [10] |
| MRS 1754 | - | - | High Affinity | - | [7] |
| PSB-603 | - | - | High Affinity | - | [7] |
| MRS 1220 | - | - | - | 0.65 (human) | |
| MRS 1523 | - | - | - | 19 (human), 113 (rat) |
Experimental Protocols
1. Radioligand Binding Assay for Adenosine Receptors
This protocol is designed to determine the binding affinity of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1AR, [3H]CGS21680 for A2AAR, [125I]I-AB-MECA for A3AR).[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound stock solution (e.g., in DMSO).
-
Non-specific binding determinator (e.g., a high concentration of a non-radiolabeled agonist or antagonist).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Plate shaker.
-
Filtration manifold.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and test compounds to their final concentrations in the assay buffer. A typical final assay volume is 200 µL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding determinator.
-
50 µL of test compound at various concentrations (typically a serial dilution).
-
50 µL of radioligand solution.
-
50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[11][12]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay (HTRF-based)
This protocol measures the ability of a test compound to modulate the intracellular cAMP levels, indicating its agonist or antagonist activity at A2A or A2B receptors (Gs-coupled) or A1 or A3 receptors (Gi-coupled).
Materials:
-
Cells stably expressing the adenosine receptor of interest.
-
Cell culture medium.
-
Stimulation buffer.
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity), containing:
-
cAMP standard.
-
Anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate).
-
cAMP labeled with an acceptor fluorophore (e.g., d2).
-
Lysis buffer.
-
-
Test compound stock solution.
-
Forskolin (for studying Gi-coupled receptors).
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to the appropriate confluency.
-
Harvest the cells and resuspend them in stimulation buffer at the desired density.
-
-
Assay Setup (Gs-coupled receptors - Agonist mode):
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Add 5 µL of the test compound at various concentrations.
-
Incubate at room temperature for 30 minutes.[13]
-
-
Assay Setup (Gi-coupled receptors - Agonist mode):
-
Pre-treat cells with the test compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. The inhibitory effect of the Gi-coupled receptor agonist will be measured as a decrease in the forskolin-induced cAMP level.
-
-
Lysis and Detection:
-
Add 5 µL of the d2-labeled cAMP conjugate.
-
Add 5 µL of the cryptate-labeled anti-cAMP antibody. Both reagents are typically diluted in the lysis buffer provided in the kit.
-
Incubate for 60 minutes at room temperature.[14]
-
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal * 10,000).
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the HTRF ratios from the cell-based assay into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the test compound concentration and determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Mandatory Visualizations
Adenosine Receptor Signaling Pathways
Caption: Overview of the primary adenosine receptor signaling pathways.
Experimental Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for a radioligand binding assay.
Experimental Workflow for HTRF cAMP Assay
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.
References
- 1. Thermodynamically distinct high and low affinity states of the A1 adenosine receptor induced by G protein coupling and guanine nucleotide ligation states of G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2B Adenosine Receptors: When Outsiders May Become an Attractive Target to Treat Brain Ischemia or Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Adenosine A2B receptor - Wikipedia [en.wikipedia.org]
- 8. Structure-affinity relationships of adenosine A2B receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. youtube.com [youtube.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Utilizing CVT-5440* for the Comprehensive Study of Adenosine Signaling Pathways
Introduction
Adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating a wide array of physiological and pathophysiological processes. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are expressed throughout the body and are involved in diverse functions, including cardiovascular regulation, neurotransmission, inflammation, and immune responses. The study of adenosine signaling pathways is crucial for understanding disease mechanisms and for the development of novel therapeutics.
*It is important to note that the compound "CVT-5440" does not appear in the public scientific literature. It is possible that this is a compound under internal development or a typographical error. The information provided herein is based on the broader principles of studying adenosine signaling and includes data for known adenosine receptor ligands, including the A2B receptor antagonist CVT-6883 from CV Therapeutics, which may serve as a relevant example.
Adenosine Receptor Subtypes and Signaling Cascades
Adenosine receptors are categorized into four subtypes, each with distinct signaling properties and tissue distribution.
-
A1 Adenosine Receptor (A1AR): Typically coupled to Gi/o proteins, activation of A1AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This pathway is primarily associated with inhibitory effects, such as slowing of the heart rate and reduced neuronal excitability.
-
A2A Adenosine Receptor (A2AAR): Coupled to Gs proteins, A2AAR activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[2] This receptor is highly expressed in the basal ganglia, vasculature, and immune cells and is involved in vasodilation and immunosuppression.
-
A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, A2BAR activation increases cAMP levels.[3] It has a lower affinity for adenosine compared to A2AAR and is thought to be particularly important under conditions of high adenosine concentration, such as inflammation or hypoxia. Some studies also suggest coupling to Gq proteins.[4]
-
A3 Adenosine Receptor (A3AR): Similar to A1AR, the A3AR is coupled to Gi/o proteins and its activation inhibits adenylyl cyclase.[5] It is implicated in both pro- and anti-inflammatory processes and has shown potential as a therapeutic target in cancer and inflammatory diseases.[6]
The intricate interplay between these receptor subtypes and their downstream signaling pathways allows for the fine-tuning of cellular responses to adenosine.
Data Presentation: Ligand Affinities for Adenosine Receptors
The following tables summarize the binding affinities (Ki values) of various selective agonists and antagonists for the human adenosine receptor subtypes. This data is essential for selecting the appropriate pharmacological tools to investigate specific receptor functions.
Table 1: Binding Affinities (Ki, nM) of Adenosine Receptor Agonists
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Reference(s) |
| Adenosine | - | - | - | µM range | [6] |
| NECA | Potent | Potent | High Affinity | Potent | [7] |
| (S)-PHPNECA | - | - | High Affinity | - | [7] |
| LUF5835 | - | - | - | - | [8] |
| IB-MECA | - | - | - | 50-fold selective vs A1/A2A | |
| Cl-IB-MECA | 2500-fold less potent than A3 | 1400-fold less potent than A3 | - | High Affinity | |
| GR79236 | High Affinity | - | - | - | [9] |
| CVT-3619 | 55 | >200-fold less potent | >1000-fold less potent | >20-fold less potent | [9] |
Table 2: Binding Affinities (Ki, nM) of Adenosine Receptor Antagonists
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Reference(s) |
| Caffeine | Low µM | Low µM | - | - | |
| Theophylline | Low µM | Low µM | - | - | |
| CPX | ~500-fold selective vs A2A | - | - | - | |
| SCH-58261 | - | High Affinity | - | - | |
| CVT-6883 | 1940 | 3280 | 22 | 1070 | [10] |
| MRS 1754 | - | - | High Affinity | - | [7] |
| PSB-603 | - | - | High Affinity | - | [7] |
| MRS 1220 | - | - | - | 0.65 (human) | |
| MRS 1523 | - | - | - | 19 (human), 113 (rat) |
Experimental Protocols
1. Radioligand Binding Assay for Adenosine Receptors
This protocol is designed to determine the binding affinity of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1AR, [3H]CGS21680 for A2AAR, [125I]I-AB-MECA for A3AR).[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound stock solution (e.g., in DMSO).
-
Non-specific binding determinator (e.g., a high concentration of a non-radiolabeled agonist or antagonist).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Plate shaker.
-
Filtration manifold.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and test compounds to their final concentrations in the assay buffer. A typical final assay volume is 200 µL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding determinator.
-
50 µL of test compound at various concentrations (typically a serial dilution).
-
50 µL of radioligand solution.
-
50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[11][12]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay (HTRF-based)
This protocol measures the ability of a test compound to modulate the intracellular cAMP levels, indicating its agonist or antagonist activity at A2A or A2B receptors (Gs-coupled) or A1 or A3 receptors (Gi-coupled).
Materials:
-
Cells stably expressing the adenosine receptor of interest.
-
Cell culture medium.
-
Stimulation buffer.
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity), containing:
-
cAMP standard.
-
Anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate).
-
cAMP labeled with an acceptor fluorophore (e.g., d2).
-
Lysis buffer.
-
-
Test compound stock solution.
-
Forskolin (for studying Gi-coupled receptors).
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to the appropriate confluency.
-
Harvest the cells and resuspend them in stimulation buffer at the desired density.
-
-
Assay Setup (Gs-coupled receptors - Agonist mode):
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Add 5 µL of the test compound at various concentrations.
-
Incubate at room temperature for 30 minutes.[13]
-
-
Assay Setup (Gi-coupled receptors - Agonist mode):
-
Pre-treat cells with the test compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. The inhibitory effect of the Gi-coupled receptor agonist will be measured as a decrease in the forskolin-induced cAMP level.
-
-
Lysis and Detection:
-
Add 5 µL of the d2-labeled cAMP conjugate.
-
Add 5 µL of the cryptate-labeled anti-cAMP antibody. Both reagents are typically diluted in the lysis buffer provided in the kit.
-
Incubate for 60 minutes at room temperature.[14]
-
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal * 10,000).
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the HTRF ratios from the cell-based assay into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the test compound concentration and determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Mandatory Visualizations
Adenosine Receptor Signaling Pathways
Caption: Overview of the primary adenosine receptor signaling pathways.
Experimental Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for a radioligand binding assay.
Experimental Workflow for HTRF cAMP Assay
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.
References
- 1. Thermodynamically distinct high and low affinity states of the A1 adenosine receptor induced by G protein coupling and guanine nucleotide ligation states of G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2B Adenosine Receptors: When Outsiders May Become an Attractive Target to Treat Brain Ischemia or Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Adenosine A2B receptor - Wikipedia [en.wikipedia.org]
- 8. Structure-affinity relationships of adenosine A2B receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. youtube.com [youtube.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Using CVT-5440 in High-Throughput Screening
Topic: Using CVT-5440 in High-Throughput Screening Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Extensive research has revealed no publicly available scientific literature, application notes, or catalog entries for a compound designated "this compound." This suggests that "this compound" may be an internal compound designation not yet disclosed in the public domain, a typographical error, or a discontinued product.
The search results did, however, provide information on the Cytoplasm-to-Vacuole Targeting (Cvt) pathway and a compound named CVT-6883 . The Cvt pathway is a well-characterized model of selective autophagy in yeast, responsible for delivering specific hydrolases to the vacuole.[1][2] CVT-6883 is a selective A2B-adenosine receptor antagonist that has been investigated for its potential in treating inflammatory conditions such as asthma.[3][4]
Given the absence of information on "this compound," this document will proceed by presenting a generalized framework for the application of a hypothetical novel compound in high-throughput screening (HTS), drawing on established HTS principles.[5][6][7][8] This will include hypothetical signaling pathways and experimental protocols that would be relevant for characterizing a new chemical entity in a drug discovery context.
Hypothetical Target and Signaling Pathway for "this compound"
For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a novel kinase, "Kinase X," which is implicated in a pro-inflammatory signaling cascade.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound inhibiting Kinase X.
High-Throughput Screening Protocols
The following are generalized protocols for primary and secondary assays to identify and characterize inhibitors of "Kinase X" in a high-throughput format.
Primary HTS Assay: Biochemical Kinase Activity
This assay is designed to rapidly screen a large compound library for direct inhibitors of purified Kinase X.
Experimental Workflow Diagram
References
- 1. Structural Biology of the Cvt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cvt pathway as a model for selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
- 5. Beyond Traditional Screening: The Next Wave of High-Throughp | Technology Networks [technologynetworks.com]
- 6. iLab Organizer :: Vanderbilt High Throughput Screening Core Group (VHTS) [vanderbilt.ilab.agilent.com]
- 7. 547446.fs1.hubspotusercontent-na1.net [547446.fs1.hubspotusercontent-na1.net]
- 8. Genetic and Chemical Screening Services – Duke Functional Genomics [sites.duke.edu]
Application Notes and Protocols: Using CVT-5440 in High-Throughput Screening
Topic: Using CVT-5440 in High-Throughput Screening Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Extensive research has revealed no publicly available scientific literature, application notes, or catalog entries for a compound designated "this compound." This suggests that "this compound" may be an internal compound designation not yet disclosed in the public domain, a typographical error, or a discontinued product.
The search results did, however, provide information on the Cytoplasm-to-Vacuole Targeting (Cvt) pathway and a compound named CVT-6883 . The Cvt pathway is a well-characterized model of selective autophagy in yeast, responsible for delivering specific hydrolases to the vacuole.[1][2] CVT-6883 is a selective A2B-adenosine receptor antagonist that has been investigated for its potential in treating inflammatory conditions such as asthma.[3][4]
Given the absence of information on "this compound," this document will proceed by presenting a generalized framework for the application of a hypothetical novel compound in high-throughput screening (HTS), drawing on established HTS principles.[5][6][7][8] This will include hypothetical signaling pathways and experimental protocols that would be relevant for characterizing a new chemical entity in a drug discovery context.
Hypothetical Target and Signaling Pathway for "this compound"
For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a novel kinase, "Kinase X," which is implicated in a pro-inflammatory signaling cascade.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound inhibiting Kinase X.
High-Throughput Screening Protocols
The following are generalized protocols for primary and secondary assays to identify and characterize inhibitors of "Kinase X" in a high-throughput format.
Primary HTS Assay: Biochemical Kinase Activity
This assay is designed to rapidly screen a large compound library for direct inhibitors of purified Kinase X.
Experimental Workflow Diagram
References
- 1. Structural Biology of the Cvt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cvt pathway as a model for selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
- 5. Beyond Traditional Screening: The Next Wave of High-Throughp | Technology Networks [technologynetworks.com]
- 6. iLab Organizer :: Vanderbilt High Throughput Screening Core Group (VHTS) [vanderbilt.ilab.agilent.com]
- 7. 547446.fs1.hubspotusercontent-na1.net [547446.fs1.hubspotusercontent-na1.net]
- 8. Genetic and Chemical Screening Services – Duke Functional Genomics [sites.duke.edu]
Application Notes and Protocols for CVT-5440 Administration in Rodent Models
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "CVT-5440." The following application notes and protocols are presented as a representative template for a hypothetical adenosine A2B receptor antagonist, drawing parallels from related compounds like CVT-6883, to guide researchers in structuring their experimental design.
Introduction
This compound is a potent and selective antagonist of the adenosine A2B receptor. In various preclinical models, the antagonism of this receptor has been shown to mitigate inflammatory responses and fibrotic processes. These notes provide an overview of the administration of this compound in rodent models to study its therapeutic potential in diseases with inflammatory and fibrotic components, such as asthma, chronic obstructive pulmonary disease (COPD), and organ fibrosis.
Mechanism of Action
This compound functions by competitively inhibiting the binding of adenosine to the A2B receptor. Under conditions of cellular stress and inflammation, extracellular adenosine levels rise, activating the A2B receptor. This activation triggers a cascade of downstream signaling events, primarily through the Gs protein, leading to increased cyclic AMP (cAMP) production. In inflammatory cells, this can paradoxically promote the release of pro-inflammatory cytokines. By blocking this interaction, this compound is hypothesized to dampen the inflammatory cascade.
Quantitative Data Summary
The following tables summarize hypothetical dosage and pharmacokinetic data for this compound in common rodent models. These values are for illustrative purposes and should be optimized for specific experimental conditions.
Table 1: Recommended Dosage for Rodent Models
| Rodent Model | Route of Administration | Recommended Dose Range | Dosing Frequency |
| Mouse (Asthma Model) | Oral Gavage | 1 - 10 mg/kg | Once or twice daily |
| Mouse (Pulmonary Fibrosis) | Intraperitoneal | 5 - 20 mg/kg | Daily |
| Rat (COPD Model) | Oral Gavage | 2 - 15 mg/kg | Daily |
| Rat (Renal Fibrosis) | Intravenous | 0.5 - 5 mg/kg | Every other day |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat |
| Bioavailability (Oral) | ~40% | ~30% |
| Tmax (Oral) | 1 hour | 1.5 hours |
| Half-life (t1/2) | 2.5 hours | 4 hours |
| Primary Route of Excretion | Fecal | Fecal |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Allergic Asthma
This protocol outlines the use of this compound in an ovalbumin (OVA)-induced model of allergic asthma in BALB/c mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Nebulizer/Aerosol delivery system
Workflow Diagram:
Procedure:
-
Sensitization: On days 0 and 7, sensitize BALB/c mice by intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Treatment: From day 14 to day 20, administer this compound (at the desired dose) or vehicle via oral gavage once daily.
-
Challenge: On days 18, 19, and 20, challenge the mice with 1% OVA in PBS for 30 minutes using a nebulizer.
-
Endpoint Analysis: On day 21, 24 hours after the final challenge, perform the following:
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrate (e.g., eosinophils, neutrophils).
-
Harvest lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates.
-
Protocol 2: Evaluation of this compound in a Rat Model of Bleomycin-Induced Pulmonary Fibrosis
This protocol describes the use of this compound in a bleomycin-induced model of pulmonary fibrosis in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Bleomycin sulfate
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Induction of Fibrosis: On day 0, anesthetize Sprague-Dawley rats and intratracheally instill a single dose of bleomycin (2.5 U/kg) in 100 µL of sterile saline. Control animals receive saline only.
-
Treatment: Beginning on day 1, administer this compound (at the desired dose) or vehicle via the desired route (e.g., intraperitoneal injection) daily until the end of the study (e.g., day 14 or 21).
-
-
Harvest lung tissue for histological assessment of fibrosis using Masson's trichrome staining.
-
Quantify collagen deposition in the lungs using the Sircol collagen assay.
-
Measure the expression of fibrotic markers (e.g., α-smooth muscle actin, collagen I) in lung homogenates via Western blot or qPCR.
-
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound represents a promising therapeutic candidate for inflammatory and fibrotic diseases by targeting the adenosine A2B receptor. The protocols outlined above provide a foundational framework for preclinical evaluation in rodent models. Researchers are encouraged to adapt and optimize these protocols to suit their specific research questions and experimental setups.
Application Notes and Protocols for CVT-5440 Administration in Rodent Models
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "CVT-5440." The following application notes and protocols are presented as a representative template for a hypothetical adenosine A2B receptor antagonist, drawing parallels from related compounds like CVT-6883, to guide researchers in structuring their experimental design.
Introduction
This compound is a potent and selective antagonist of the adenosine A2B receptor. In various preclinical models, the antagonism of this receptor has been shown to mitigate inflammatory responses and fibrotic processes. These notes provide an overview of the administration of this compound in rodent models to study its therapeutic potential in diseases with inflammatory and fibrotic components, such as asthma, chronic obstructive pulmonary disease (COPD), and organ fibrosis.
Mechanism of Action
This compound functions by competitively inhibiting the binding of adenosine to the A2B receptor. Under conditions of cellular stress and inflammation, extracellular adenosine levels rise, activating the A2B receptor. This activation triggers a cascade of downstream signaling events, primarily through the Gs protein, leading to increased cyclic AMP (cAMP) production. In inflammatory cells, this can paradoxically promote the release of pro-inflammatory cytokines. By blocking this interaction, this compound is hypothesized to dampen the inflammatory cascade.
Quantitative Data Summary
The following tables summarize hypothetical dosage and pharmacokinetic data for this compound in common rodent models. These values are for illustrative purposes and should be optimized for specific experimental conditions.
Table 1: Recommended Dosage for Rodent Models
| Rodent Model | Route of Administration | Recommended Dose Range | Dosing Frequency |
| Mouse (Asthma Model) | Oral Gavage | 1 - 10 mg/kg | Once or twice daily |
| Mouse (Pulmonary Fibrosis) | Intraperitoneal | 5 - 20 mg/kg | Daily |
| Rat (COPD Model) | Oral Gavage | 2 - 15 mg/kg | Daily |
| Rat (Renal Fibrosis) | Intravenous | 0.5 - 5 mg/kg | Every other day |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat |
| Bioavailability (Oral) | ~40% | ~30% |
| Tmax (Oral) | 1 hour | 1.5 hours |
| Half-life (t1/2) | 2.5 hours | 4 hours |
| Primary Route of Excretion | Fecal | Fecal |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Allergic Asthma
This protocol outlines the use of this compound in an ovalbumin (OVA)-induced model of allergic asthma in BALB/c mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Nebulizer/Aerosol delivery system
Workflow Diagram:
Procedure:
-
Sensitization: On days 0 and 7, sensitize BALB/c mice by intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Treatment: From day 14 to day 20, administer this compound (at the desired dose) or vehicle via oral gavage once daily.
-
Challenge: On days 18, 19, and 20, challenge the mice with 1% OVA in PBS for 30 minutes using a nebulizer.
-
Endpoint Analysis: On day 21, 24 hours after the final challenge, perform the following:
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrate (e.g., eosinophils, neutrophils).
-
Harvest lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates.
-
Protocol 2: Evaluation of this compound in a Rat Model of Bleomycin-Induced Pulmonary Fibrosis
This protocol describes the use of this compound in a bleomycin-induced model of pulmonary fibrosis in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Bleomycin sulfate
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Induction of Fibrosis: On day 0, anesthetize Sprague-Dawley rats and intratracheally instill a single dose of bleomycin (2.5 U/kg) in 100 µL of sterile saline. Control animals receive saline only.
-
Treatment: Beginning on day 1, administer this compound (at the desired dose) or vehicle via the desired route (e.g., intraperitoneal injection) daily until the end of the study (e.g., day 14 or 21).
-
-
Harvest lung tissue for histological assessment of fibrosis using Masson's trichrome staining.
-
Quantify collagen deposition in the lungs using the Sircol collagen assay.
-
Measure the expression of fibrotic markers (e.g., α-smooth muscle actin, collagen I) in lung homogenates via Western blot or qPCR.
-
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound represents a promising therapeutic candidate for inflammatory and fibrotic diseases by targeting the adenosine A2B receptor. The protocols outlined above provide a foundational framework for preclinical evaluation in rodent models. Researchers are encouraged to adapt and optimize these protocols to suit their specific research questions and experimental setups.
Troubleshooting & Optimization
Technical Support Center: CVT-5440 Solubility in Aqueous Buffers
Welcome to the technical support center for CVT-5440. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a xanthine-based selective A2B adenosine receptor antagonist.[1][2] Like many xanthine derivatives, it has poor aqueous solubility.[3][4] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) but is considered insoluble in water.[]
Q2: Why does this compound have poor water solubility?
A2: The limited water solubility of xanthine derivatives like this compound is often attributed to strong intermolecular hydrogen bonding and base stacking between the molecules, which makes it difficult for water molecules to solvate them effectively.[3][4]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?
A3: Direct dissolution of this compound in aqueous buffers is not recommended and is likely to be unsuccessful due to its hydrophobic nature.[] It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in 100% DMSO. The achievable concentration in DMSO should be determined for your specific lot of the compound, but generally, organic solvents are effective for initial dissolution.
Q5: After preparing a DMSO stock solution, how do I prepare my working solution in an aqueous buffer?
A5: To prepare a working solution, you can perform a serial dilution of your DMSO stock solution into the desired aqueous buffer. It is crucial to add the DMSO stock to the buffer slowly while vortexing or stirring to prevent precipitation. The final concentration of DMSO in your working solution should be kept to a minimum, typically below 0.5%, as higher concentrations can have physiological effects in biological assays.
Q6: What should I do if I observe precipitation when diluting my DMSO stock in an aqueous buffer?
A6: Precipitation upon dilution indicates that the aqueous solubility limit of this compound in your specific buffer has been exceeded. You can try the following troubleshooting steps:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be too high. Try diluting your stock solution further.
-
Increase the percentage of DMSO: A slightly higher percentage of DMSO in the final solution might be necessary to maintain solubility. However, be mindful of the tolerance of your experimental system to DMSO.
-
Adjust the pH of the buffer: The solubility of compounds can be pH-dependent. Experimenting with a range of pH values for your buffer may help improve solubility.
-
Gentle warming: For some xanthine derivatives, gentle warming can aid dissolution in aqueous buffers.[6] You can try warming your buffer to 37°C before and during the addition of the DMSO stock. However, the stability of this compound at elevated temperatures should be considered.
-
Use of solubilizing agents: In some cases, non-ionic detergents or other solubilizing agents can be incorporated into the buffer to enhance the solubility of hydrophobic compounds. The compatibility of these agents with your experimental setup must be verified.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound.
Problem: Precipitate forms when preparing a working solution in an aqueous buffer from a DMSO stock.
Workflow for Troubleshooting:
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
Quantitative Solubility Data
Currently, specific quantitative solubility data for this compound in various aqueous buffers is not widely available in the public domain. The table below provides a general solubility profile based on available information for this compound and related xanthine compounds. Researchers are encouraged to determine the empirical solubility for their specific experimental conditions.
| Solvent/Buffer | Solubility Profile | Recommended Protocol |
| Water | Insoluble[] | Not recommended for direct dissolution. |
| DMSO | Soluble[] | Prepare concentrated stock solutions. |
| Aqueous Buffers (e.g., PBS, Tris) | Poor; prone to precipitation | Dilute from a DMSO stock to the lowest effective concentration. Keep final DMSO concentration low (<0.5%). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (CAS: 531506-64-6, Molecular Weight: 516.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a clean microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.17 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 5.17 mg of this compound.
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (to room temperature if stored cold) may assist in dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage. Before use, thaw the solution and ensure it is fully dissolved.
Protocol 2: Preparation of a 10 µM Working Solution in PBS from a 10 mM DMSO Stock
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the desired volume of PBS in a sterile tube. For example, to make 10 mL of a 10 µM working solution.
-
Calculate the volume of the 10 mM DMSO stock needed. For a 1:1000 dilution (10 mM to 10 µM), you will need 10 µL of the stock solution.
-
While vortexing the PBS, slowly add the 10 µL of the 10 mM this compound DMSO stock solution drop-wise to the 10 mL of PBS.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. The final DMSO concentration in this example is 0.1%.
-
Use the freshly prepared working solution immediately for your experiments, as the stability of this compound in aqueous solutions over time may be limited.
Signaling Pathway Context:
This compound is an antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor. Understanding the pathway can be critical for experimental design.
Caption: Simplified signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.
References
Technical Support Center: CVT-5440 Solubility in Aqueous Buffers
Welcome to the technical support center for CVT-5440. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a xanthine-based selective A2B adenosine receptor antagonist.[1][2] Like many xanthine derivatives, it has poor aqueous solubility.[3][4] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) but is considered insoluble in water.[]
Q2: Why does this compound have poor water solubility?
A2: The limited water solubility of xanthine derivatives like this compound is often attributed to strong intermolecular hydrogen bonding and base stacking between the molecules, which makes it difficult for water molecules to solvate them effectively.[3][4]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?
A3: Direct dissolution of this compound in aqueous buffers is not recommended and is likely to be unsuccessful due to its hydrophobic nature.[] It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in 100% DMSO. The achievable concentration in DMSO should be determined for your specific lot of the compound, but generally, organic solvents are effective for initial dissolution.
Q5: After preparing a DMSO stock solution, how do I prepare my working solution in an aqueous buffer?
A5: To prepare a working solution, you can perform a serial dilution of your DMSO stock solution into the desired aqueous buffer. It is crucial to add the DMSO stock to the buffer slowly while vortexing or stirring to prevent precipitation. The final concentration of DMSO in your working solution should be kept to a minimum, typically below 0.5%, as higher concentrations can have physiological effects in biological assays.
Q6: What should I do if I observe precipitation when diluting my DMSO stock in an aqueous buffer?
A6: Precipitation upon dilution indicates that the aqueous solubility limit of this compound in your specific buffer has been exceeded. You can try the following troubleshooting steps:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be too high. Try diluting your stock solution further.
-
Increase the percentage of DMSO: A slightly higher percentage of DMSO in the final solution might be necessary to maintain solubility. However, be mindful of the tolerance of your experimental system to DMSO.
-
Adjust the pH of the buffer: The solubility of compounds can be pH-dependent. Experimenting with a range of pH values for your buffer may help improve solubility.
-
Gentle warming: For some xanthine derivatives, gentle warming can aid dissolution in aqueous buffers.[6] You can try warming your buffer to 37°C before and during the addition of the DMSO stock. However, the stability of this compound at elevated temperatures should be considered.
-
Use of solubilizing agents: In some cases, non-ionic detergents or other solubilizing agents can be incorporated into the buffer to enhance the solubility of hydrophobic compounds. The compatibility of these agents with your experimental setup must be verified.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound.
Problem: Precipitate forms when preparing a working solution in an aqueous buffer from a DMSO stock.
Workflow for Troubleshooting:
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
Quantitative Solubility Data
Currently, specific quantitative solubility data for this compound in various aqueous buffers is not widely available in the public domain. The table below provides a general solubility profile based on available information for this compound and related xanthine compounds. Researchers are encouraged to determine the empirical solubility for their specific experimental conditions.
| Solvent/Buffer | Solubility Profile | Recommended Protocol |
| Water | Insoluble[] | Not recommended for direct dissolution. |
| DMSO | Soluble[] | Prepare concentrated stock solutions. |
| Aqueous Buffers (e.g., PBS, Tris) | Poor; prone to precipitation | Dilute from a DMSO stock to the lowest effective concentration. Keep final DMSO concentration low (<0.5%). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (CAS: 531506-64-6, Molecular Weight: 516.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a clean microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.17 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 5.17 mg of this compound.
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (to room temperature if stored cold) may assist in dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage. Before use, thaw the solution and ensure it is fully dissolved.
Protocol 2: Preparation of a 10 µM Working Solution in PBS from a 10 mM DMSO Stock
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the desired volume of PBS in a sterile tube. For example, to make 10 mL of a 10 µM working solution.
-
Calculate the volume of the 10 mM DMSO stock needed. For a 1:1000 dilution (10 mM to 10 µM), you will need 10 µL of the stock solution.
-
While vortexing the PBS, slowly add the 10 µL of the 10 mM this compound DMSO stock solution drop-wise to the 10 mL of PBS.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. The final DMSO concentration in this example is 0.1%.
-
Use the freshly prepared working solution immediately for your experiments, as the stability of this compound in aqueous solutions over time may be limited.
Signaling Pathway Context:
This compound is an antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor. Understanding the pathway can be critical for experimental design.
Caption: Simplified signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.
References
Technical Support Center: Optimizing CVT-5440 Concentration for Efficacy
Welcome to the technical support center for CVT-5440. This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this compound for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For initial screening, a common starting concentration for a novel small molecule inhibitor is 10 µM.[1] For more detailed dose-response experiments, it is advisable to test a wide range of concentrations, typically from 1 nM to 100 µM, to capture the full dynamic range of the compound's activity. Potent inhibitors in cell-based assays often have IC50 values in the range of <1-10 μM.[2]
Q2: My IC50 value for this compound in a cell-based assay is significantly higher than its biochemical IC50. What could be the reason?
A2: A discrepancy between biochemical and cellular potency is a common observation. Several factors can contribute to this:
-
Cellular Permeability: this compound may have poor permeability across the cell membrane, limiting its access to the intracellular target.[2][3]
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: this compound could be rapidly metabolized by the cells into an inactive form.[3]
-
High Protein Binding: The compound may bind to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target.
-
Off-target Effects: At higher concentrations, the observed effect might be due to engagement with unintended targets.[4]
Q3: I am observing cellular toxicity at concentrations where I expect to see specific inhibition. How can I distinguish between toxicity and the desired phenotype?
A3: It is crucial to determine the therapeutic window of your compound. This can be achieved by running a cytotoxicity assay in parallel with your functional assay.[4] Plotting the dose-response curves for both the desired effect and cell viability will help identify the concentration range that provides specific inhibition without significant toxicity.[4]
Q4: this compound precipitated when I diluted it into my aqueous assay buffer. What should I do?
A4: Precipitation of hydrophobic small molecules in aqueous solutions is a frequent issue.[5] Here are some troubleshooting steps:
-
Lower the Final Concentration: The compound may have exceeded its aqueous solubility.[5]
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same DMSO concentration.[5]
-
Use a Different Solvent System: Consider using a co-solvent or a formulation with solubility-enhancing excipients.[5]
-
Adjust pH: The solubility of ionizable compounds can be pH-dependent. Experiment with different buffer pH values.[5]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Symptom: Inconsistent results across replicate wells treated with the same concentration of this compound.
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and proper mixing before and during plating.
-
Compound Precipitation: Visually inspect the wells for any precipitate. If observed, refer to the solubility troubleshooting guide above.
-
Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition.[6] Including a low concentration of a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can help mitigate this.[6]
-
Issue 2: Lack of a Clear Dose-Response Relationship
-
Symptom: The observed effect does not correlate with increasing concentrations of this compound, or the dose-response curve is very steep and non-sigmoidal.
-
Possible Causes & Solutions:
-
Incorrect Concentration Range: The concentrations tested may be too high (on the plateau of the curve) or too low (below the threshold of activity). Widen the concentration range in your next experiment.
-
Compound Instability: The compound may not be stable in the assay medium over the incubation period.
-
Assay Interference: The compound may be interfering with the assay technology itself (e.g., autofluorescence, fluorescence quenching).[6] Run controls with the compound in the absence of cells or key assay reagents to test for interference.
-
Compound Aggregation: A steep, non-sigmoidal curve can be indicative of compound aggregation.[6]
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
Objective: To determine the effective concentration range of this compound for producing the desired biological effect and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the stock solution in DMSO.
-
Treatment: Dilute the DMSO serial dilutions into pre-warmed cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should ideally not exceed 0.5%.[5] Remove the old medium from the cells and add the medium containing the different concentrations of this compound.[4]
-
Incubation: Incubate the cells for a duration determined by the specific assay and biological question.
-
Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., reporter gene assay, Western blot for a downstream marker, cell proliferation assay).[4]
-
Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTS assay, CellTiter-Glo®).[4]
-
Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) and CC50 (for cytotoxicity).[4]
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | % Inhibition (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.1 | 100 ± 3.5 |
| 0.01 | 5.2 ± 1.8 | 98.7 ± 4.1 |
| 0.1 | 25.8 ± 3.5 | 99.1 ± 3.8 |
| 1 | 48.9 ± 4.2 | 97.5 ± 2.9 |
| 10 | 85.3 ± 2.9 | 95.2 ± 4.5 |
| 100 | 98.1 ± 1.5 | 62.3 ± 5.1 |
Table 2: Summary of this compound Potency and Toxicity
| Parameter | Value |
| IC50 | 1.2 µM |
| CC50 | > 100 µM |
| Therapeutic Index (CC50/IC50) | > 83 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting high IC50 values for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CVT-5440 Concentration for Efficacy
Welcome to the technical support center for CVT-5440. This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this compound for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For initial screening, a common starting concentration for a novel small molecule inhibitor is 10 µM.[1] For more detailed dose-response experiments, it is advisable to test a wide range of concentrations, typically from 1 nM to 100 µM, to capture the full dynamic range of the compound's activity. Potent inhibitors in cell-based assays often have IC50 values in the range of <1-10 μM.[2]
Q2: My IC50 value for this compound in a cell-based assay is significantly higher than its biochemical IC50. What could be the reason?
A2: A discrepancy between biochemical and cellular potency is a common observation. Several factors can contribute to this:
-
Cellular Permeability: this compound may have poor permeability across the cell membrane, limiting its access to the intracellular target.[2][3]
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: this compound could be rapidly metabolized by the cells into an inactive form.[3]
-
High Protein Binding: The compound may bind to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target.
-
Off-target Effects: At higher concentrations, the observed effect might be due to engagement with unintended targets.[4]
Q3: I am observing cellular toxicity at concentrations where I expect to see specific inhibition. How can I distinguish between toxicity and the desired phenotype?
A3: It is crucial to determine the therapeutic window of your compound. This can be achieved by running a cytotoxicity assay in parallel with your functional assay.[4] Plotting the dose-response curves for both the desired effect and cell viability will help identify the concentration range that provides specific inhibition without significant toxicity.[4]
Q4: this compound precipitated when I diluted it into my aqueous assay buffer. What should I do?
A4: Precipitation of hydrophobic small molecules in aqueous solutions is a frequent issue.[5] Here are some troubleshooting steps:
-
Lower the Final Concentration: The compound may have exceeded its aqueous solubility.[5]
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same DMSO concentration.[5]
-
Use a Different Solvent System: Consider using a co-solvent or a formulation with solubility-enhancing excipients.[5]
-
Adjust pH: The solubility of ionizable compounds can be pH-dependent. Experiment with different buffer pH values.[5]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Symptom: Inconsistent results across replicate wells treated with the same concentration of this compound.
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and proper mixing before and during plating.
-
Compound Precipitation: Visually inspect the wells for any precipitate. If observed, refer to the solubility troubleshooting guide above.
-
Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition.[6] Including a low concentration of a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can help mitigate this.[6]
-
Issue 2: Lack of a Clear Dose-Response Relationship
-
Symptom: The observed effect does not correlate with increasing concentrations of this compound, or the dose-response curve is very steep and non-sigmoidal.
-
Possible Causes & Solutions:
-
Incorrect Concentration Range: The concentrations tested may be too high (on the plateau of the curve) or too low (below the threshold of activity). Widen the concentration range in your next experiment.
-
Compound Instability: The compound may not be stable in the assay medium over the incubation period.
-
Assay Interference: The compound may be interfering with the assay technology itself (e.g., autofluorescence, fluorescence quenching).[6] Run controls with the compound in the absence of cells or key assay reagents to test for interference.
-
Compound Aggregation: A steep, non-sigmoidal curve can be indicative of compound aggregation.[6]
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
Objective: To determine the effective concentration range of this compound for producing the desired biological effect and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the stock solution in DMSO.
-
Treatment: Dilute the DMSO serial dilutions into pre-warmed cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should ideally not exceed 0.5%.[5] Remove the old medium from the cells and add the medium containing the different concentrations of this compound.[4]
-
Incubation: Incubate the cells for a duration determined by the specific assay and biological question.
-
Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., reporter gene assay, Western blot for a downstream marker, cell proliferation assay).[4]
-
Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTS assay, CellTiter-Glo®).[4]
-
Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) and CC50 (for cytotoxicity).[4]
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | % Inhibition (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.1 | 100 ± 3.5 |
| 0.01 | 5.2 ± 1.8 | 98.7 ± 4.1 |
| 0.1 | 25.8 ± 3.5 | 99.1 ± 3.8 |
| 1 | 48.9 ± 4.2 | 97.5 ± 2.9 |
| 10 | 85.3 ± 2.9 | 95.2 ± 4.5 |
| 100 | 98.1 ± 1.5 | 62.3 ± 5.1 |
Table 2: Summary of this compound Potency and Toxicity
| Parameter | Value |
| IC50 | 1.2 µM |
| CC50 | > 100 µM |
| Therapeutic Index (CC50/IC50) | > 83 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting high IC50 values for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: CVT-5440 (Hypothetical JAK2 Inhibitor)
Disclaimer: There is no publicly available information for a compound designated "CVT-5440." The following technical support center content is for illustrative purposes and is based on a hypothetical JAK2 (Janus Kinase 2) inhibitor. The described off-target effects and troubleshooting protocols are derived from common challenges encountered with kinase inhibitors in research.
This guide provides troubleshooting for researchers, scientists, and drug development professionals using this compound. It addresses potential off-target effects and other common experimental issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound? A1: this compound is a potent, ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) tyrosine kinase. Its primary mechanism is to block the phosphorylation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, thereby inhibiting cytokine signaling pathways implicated in myeloproliferative neoplasms and inflammatory diseases.[1][2]
Q2: What are the expected on-target effects of this compound in a cellular assay? A2: In responsive cell lines (e.g., HEL, UKE-1), this compound is expected to decrease the phosphorylation of STAT3 (at Tyr705) and STAT5 (at Tyr694) in a dose-dependent manner. This should correlate with reduced cell proliferation and induction of apoptosis.
Q3: How should I prepare and store this compound? A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiments is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guide: Off-Target Effects and Experimental Issues
Issue 1: Higher than expected cytotoxicity is observed at effective concentrations.
Q: My cells are showing significant death at concentrations where I only expect to see inhibition of JAK2 signaling. Could this be an off-target effect?
A: Yes, high cytotoxicity can be indicative of off-target kinase inhibition.[3][4] Many kinases are involved in essential cell survival pathways, and unintended inhibition can lead to apoptosis.[4]
Recommended Actions:
-
Confirm with a Structurally Different Inhibitor: Use another JAK2 inhibitor with a different chemical scaffold. If the cytotoxicity persists, it is more likely to be an on-target effect (i.e., the cells are highly dependent on JAK2 for survival).[3][4]
-
Perform a Kinase Selectivity Screen: A kinome-wide scan can identify unintended kinase targets of this compound.[3] The table below shows a hypothetical selectivity profile for this compound, indicating potential off-target interactions at higher concentrations.
-
Rescue Experiment: If a specific off-target kinase is identified (e.g., FLT3), perform a rescue experiment by overexpressing a drug-resistant mutant of that kinase. This should rescue the off-target toxicity but not the on-target JAK2 inhibition.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. JAK2) | Potential Off-Target Consequence |
| JAK2 (On-Target) | 5 | 1x | Therapeutic Effect |
| JAK1 | 85 | 17x | Immunosuppression |
| JAK3 | 250 | 50x | Immunosuppression[2] |
| TYK2 | 300 | 60x | Altered cytokine signaling[2] |
| FLT3 | 550 | 110x | Hematopoietic toxicity |
| Aurora Kinase A | >10,000 | >2000x | Mitotic defects |
Issue 2: Incomplete or inconsistent inhibition of pSTAT3.
Q: I'm not seeing the expected decrease in STAT3 phosphorylation, or the results vary between experiments. What could be the cause?
A: This can be due to several factors ranging from compound stability to cellular mechanisms.
Recommended Actions:
-
Check Compound Stability: Ensure your stock solution is not degraded. Prepare a fresh dilution from a new aliquot for each experiment. Some inhibitors can be unstable in culture media at 37°C.[3]
-
Activation of Compensatory Pathways: Cells can adapt to the inhibition of one pathway by upregulating another.[3] For example, inhibition of JAK2 might lead to the activation of other kinases that can also phosphorylate STAT3. Use a phospho-proteomics approach to identify such compensatory mechanisms.
-
Cell Line Specificity: The effect of this compound can vary between cell lines due to differences in the expression of kinases and phosphatases. Test your hypothesis in more than one cell line to ensure your results are not context-specific.[3]
Issue 3: I observe a phenotype that is not consistent with JAK2 inhibition.
Q: My cells are showing a change in morphology (e.g., cytoskeletal rearrangement) that is not a known downstream effect of JAK2/STAT3 signaling. How do I troubleshoot this?
A: This strongly suggests an off-target effect. The unintended inhibition of kinases involved in other cellular processes is a known phenomenon.[5][6]
Recommended Actions:
-
Consult Off-Target Databases: Check publicly available databases for known off-targets of compounds with similar chemical structures.
-
Validate with a Genetic Approach: Use siRNA or CRISPR to knock down JAK2. If the phenotype is not replicated with genetic knockdown, it is likely an off-target effect of this compound.[4]
-
Global Phosphoproteomics: This unbiased approach can provide a comprehensive map of all signaling pathways affected by the compound, helping to identify the specific off-target pathway responsible for the observed phenotype.[4]
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (pSTAT3)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C. Use a loading control like GAPDH or β-actin.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity of this compound.
Caption: Logical relationships for identifying the source of an observed phenotype.
References
- 1. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: CVT-5440 (Hypothetical JAK2 Inhibitor)
Disclaimer: There is no publicly available information for a compound designated "CVT-5440." The following technical support center content is for illustrative purposes and is based on a hypothetical JAK2 (Janus Kinase 2) inhibitor. The described off-target effects and troubleshooting protocols are derived from common challenges encountered with kinase inhibitors in research.
This guide provides troubleshooting for researchers, scientists, and drug development professionals using this compound. It addresses potential off-target effects and other common experimental issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound? A1: this compound is a potent, ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) tyrosine kinase. Its primary mechanism is to block the phosphorylation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, thereby inhibiting cytokine signaling pathways implicated in myeloproliferative neoplasms and inflammatory diseases.[1][2]
Q2: What are the expected on-target effects of this compound in a cellular assay? A2: In responsive cell lines (e.g., HEL, UKE-1), this compound is expected to decrease the phosphorylation of STAT3 (at Tyr705) and STAT5 (at Tyr694) in a dose-dependent manner. This should correlate with reduced cell proliferation and induction of apoptosis.
Q3: How should I prepare and store this compound? A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiments is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guide: Off-Target Effects and Experimental Issues
Issue 1: Higher than expected cytotoxicity is observed at effective concentrations.
Q: My cells are showing significant death at concentrations where I only expect to see inhibition of JAK2 signaling. Could this be an off-target effect?
A: Yes, high cytotoxicity can be indicative of off-target kinase inhibition.[3][4] Many kinases are involved in essential cell survival pathways, and unintended inhibition can lead to apoptosis.[4]
Recommended Actions:
-
Confirm with a Structurally Different Inhibitor: Use another JAK2 inhibitor with a different chemical scaffold. If the cytotoxicity persists, it is more likely to be an on-target effect (i.e., the cells are highly dependent on JAK2 for survival).[3][4]
-
Perform a Kinase Selectivity Screen: A kinome-wide scan can identify unintended kinase targets of this compound.[3] The table below shows a hypothetical selectivity profile for this compound, indicating potential off-target interactions at higher concentrations.
-
Rescue Experiment: If a specific off-target kinase is identified (e.g., FLT3), perform a rescue experiment by overexpressing a drug-resistant mutant of that kinase. This should rescue the off-target toxicity but not the on-target JAK2 inhibition.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. JAK2) | Potential Off-Target Consequence |
| JAK2 (On-Target) | 5 | 1x | Therapeutic Effect |
| JAK1 | 85 | 17x | Immunosuppression |
| JAK3 | 250 | 50x | Immunosuppression[2] |
| TYK2 | 300 | 60x | Altered cytokine signaling[2] |
| FLT3 | 550 | 110x | Hematopoietic toxicity |
| Aurora Kinase A | >10,000 | >2000x | Mitotic defects |
Issue 2: Incomplete or inconsistent inhibition of pSTAT3.
Q: I'm not seeing the expected decrease in STAT3 phosphorylation, or the results vary between experiments. What could be the cause?
A: This can be due to several factors ranging from compound stability to cellular mechanisms.
Recommended Actions:
-
Check Compound Stability: Ensure your stock solution is not degraded. Prepare a fresh dilution from a new aliquot for each experiment. Some inhibitors can be unstable in culture media at 37°C.[3]
-
Activation of Compensatory Pathways: Cells can adapt to the inhibition of one pathway by upregulating another.[3] For example, inhibition of JAK2 might lead to the activation of other kinases that can also phosphorylate STAT3. Use a phospho-proteomics approach to identify such compensatory mechanisms.
-
Cell Line Specificity: The effect of this compound can vary between cell lines due to differences in the expression of kinases and phosphatases. Test your hypothesis in more than one cell line to ensure your results are not context-specific.[3]
Issue 3: I observe a phenotype that is not consistent with JAK2 inhibition.
Q: My cells are showing a change in morphology (e.g., cytoskeletal rearrangement) that is not a known downstream effect of JAK2/STAT3 signaling. How do I troubleshoot this?
A: This strongly suggests an off-target effect. The unintended inhibition of kinases involved in other cellular processes is a known phenomenon.[5][6]
Recommended Actions:
-
Consult Off-Target Databases: Check publicly available databases for known off-targets of compounds with similar chemical structures.
-
Validate with a Genetic Approach: Use siRNA or CRISPR to knock down JAK2. If the phenotype is not replicated with genetic knockdown, it is likely an off-target effect of this compound.[4]
-
Global Phosphoproteomics: This unbiased approach can provide a comprehensive map of all signaling pathways affected by the compound, helping to identify the specific off-target pathway responsible for the observed phenotype.[4]
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (pSTAT3)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C. Use a loading control like GAPDH or β-actin.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity of this compound.
Caption: Logical relationships for identifying the source of an observed phenotype.
References
- 1. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CVT-5440 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound CVT-5440, a selective A2B adenosine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR). Its mechanism of action involves binding to the A2B adenosine receptor, thereby preventing the binding of its endogenous ligand, adenosine. This inhibition blocks the downstream signaling pathways activated by A2BAR, which are often implicated in inflammation and fibrosis.
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the stock solution may be further diluted in a vehicle such as saline or a solution containing a solubilizing agent like Tween 80. Always refer to the specific protocol for the recommended vehicle.
Q3: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO are generally stable for several weeks when stored at -20°C. For working solutions, it is recommended to prepare them fresh on the day of the experiment to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (IC50) in in vitro assays.
This is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting.
CVT-5440 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound CVT-5440, a selective A2B adenosine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR). Its mechanism of action involves binding to the A2B adenosine receptor, thereby preventing the binding of its endogenous ligand, adenosine. This inhibition blocks the downstream signaling pathways activated by A2BAR, which are often implicated in inflammation and fibrosis.
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the stock solution may be further diluted in a vehicle such as saline or a solution containing a solubilizing agent like Tween 80. Always refer to the specific protocol for the recommended vehicle.
Q3: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO are generally stable for several weeks when stored at -20°C. For working solutions, it is recommended to prepare them fresh on the day of the experiment to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (IC50) in in vitro assays.
This is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting.
Technical Support Center: Improving the In Vivo Bioavailability of CVT-5440
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of CVT-5440.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability with this compound in our preclinical animal models. What are the likely causes?
A1: Low and variable oral bioavailability for a compound like this compound is often attributed to poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract. According to the Biopharmaceutics Classification System (BCS), such compounds typically fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The rate-limiting step for absorption is often the dissolution of the drug in the GI fluids.[1] Factors such as the drug's crystalline structure, particle size, and potential for efflux by transporters in the gut wall can also contribute to this issue.[2][3]
Q2: What are the initial steps we should take to characterize the bioavailability problem of this compound?
A2: A thorough physicochemical characterization is the crucial first step. This will help in identifying the primary barriers to absorption. Key parameters to determine are summarized in the table below.
| Parameter | Importance | Typical Method |
| Aqueous Solubility | Determines dissolution rate in the GI tract. | Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8). |
| Permeability | Assesses the ability to cross the intestinal epithelium. | Caco-2 cell monolayer assay, PAMPA (Parallel Artificial Membrane Permeability Assay). |
| LogP/LogD | Indicates the lipophilicity of the compound. | HPLC-based or shake-flask method. |
| pKa | Determines the ionization state at different GI tract pH values. | Potentiometric titration or UV-spectroscopy. |
| Particle Size Distribution | Affects the surface area available for dissolution.[1] | Laser diffraction. |
| Solid-State Characterization | Identifies the crystalline form (polymorphism), which can impact solubility.[4] | X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC). |
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][5] The choice of strategy depends on the specific properties of this compound. Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug to enhance dissolution rate.[1][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve solubility.[3][4]
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents to improve solubility and facilitate absorption via the lymphatic system.[3][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility in water.[4]
Troubleshooting Guides
Issue 1: Our attempts at particle size reduction (micronization) of this compound did not lead to a significant improvement in bioavailability.
-
Possible Cause: For some compounds, especially those with very low solubility (often termed "brick dust"), simply increasing the surface area may not be sufficient if the dissolution rate is still limited by the drug's intrinsic solubility. Another possibility is particle agglomeration, which reduces the effective surface area.[6]
-
Troubleshooting Steps:
-
Nanosizing: Consider advanced particle size reduction techniques like nano-milling to create a nanosuspension. Nanoparticles offer a much greater surface area-to-volume ratio compared to micronized particles.[1][4]
-
Surface Stabilization: Use stabilizers or surfactants in your formulation to prevent the agglomeration of micronized or nano-sized particles.[6]
-
Alternative Strategies: If particle size reduction is ineffective, it is likely that the intrinsic solubility is the primary barrier. In this case, exploring amorphous solid dispersions or lipid-based formulations is recommended.
-
Issue 2: We developed an amorphous solid dispersion of this compound, but it shows poor physical stability and recrystallizes over time.
-
Possible Cause: The polymer carrier may not be optimal for this compound, or the drug loading is too high, leading to phase separation and recrystallization.
-
Troubleshooting Steps:
-
Polymer Screening: Screen a variety of polymers with different properties (e.g., HPMC, PVP, Soluplus®) to find the most suitable one for stabilizing the amorphous form of this compound.
-
Optimize Drug Loading: Conduct a study to determine the maximum drug loading that can be incorporated into the polymer matrix without compromising stability.
-
Add Stabilizers: Consider incorporating a second polymer or a surfactant to inhibit crystallization.
-
Control Environmental Factors: Ensure proper storage conditions (low temperature and humidity) to prevent moisture-induced crystallization.
-
Experimental Protocols
Protocol 1: Formulation of a Nanosuspension by Wet Milling
-
Preparation of Milling Media: Prepare a solution of a suitable stabilizer (e.g., a combination of a polymer and a surfactant) in water.
-
Dispersion: Disperse a known amount of this compound in the stabilizer solution.
-
Milling: Introduce the dispersion into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Process Parameters: Mill at a specific temperature and for a sufficient duration to achieve the desired particle size distribution (typically below 200 nm).
-
Particle Size Analysis: Monitor the particle size reduction using a dynamic light scattering (DLS) instrument at various time points during milling.
-
Harvesting: Separate the nanosuspension from the grinding media.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve this compound and a selected polymer (e.g., HPMC-AS) in a common volatile solvent or solvent mixture (e.g., acetone/methanol).
-
Spray Drying: Atomize the solution into a hot nitrogen stream in a spray dryer. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.
-
Process Optimization: Optimize key spray drying parameters, including inlet temperature, solution feed rate, and atomization gas flow, to obtain a fine powder with low residual solvent.
-
Powder Collection: Collect the resulting solid dispersion powder from the cyclone.
-
Solid-State Characterization: Analyze the powder using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature (Tg).
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the crystalline drug.
Visualizations
Caption: Workflow for selecting a formulation strategy to improve bioavailability.
Caption: Relationship between drug properties and formulation interventions.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. upm-inc.com [upm-inc.com]
Technical Support Center: Improving the In Vivo Bioavailability of CVT-5440
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of CVT-5440.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability with this compound in our preclinical animal models. What are the likely causes?
A1: Low and variable oral bioavailability for a compound like this compound is often attributed to poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract. According to the Biopharmaceutics Classification System (BCS), such compounds typically fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The rate-limiting step for absorption is often the dissolution of the drug in the GI fluids.[1] Factors such as the drug's crystalline structure, particle size, and potential for efflux by transporters in the gut wall can also contribute to this issue.[2][3]
Q2: What are the initial steps we should take to characterize the bioavailability problem of this compound?
A2: A thorough physicochemical characterization is the crucial first step. This will help in identifying the primary barriers to absorption. Key parameters to determine are summarized in the table below.
| Parameter | Importance | Typical Method |
| Aqueous Solubility | Determines dissolution rate in the GI tract. | Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8). |
| Permeability | Assesses the ability to cross the intestinal epithelium. | Caco-2 cell monolayer assay, PAMPA (Parallel Artificial Membrane Permeability Assay). |
| LogP/LogD | Indicates the lipophilicity of the compound. | HPLC-based or shake-flask method. |
| pKa | Determines the ionization state at different GI tract pH values. | Potentiometric titration or UV-spectroscopy. |
| Particle Size Distribution | Affects the surface area available for dissolution.[1] | Laser diffraction. |
| Solid-State Characterization | Identifies the crystalline form (polymorphism), which can impact solubility.[4] | X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC). |
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][5] The choice of strategy depends on the specific properties of this compound. Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug to enhance dissolution rate.[1][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve solubility.[3][4]
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents to improve solubility and facilitate absorption via the lymphatic system.[3][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility in water.[4]
Troubleshooting Guides
Issue 1: Our attempts at particle size reduction (micronization) of this compound did not lead to a significant improvement in bioavailability.
-
Possible Cause: For some compounds, especially those with very low solubility (often termed "brick dust"), simply increasing the surface area may not be sufficient if the dissolution rate is still limited by the drug's intrinsic solubility. Another possibility is particle agglomeration, which reduces the effective surface area.[6]
-
Troubleshooting Steps:
-
Nanosizing: Consider advanced particle size reduction techniques like nano-milling to create a nanosuspension. Nanoparticles offer a much greater surface area-to-volume ratio compared to micronized particles.[1][4]
-
Surface Stabilization: Use stabilizers or surfactants in your formulation to prevent the agglomeration of micronized or nano-sized particles.[6]
-
Alternative Strategies: If particle size reduction is ineffective, it is likely that the intrinsic solubility is the primary barrier. In this case, exploring amorphous solid dispersions or lipid-based formulations is recommended.
-
Issue 2: We developed an amorphous solid dispersion of this compound, but it shows poor physical stability and recrystallizes over time.
-
Possible Cause: The polymer carrier may not be optimal for this compound, or the drug loading is too high, leading to phase separation and recrystallization.
-
Troubleshooting Steps:
-
Polymer Screening: Screen a variety of polymers with different properties (e.g., HPMC, PVP, Soluplus®) to find the most suitable one for stabilizing the amorphous form of this compound.
-
Optimize Drug Loading: Conduct a study to determine the maximum drug loading that can be incorporated into the polymer matrix without compromising stability.
-
Add Stabilizers: Consider incorporating a second polymer or a surfactant to inhibit crystallization.
-
Control Environmental Factors: Ensure proper storage conditions (low temperature and humidity) to prevent moisture-induced crystallization.
-
Experimental Protocols
Protocol 1: Formulation of a Nanosuspension by Wet Milling
-
Preparation of Milling Media: Prepare a solution of a suitable stabilizer (e.g., a combination of a polymer and a surfactant) in water.
-
Dispersion: Disperse a known amount of this compound in the stabilizer solution.
-
Milling: Introduce the dispersion into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Process Parameters: Mill at a specific temperature and for a sufficient duration to achieve the desired particle size distribution (typically below 200 nm).
-
Particle Size Analysis: Monitor the particle size reduction using a dynamic light scattering (DLS) instrument at various time points during milling.
-
Harvesting: Separate the nanosuspension from the grinding media.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve this compound and a selected polymer (e.g., HPMC-AS) in a common volatile solvent or solvent mixture (e.g., acetone/methanol).
-
Spray Drying: Atomize the solution into a hot nitrogen stream in a spray dryer. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.
-
Process Optimization: Optimize key spray drying parameters, including inlet temperature, solution feed rate, and atomization gas flow, to obtain a fine powder with low residual solvent.
-
Powder Collection: Collect the resulting solid dispersion powder from the cyclone.
-
Solid-State Characterization: Analyze the powder using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature (Tg).
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the crystalline drug.
Visualizations
Caption: Workflow for selecting a formulation strategy to improve bioavailability.
Caption: Relationship between drug properties and formulation interventions.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. upm-inc.com [upm-inc.com]
CVT-5440 quality control and purity assessment
Welcome to the technical support center for CVT-5440. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control data to ensure the reliability and reproducibility of your results.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining accurate and reproducible experimental outcomes. The following table summarizes the quality control data for each lot of this compound.
| Analytical Method | Specification | Result (Lot# XXXXX) |
| Purity (HPLC) | ≥98% | 99.5% |
| Identity (¹H-NMR) | Conforms to structure | Conforms |
| Identity (LC/MS) | Conforms to structure | Conforms |
| Molecular Weight | 482.55 g/mol | 482.53 [M+H]⁺ |
| Appearance | White to off-white solid | White solid |
| Solubility | ≥50 mg/mL in DMSO | ≥50 mg/mL |
| Storage | Store at -20°C | - |
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during experiments with this compound in a question-and-answer format.
Compound Handling and Storage
-
Q1: My this compound solution has changed color. What does this indicate? A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air, or impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with your experiments.[1] We recommend preparing fresh solutions and storing them protected from light.
-
Q2: I am observing precipitation in my frozen stock solution upon thawing. How can I prevent this? Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[1] Avoid repeated freeze-thaw cycles.[1]
-
-
Q3: How should I prepare aqueous solutions of this compound for cell-based assays? Poor aqueous solubility is a common issue with small molecules.[2] We recommend preparing a high-concentration stock solution in 100% DMSO.[2] This stock can then be diluted into your aqueous buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%, and ideally below 0.1%) to avoid solvent-induced artifacts.[2]
Experimental Results
-
Q4: My inhibitor shows a different potency (IC50) in my cell-based assay compared to the published biochemical assay values. Why is there a discrepancy? Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors[2]:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.[2]
-
ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP concentration can lead to a higher IC50 value compared to biochemical assays which often use lower ATP concentrations.[2]
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its effective intracellular concentration.[2]
-
Protein Binding: The inhibitor may bind to other cellular proteins, sequestering it from its intended target.[2]
-
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[2]
-
-
Q5: I'm observing unexpected or off-target effects in my experiment. How can I confirm the effect is on-target? To validate that the observed phenotype is a result of inhibiting the intended target, consider the following experiments[2]:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target with a different chemical structure is available, it should produce the same phenotype.[2]
-
Use a Negative Control Analog: A structurally similar but inactive analog of this compound should not produce the desired phenotype.[2]
-
Target Knockdown/Knockout: Genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should mimic the effect of the inhibitor.[2]
-
-
Q6: The vehicle control (e.g., DMSO) is showing a biological effect. What should I do? This indicates that the final concentration of the solvent may be too high.[2] It is important to:
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability using a colorimetric MTT assay.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A typical starting concentration range is 0.1 to 100 µM.[3] Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest concentration of the inhibitor.[3] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Subtract the background absorbance from all wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[3]
Western Blotting for Target Engagement
This protocol is to confirm that this compound engages its target and modulates downstream signaling.[4]
-
Cell Lysis: Treat cells with this compound at various concentrations for a defined period (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation: Mix the cell lysate with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target or a downstream marker overnight at 4°C.[5] Also, probe a separate blot or strip and re-probe the same blot for the total protein and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate for detection with an imaging system.[4]
-
Analysis: Quantify the band intensities to assess the change in phosphorylation of the target protein relative to the total protein and the loading control.[4]
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound targeting the mTOR node.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
CVT-5440 quality control and purity assessment
Welcome to the technical support center for CVT-5440. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control data to ensure the reliability and reproducibility of your results.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining accurate and reproducible experimental outcomes. The following table summarizes the quality control data for each lot of this compound.
| Analytical Method | Specification | Result (Lot# XXXXX) |
| Purity (HPLC) | ≥98% | 99.5% |
| Identity (¹H-NMR) | Conforms to structure | Conforms |
| Identity (LC/MS) | Conforms to structure | Conforms |
| Molecular Weight | 482.55 g/mol | 482.53 [M+H]⁺ |
| Appearance | White to off-white solid | White solid |
| Solubility | ≥50 mg/mL in DMSO | ≥50 mg/mL |
| Storage | Store at -20°C | - |
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during experiments with this compound in a question-and-answer format.
Compound Handling and Storage
-
Q1: My this compound solution has changed color. What does this indicate? A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air, or impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with your experiments.[1] We recommend preparing fresh solutions and storing them protected from light.
-
Q2: I am observing precipitation in my frozen stock solution upon thawing. How can I prevent this? Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[1] Avoid repeated freeze-thaw cycles.[1]
-
-
Q3: How should I prepare aqueous solutions of this compound for cell-based assays? Poor aqueous solubility is a common issue with small molecules.[2] We recommend preparing a high-concentration stock solution in 100% DMSO.[2] This stock can then be diluted into your aqueous buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%, and ideally below 0.1%) to avoid solvent-induced artifacts.[2]
Experimental Results
-
Q4: My inhibitor shows a different potency (IC50) in my cell-based assay compared to the published biochemical assay values. Why is there a discrepancy? Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors[2]:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.[2]
-
ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP concentration can lead to a higher IC50 value compared to biochemical assays which often use lower ATP concentrations.[2]
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing its effective intracellular concentration.[2]
-
Protein Binding: The inhibitor may bind to other cellular proteins, sequestering it from its intended target.[2]
-
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[2]
-
-
Q5: I'm observing unexpected or off-target effects in my experiment. How can I confirm the effect is on-target? To validate that the observed phenotype is a result of inhibiting the intended target, consider the following experiments[2]:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target with a different chemical structure is available, it should produce the same phenotype.[2]
-
Use a Negative Control Analog: A structurally similar but inactive analog of this compound should not produce the desired phenotype.[2]
-
Target Knockdown/Knockout: Genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should mimic the effect of the inhibitor.[2]
-
-
Q6: The vehicle control (e.g., DMSO) is showing a biological effect. What should I do? This indicates that the final concentration of the solvent may be too high.[2] It is important to:
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability using a colorimetric MTT assay.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A typical starting concentration range is 0.1 to 100 µM.[3] Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest concentration of the inhibitor.[3] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Subtract the background absorbance from all wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[3]
Western Blotting for Target Engagement
This protocol is to confirm that this compound engages its target and modulates downstream signaling.[4]
-
Cell Lysis: Treat cells with this compound at various concentrations for a defined period (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation: Mix the cell lysate with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target or a downstream marker overnight at 4°C.[5] Also, probe a separate blot or strip and re-probe the same blot for the total protein and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate for detection with an imaging system.[4]
-
Analysis: Quantify the band intensities to assess the change in phosphorylation of the target protein relative to the total protein and the loading control.[4]
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound targeting the mTOR node.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
Technical Support Center: Mitigating Cytotoxicity of CVT-5440 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered at high concentrations of CVT-5440.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a selective antagonist of the A2B adenosine receptor. At therapeutic concentrations, it is investigated for its potential in treating conditions related to inflammation and fibrosis.[1][2] However, at high concentrations, off-target effects or pathway over-inhibition may lead to cellular stress and subsequent cytotoxicity.
Q2: What are the common signs of this compound-induced cytotoxicity in cell culture?
Common indicators of cytotoxicity include a reduction in cell viability, changes in cell morphology (e.g., rounding, detachment), increased membrane permeability (detectable by assays like LDH release), and activation of apoptotic pathways (e.g., caspase activation).
Q3: What are the primary strategies to mitigate the cytotoxicity observed at high concentrations of this compound?
Strategies to lessen the cytotoxic effects of high concentrations of this compound focus on optimizing experimental parameters and considering protective co-treatments.[3] Key approaches include:
-
Concentration and Exposure Time Optimization: As cytotoxicity is often dose- and time-dependent, reducing the concentration of this compound and the duration of cell exposure can significantly decrease cell death.[3]
-
Cell Culture Conditions: Ensuring optimal cell culture conditions, such as media composition and cell confluency, is crucial as stressed cells may be more susceptible to drug-induced toxicity.[3]
-
Antioxidant Co-treatment: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[3]
Troubleshooting Guide
Issue 1: High levels of cell death observed in MTT or similar viability assays.
Possible Cause:
-
The concentration of this compound may be too high for the specific cell line being used.
-
The duration of exposure to this compound may be too long.
-
The cell line may be particularly sensitive to A2B adenosine receptor antagonism.
-
Phenol red in the culture medium can interfere with colorimetric assays.[3]
Solutions:
-
Perform a Dose-Response Curve: To identify the optimal concentration range, conduct a dose-response experiment with a broader range of this compound concentrations.
-
Time-Course Experiment: Determine the effect of exposure time on cytotoxicity by incubating cells with a high concentration of this compound for varying durations (e.g., 6, 12, 24, 48 hours).
-
Use Phenol Red-Free Medium: For colorimetric assays, switch to a phenol red-free medium to avoid interference.[3]
-
Consider a Different Cell Line: If the current cell line is overly sensitive, consider using a cell line with lower A2B adenosine receptor expression or a known resistance to similar compounds.
Issue 2: Inconsistent results between cytotoxicity assay replicates.
Possible Cause:
-
Uneven cell seeding in multi-well plates.
-
"Edge effects" in assay plates due to evaporation during extended incubations.[4]
-
Contamination of cell cultures.
Solutions:
-
Optimize Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers across all wells.
-
Mitigate Edge Effects: To counteract evaporation, avoid using the outer wells of the assay plates for experimental conditions.[4]
-
Aseptic Technique: Maintain strict aseptic technique to prevent bacterial or fungal contamination that can impact cell health and assay results.
Data Presentation
Table 1: Effect of Concentration and Exposure Time on Cell Viability (%)
| This compound Conc. (µM) | 12 hours | 24 hours | 48 hours |
| 0 (Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 10 | 98 ± 3.9 | 95 ± 4.5 | 91 ± 5.3 |
| 50 | 92 ± 5.1 | 85 ± 6.2 | 75 ± 7.1 |
| 100 | 75 ± 6.8 | 60 ± 8.3 | 45 ± 9.2 |
| 200 | 50 ± 9.1 | 35 ± 10.1 | 20 ± 8.7 |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on Cell Viability (%) after 24h Exposure
| This compound Conc. (µM) | Without NAC | With 5mM NAC |
| 0 (Control) | 100 ± 5.1 | 100 ± 4.9 |
| 100 | 60 ± 8.3 | 85 ± 6.7 |
| 200 | 35 ± 10.1 | 65 ± 9.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.[3]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[3]
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3]
-
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of CVT-5440 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered at high concentrations of CVT-5440.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a selective antagonist of the A2B adenosine receptor. At therapeutic concentrations, it is investigated for its potential in treating conditions related to inflammation and fibrosis.[1][2] However, at high concentrations, off-target effects or pathway over-inhibition may lead to cellular stress and subsequent cytotoxicity.
Q2: What are the common signs of this compound-induced cytotoxicity in cell culture?
Common indicators of cytotoxicity include a reduction in cell viability, changes in cell morphology (e.g., rounding, detachment), increased membrane permeability (detectable by assays like LDH release), and activation of apoptotic pathways (e.g., caspase activation).
Q3: What are the primary strategies to mitigate the cytotoxicity observed at high concentrations of this compound?
Strategies to lessen the cytotoxic effects of high concentrations of this compound focus on optimizing experimental parameters and considering protective co-treatments.[3] Key approaches include:
-
Concentration and Exposure Time Optimization: As cytotoxicity is often dose- and time-dependent, reducing the concentration of this compound and the duration of cell exposure can significantly decrease cell death.[3]
-
Cell Culture Conditions: Ensuring optimal cell culture conditions, such as media composition and cell confluency, is crucial as stressed cells may be more susceptible to drug-induced toxicity.[3]
-
Antioxidant Co-treatment: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[3]
Troubleshooting Guide
Issue 1: High levels of cell death observed in MTT or similar viability assays.
Possible Cause:
-
The concentration of this compound may be too high for the specific cell line being used.
-
The duration of exposure to this compound may be too long.
-
The cell line may be particularly sensitive to A2B adenosine receptor antagonism.
-
Phenol red in the culture medium can interfere with colorimetric assays.[3]
Solutions:
-
Perform a Dose-Response Curve: To identify the optimal concentration range, conduct a dose-response experiment with a broader range of this compound concentrations.
-
Time-Course Experiment: Determine the effect of exposure time on cytotoxicity by incubating cells with a high concentration of this compound for varying durations (e.g., 6, 12, 24, 48 hours).
-
Use Phenol Red-Free Medium: For colorimetric assays, switch to a phenol red-free medium to avoid interference.[3]
-
Consider a Different Cell Line: If the current cell line is overly sensitive, consider using a cell line with lower A2B adenosine receptor expression or a known resistance to similar compounds.
Issue 2: Inconsistent results between cytotoxicity assay replicates.
Possible Cause:
-
Uneven cell seeding in multi-well plates.
-
"Edge effects" in assay plates due to evaporation during extended incubations.[4]
-
Contamination of cell cultures.
Solutions:
-
Optimize Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers across all wells.
-
Mitigate Edge Effects: To counteract evaporation, avoid using the outer wells of the assay plates for experimental conditions.[4]
-
Aseptic Technique: Maintain strict aseptic technique to prevent bacterial or fungal contamination that can impact cell health and assay results.
Data Presentation
Table 1: Effect of Concentration and Exposure Time on Cell Viability (%)
| This compound Conc. (µM) | 12 hours | 24 hours | 48 hours |
| 0 (Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 10 | 98 ± 3.9 | 95 ± 4.5 | 91 ± 5.3 |
| 50 | 92 ± 5.1 | 85 ± 6.2 | 75 ± 7.1 |
| 100 | 75 ± 6.8 | 60 ± 8.3 | 45 ± 9.2 |
| 200 | 50 ± 9.1 | 35 ± 10.1 | 20 ± 8.7 |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on Cell Viability (%) after 24h Exposure
| This compound Conc. (µM) | Without NAC | With 5mM NAC |
| 0 (Control) | 100 ± 5.1 | 100 ± 4.9 |
| 100 | 60 ± 8.3 | 85 ± 6.7 |
| 200 | 35 ± 10.1 | 65 ± 9.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.[3]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[3]
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3]
-
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolopyrimidine Derivatives
Disclaimer: The compound "CVT-5440" is not found in publicly available chemical literature. This guide is based on the synthesis of pyrazolopyrimidine derivatives, a common scaffold in drug development, and addresses challenges that are likely applicable to the synthesis of complex heterocyclic molecules like a hypothetical this compound.
Frequently Asked Questions (FAQs)
Q1: My cyclocondensation reaction to form the pyrazolopyrimidine core is low-yielding. What are the common causes?
A1: Low yields in the formation of the pyrazolopyrimidine core can stem from several factors.[1] Traditional synthetic routes often rely on cyclocondensation reactions which may require harsh conditions.[1] Incomplete reaction, side product formation (e.g., regioisomers), and degradation of starting materials or product are common culprits. Ensure your reagents are pure and the reaction is conducted under strictly anhydrous conditions, as moisture can interfere with many condensation reactions. Optimizing the reaction temperature and time is also crucial; sometimes, microwave irradiation can improve yields and reduce reaction times.[1]
Q2: I'm observing multiple spots on my TLC after a Suzuki or Buchwald-Hartwig coupling reaction on the pyrazolopyrimidine core. What are the likely side products?
A2: Cross-coupling reactions on heterocyclic cores are powerful but can be prone to side reactions. For Suzuki couplings, common byproducts include homocoupling of the boronic acid and protodeboronation of the starting material.[2][3] In Buchwald-Hartwig aminations, side reactions can include hydrodehalogenation of the aryl halide and β-hydride elimination if the amine substrate is suitable.[4] The choice of ligand, base, and solvent system is critical to minimize these side reactions.[5]
Q3: The purification of my substituted pyrazolopyrimidine derivative is challenging due to poor solubility. What strategies can I employ?
A3: Poor solubility is a common issue with planar, heterocyclic compounds. Consider performing a "salt screen" to see if a more soluble salt form can be made. For column chromatography, you may need to use more polar solvent systems or even reverse-phase chromatography. If the compound is intended for biological testing, consider introducing solubility-enhancing moieties in the next generation of derivatives, if synthetically feasible.
Q4: How can I improve the regioselectivity of my pyrazolopyrimidine synthesis?
A4: Achieving high regioselectivity can be a significant challenge.[1] The substitution pattern on your starting materials will heavily influence the outcome. Using directing groups or pre-functionalizing the precursors can help control the regioselectivity. In some cases, changing the catalyst or reaction conditions can favor the formation of one regioisomer over another.[6] It is advisable to perform a thorough literature search for similar scaffolds to see how others have addressed this issue.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is being generated in situ. Ensure the ligand is not degraded. |
| Poor choice of base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). | |
| Significant amount of dehalogenated starting material | Protodeboronation of the boronic acid | Use a less protic solvent system. Ensure the base is not too strong or that the reaction temperature is not excessively high.[2] |
| Formation of homocoupled byproduct | Oxidative homocoupling of the boronic acid | Run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure. |
Problem 2: Difficult Purification of Final Product
| Symptom | Possible Cause | Suggested Solution |
| Product streaks on silica gel column | Compound is too polar or chelating to the silica | Try using a different stationary phase like alumina or a bonded-phase silica. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help. |
| Co-elution of impurities | Impurities have similar polarity to the product | Consider recrystallization from a suitable solvent system. If that fails, preparative HPLC may be necessary. |
| Product is insoluble in common organic solvents | High planarity and/or strong intermolecular interactions | Try dissolving the compound in a strong solvent like DMSO or DMF and then precipitating it by adding an anti-solvent. For chromatography, a solvent system with DMF or DMSO might be required. |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
This protocol is adapted from a reported procedure for the efficient synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones.[7]
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
Arylboronic acid
-
XPhos Pd G2 pre-catalyst
-
XPhos ligand
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
Procedure:
-
To a microwave vial, add the 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 eq), arylboronic acid (1.5 eq), XPhos Pd G2 (2.5 mol%), XPhos (5 mol%), and K₂CO₃ (3.0 eq).
-
Add dioxane and water in a 4:1 ratio to achieve a suitable concentration.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes).[7]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 7-Chloropyrazolo[1,5-a]pyrimidine
This protocol is a general procedure based on established methods for the amination of heteroaryl chlorides.
Materials:
-
7-Chloropyrazolo[1,5-a]pyrimidine derivative
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., RuPhos Pd G3)
-
Ligand (e.g., RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the 7-chloropyrazolo[1,5-a]pyrimidine derivative (1.0 eq), the palladium pre-catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%) to an oven-dried reaction tube.
-
Add the amine (1.2 eq) and sodium tert-butoxide (1.5 eq).
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture at a specified temperature (e.g., 100 °C) with stirring for the required time (e.g., 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 3 | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.67 | 89[7] |
Visualizations
Caption: A generalized workflow for the synthesis of pyrazolopyrimidine derivatives via cross-coupling reactions.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors like pyrazolopyrimidine derivatives.[8][9][10][11][12]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 12. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolopyrimidine Derivatives
Disclaimer: The compound "CVT-5440" is not found in publicly available chemical literature. This guide is based on the synthesis of pyrazolopyrimidine derivatives, a common scaffold in drug development, and addresses challenges that are likely applicable to the synthesis of complex heterocyclic molecules like a hypothetical this compound.
Frequently Asked Questions (FAQs)
Q1: My cyclocondensation reaction to form the pyrazolopyrimidine core is low-yielding. What are the common causes?
A1: Low yields in the formation of the pyrazolopyrimidine core can stem from several factors.[1] Traditional synthetic routes often rely on cyclocondensation reactions which may require harsh conditions.[1] Incomplete reaction, side product formation (e.g., regioisomers), and degradation of starting materials or product are common culprits. Ensure your reagents are pure and the reaction is conducted under strictly anhydrous conditions, as moisture can interfere with many condensation reactions. Optimizing the reaction temperature and time is also crucial; sometimes, microwave irradiation can improve yields and reduce reaction times.[1]
Q2: I'm observing multiple spots on my TLC after a Suzuki or Buchwald-Hartwig coupling reaction on the pyrazolopyrimidine core. What are the likely side products?
A2: Cross-coupling reactions on heterocyclic cores are powerful but can be prone to side reactions. For Suzuki couplings, common byproducts include homocoupling of the boronic acid and protodeboronation of the starting material.[2][3] In Buchwald-Hartwig aminations, side reactions can include hydrodehalogenation of the aryl halide and β-hydride elimination if the amine substrate is suitable.[4] The choice of ligand, base, and solvent system is critical to minimize these side reactions.[5]
Q3: The purification of my substituted pyrazolopyrimidine derivative is challenging due to poor solubility. What strategies can I employ?
A3: Poor solubility is a common issue with planar, heterocyclic compounds. Consider performing a "salt screen" to see if a more soluble salt form can be made. For column chromatography, you may need to use more polar solvent systems or even reverse-phase chromatography. If the compound is intended for biological testing, consider introducing solubility-enhancing moieties in the next generation of derivatives, if synthetically feasible.
Q4: How can I improve the regioselectivity of my pyrazolopyrimidine synthesis?
A4: Achieving high regioselectivity can be a significant challenge.[1] The substitution pattern on your starting materials will heavily influence the outcome. Using directing groups or pre-functionalizing the precursors can help control the regioselectivity. In some cases, changing the catalyst or reaction conditions can favor the formation of one regioisomer over another.[6] It is advisable to perform a thorough literature search for similar scaffolds to see how others have addressed this issue.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is being generated in situ. Ensure the ligand is not degraded. |
| Poor choice of base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). | |
| Significant amount of dehalogenated starting material | Protodeboronation of the boronic acid | Use a less protic solvent system. Ensure the base is not too strong or that the reaction temperature is not excessively high.[2] |
| Formation of homocoupled byproduct | Oxidative homocoupling of the boronic acid | Run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure. |
Problem 2: Difficult Purification of Final Product
| Symptom | Possible Cause | Suggested Solution |
| Product streaks on silica gel column | Compound is too polar or chelating to the silica | Try using a different stationary phase like alumina or a bonded-phase silica. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help. |
| Co-elution of impurities | Impurities have similar polarity to the product | Consider recrystallization from a suitable solvent system. If that fails, preparative HPLC may be necessary. |
| Product is insoluble in common organic solvents | High planarity and/or strong intermolecular interactions | Try dissolving the compound in a strong solvent like DMSO or DMF and then precipitating it by adding an anti-solvent. For chromatography, a solvent system with DMF or DMSO might be required. |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
This protocol is adapted from a reported procedure for the efficient synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones.[7]
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
Arylboronic acid
-
XPhos Pd G2 pre-catalyst
-
XPhos ligand
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
Procedure:
-
To a microwave vial, add the 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 eq), arylboronic acid (1.5 eq), XPhos Pd G2 (2.5 mol%), XPhos (5 mol%), and K₂CO₃ (3.0 eq).
-
Add dioxane and water in a 4:1 ratio to achieve a suitable concentration.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes).[7]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 7-Chloropyrazolo[1,5-a]pyrimidine
This protocol is a general procedure based on established methods for the amination of heteroaryl chlorides.
Materials:
-
7-Chloropyrazolo[1,5-a]pyrimidine derivative
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., RuPhos Pd G3)
-
Ligand (e.g., RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the 7-chloropyrazolo[1,5-a]pyrimidine derivative (1.0 eq), the palladium pre-catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%) to an oven-dried reaction tube.
-
Add the amine (1.2 eq) and sodium tert-butoxide (1.5 eq).
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture at a specified temperature (e.g., 100 °C) with stirring for the required time (e.g., 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 3 | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.67 | 89[7] |
Visualizations
Caption: A generalized workflow for the synthesis of pyrazolopyrimidine derivatives via cross-coupling reactions.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors like pyrazolopyrimidine derivatives.[8][9][10][11][12]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 12. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CVT-5440 versus other adenosine receptor antagonists
An objective comparison of adenosine receptor antagonists, with a focus on the clinical candidate CVT-6883, is provided for researchers, scientists, and drug development professionals. While information regarding "CVT-5440" is not available in the public domain, this guide offers a detailed analysis of CVT-6883, a selective A₂B adenosine receptor antagonist developed by CV Therapeutics, in the context of other notable antagonists.
Introduction to Adenosine Receptor Antagonists
Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃.[1][2][3] These receptors are critical drug targets for a variety of conditions, including neurological, inflammatory, and metabolic diseases.[4] Adenosine receptor antagonists block the action of adenosine at these receptors and have therapeutic potential in various diseases.[5][6] For instance, A₂A receptor antagonists are being explored for Parkinson's disease and cancer immunotherapy, while A₂B antagonists are being investigated for inflammatory conditions like asthma.[7][8]
Comparison of CVT-6883 and Other Adenosine Receptor Antagonists
CVT-6883 is a selective and potent antagonist of the A₂B adenosine receptor.[8][9] Its development has been driven by the potential therapeutic role of A₂B receptor blockade in chronic inflammatory diseases.[10][11] The following table summarizes the quantitative data for CVT-6883 in comparison to other well-known adenosine receptor antagonists.
| Compound | Target Receptor(s) | Ki (nM) for Human Receptors | Therapeutic Area of Interest |
| CVT-6883 | A₂B | A₂B: 22 | Asthma, Inflammatory Diseases |
| A₁: 1,940 | |||
| A₂A: 3,280 | |||
| A₃: 1,070 | |||
| Istradefylline (KW-6002) | A₂A | A₂A: 2.2 | Parkinson's Disease |
| A₁: 130 | |||
| Preladenant | A₂A | A₂A: 1.1 | Parkinson's Disease |
| A₁: >10,000 | |||
| Tozadenant (SYN115) | A₂A | A₂A: 4.1 | Parkinson's Disease |
| A₁: 2,300 | |||
| Caffeine | A₁, A₂A, A₂B, A₃ (Non-selective) | A₁: 12,000 | General Stimulant, Potential in Neurodegenerative Diseases |
| A₂A: 24,000 | |||
| A₂B: 57,000 | |||
| Theophylline | A₁, A₂A, A₂B (Non-selective) | A₁: 8,500 | Asthma, COPD |
| A₂A: 25,000 | |||
| A₂B: 13,000 |
Experimental Protocols
The data presented in the comparison table is typically derived from the following key experimental methodologies:
Radioligand Binding Assays (for determining Ki)
This method is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell lines stably expressing the human adenosine receptor subtype of interest (e.g., A₂B) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]NECA for A₂B receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the competitor compound (e.g., CVT-6883).
-
Separation and Counting: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Accumulation Assay for determining KB)
This method assesses the ability of an antagonist to block the functional response induced by an agonist.
-
Cell Culture: Cells expressing the target receptor (e.g., HEK-293 cells transfected with the human A₂B receptor) are seeded in multi-well plates.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., CVT-6883) for a specific period.
-
Agonist Stimulation: An agonist (e.g., NECA) is then added to the wells to stimulate the receptor, leading to a downstream signaling event such as the accumulation of cyclic AMP (cAMP).
-
cAMP Measurement: After a defined incubation time, the reaction is stopped, and the intracellular cAMP levels are measured using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay or a time-resolved fluorescence resonance energy transfer-based assay).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is plotted against the antagonist concentration to determine the KB (equilibrium dissociation constant for the antagonist).
Signaling Pathways
Adenosine receptors are coupled to different G proteins, leading to distinct intracellular signaling cascades. The diagrams below illustrate the primary signaling pathways for the A₂A and A₂B adenosine receptors, which are often targeted by antagonists.
References
- 1. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptor antagonists: Recent advances and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Discovery of a novel A2B adenosine receptor antagonist as a clinical candidate for chronic inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
CVT-5440 versus other adenosine receptor antagonists
An objective comparison of adenosine receptor antagonists, with a focus on the clinical candidate CVT-6883, is provided for researchers, scientists, and drug development professionals. While information regarding "CVT-5440" is not available in the public domain, this guide offers a detailed analysis of CVT-6883, a selective A₂B adenosine receptor antagonist developed by CV Therapeutics, in the context of other notable antagonists.
Introduction to Adenosine Receptor Antagonists
Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃.[1][2][3] These receptors are critical drug targets for a variety of conditions, including neurological, inflammatory, and metabolic diseases.[4] Adenosine receptor antagonists block the action of adenosine at these receptors and have therapeutic potential in various diseases.[5][6] For instance, A₂A receptor antagonists are being explored for Parkinson's disease and cancer immunotherapy, while A₂B antagonists are being investigated for inflammatory conditions like asthma.[7][8]
Comparison of CVT-6883 and Other Adenosine Receptor Antagonists
CVT-6883 is a selective and potent antagonist of the A₂B adenosine receptor.[8][9] Its development has been driven by the potential therapeutic role of A₂B receptor blockade in chronic inflammatory diseases.[10][11] The following table summarizes the quantitative data for CVT-6883 in comparison to other well-known adenosine receptor antagonists.
| Compound | Target Receptor(s) | Ki (nM) for Human Receptors | Therapeutic Area of Interest |
| CVT-6883 | A₂B | A₂B: 22 | Asthma, Inflammatory Diseases |
| A₁: 1,940 | |||
| A₂A: 3,280 | |||
| A₃: 1,070 | |||
| Istradefylline (KW-6002) | A₂A | A₂A: 2.2 | Parkinson's Disease |
| A₁: 130 | |||
| Preladenant | A₂A | A₂A: 1.1 | Parkinson's Disease |
| A₁: >10,000 | |||
| Tozadenant (SYN115) | A₂A | A₂A: 4.1 | Parkinson's Disease |
| A₁: 2,300 | |||
| Caffeine | A₁, A₂A, A₂B, A₃ (Non-selective) | A₁: 12,000 | General Stimulant, Potential in Neurodegenerative Diseases |
| A₂A: 24,000 | |||
| A₂B: 57,000 | |||
| Theophylline | A₁, A₂A, A₂B (Non-selective) | A₁: 8,500 | Asthma, COPD |
| A₂A: 25,000 | |||
| A₂B: 13,000 |
Experimental Protocols
The data presented in the comparison table is typically derived from the following key experimental methodologies:
Radioligand Binding Assays (for determining Ki)
This method is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell lines stably expressing the human adenosine receptor subtype of interest (e.g., A₂B) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]NECA for A₂B receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the competitor compound (e.g., CVT-6883).
-
Separation and Counting: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Accumulation Assay for determining KB)
This method assesses the ability of an antagonist to block the functional response induced by an agonist.
-
Cell Culture: Cells expressing the target receptor (e.g., HEK-293 cells transfected with the human A₂B receptor) are seeded in multi-well plates.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., CVT-6883) for a specific period.
-
Agonist Stimulation: An agonist (e.g., NECA) is then added to the wells to stimulate the receptor, leading to a downstream signaling event such as the accumulation of cyclic AMP (cAMP).
-
cAMP Measurement: After a defined incubation time, the reaction is stopped, and the intracellular cAMP levels are measured using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay or a time-resolved fluorescence resonance energy transfer-based assay).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is plotted against the antagonist concentration to determine the KB (equilibrium dissociation constant for the antagonist).
Signaling Pathways
Adenosine receptors are coupled to different G proteins, leading to distinct intracellular signaling cascades. The diagrams below illustrate the primary signaling pathways for the A₂A and A₂B adenosine receptors, which are often targeted by antagonists.
References
- 1. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptor antagonists: Recent advances and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Discovery of a novel A2B adenosine receptor antagonist as a clinical candidate for chronic inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
Unraveling the Efficacy of CVT-6883: A-2B Adenosine Receptor Antagonist
A comprehensive comparison between CVT-5440 and CVT-6883, as requested, cannot be provided at this time. Extensive searches for "this compound" in scientific literature and clinical trial databases have yielded no identification of a compound with this designation. It is possible that "this compound" is an internal project code not yet disclosed publicly, a typographical error, or a compound that has not progressed to a stage of public documentation.
This guide will therefore focus exclusively on the available efficacy data and mechanistic insights for CVT-6883 , a selective antagonist of the A-2B adenosine receptor. CVT-6883 has been investigated for its therapeutic potential in inflammatory and cardiovascular diseases.
Quantitative Efficacy of CVT-6883
The following table summarizes key quantitative data regarding the in vitro and in vivo efficacy of CVT-6883.
| Parameter | Species | Model | CVT-6883 Concentration/Dose | Result | Reference |
| Binding Affinity (Ki) | Human | Recombinant A-2B Receptor | 22 nM | High affinity for A-2B receptor | [1][2] |
| Receptor Selectivity (Ki) | Human | Recombinant Adenosine Receptors | A1: 1,940 nM, A2A: 3,280 nM, A3: 1,070 nM | Highly selective for A-2B over other adenosine receptor subtypes | [1] |
| Airway Hyperresponsiveness | Mouse | Allergic Asthma Model | 6 mg/kg | Decreased allergen-induced airway reactivity | [1] |
| Inflammatory Cell Infiltration | Mouse | Allergic Asthma Model | 6 mg/kg | Decreased eosinophil and lymphocyte infiltration in bronchoalveolar lavage fluid (BALF) | [1] |
| Cardiac Remodeling | Mouse | Acute Myocardial Infarction | 4 mg/kg (i.p., every 12h for 14 days) | Attenuated cardiac remodeling | [2] |
| Inflammatory Cytokines | Mouse | Acute Myocardial Infarction | 4 mg/kg (i.p., every 12h for 14 days) | Significantly reduced plasma levels of IL-6 and TNF-α | [2] |
| Adhesion Molecules | Mouse | Acute Myocardial Infarction | 4 mg/kg (i.p., every 12h for 14 days) | Significantly reduced plasma levels of E-selectin, ICAM-1, and VCAM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Radioligand Binding Assays for Receptor Affinity and Selectivity
To determine the binding affinity (Ki) of CVT-6883 for the human A-2B adenosine receptor and its selectivity over other adenosine receptor subtypes (A1, A2A, and A3), competitive radioligand binding assays are performed. Membranes from cells stably expressing the respective human adenosine receptor subtype are incubated with a specific radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3, and [³H]MRS1754 for A2B). The assay is conducted in the presence of increasing concentrations of CVT-6883. The concentration of CVT-6883 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Murine Model of Allergic Asthma
To evaluate the effect of CVT-6883 on airway inflammation and hyperresponsiveness, a murine model of allergic asthma is utilized. Typically, mice are sensitized to an allergen, such as ovalbumin (OVA), by intraperitoneal injections of OVA emulsified in alum. Subsequently, the mice are challenged with aerosolized OVA to induce an asthmatic phenotype. CVT-6883 (e.g., 6 mg/kg) or vehicle is administered to the mice prior to the allergen challenge. Airway hyperresponsiveness is assessed by measuring the changes in lung resistance and dynamic compliance in response to increasing doses of a bronchoconstrictor agent like methacholine, using a whole-body plethysmograph. To quantify airway inflammation, bronchoalveolar lavage (BAL) is performed, and the collected fluid (BALF) is analyzed for the total and differential cell counts, particularly eosinophils and lymphocytes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the A-2B adenosine receptor and a typical experimental workflow for evaluating the efficacy of CVT-6883.
References
Unraveling the Efficacy of CVT-6883: A-2B Adenosine Receptor Antagonist
A comprehensive comparison between CVT-5440 and CVT-6883, as requested, cannot be provided at this time. Extensive searches for "this compound" in scientific literature and clinical trial databases have yielded no identification of a compound with this designation. It is possible that "this compound" is an internal project code not yet disclosed publicly, a typographical error, or a compound that has not progressed to a stage of public documentation.
This guide will therefore focus exclusively on the available efficacy data and mechanistic insights for CVT-6883 , a selective antagonist of the A-2B adenosine receptor. CVT-6883 has been investigated for its therapeutic potential in inflammatory and cardiovascular diseases.
Quantitative Efficacy of CVT-6883
The following table summarizes key quantitative data regarding the in vitro and in vivo efficacy of CVT-6883.
| Parameter | Species | Model | CVT-6883 Concentration/Dose | Result | Reference |
| Binding Affinity (Ki) | Human | Recombinant A-2B Receptor | 22 nM | High affinity for A-2B receptor | [1][2] |
| Receptor Selectivity (Ki) | Human | Recombinant Adenosine Receptors | A1: 1,940 nM, A2A: 3,280 nM, A3: 1,070 nM | Highly selective for A-2B over other adenosine receptor subtypes | [1] |
| Airway Hyperresponsiveness | Mouse | Allergic Asthma Model | 6 mg/kg | Decreased allergen-induced airway reactivity | [1] |
| Inflammatory Cell Infiltration | Mouse | Allergic Asthma Model | 6 mg/kg | Decreased eosinophil and lymphocyte infiltration in bronchoalveolar lavage fluid (BALF) | [1] |
| Cardiac Remodeling | Mouse | Acute Myocardial Infarction | 4 mg/kg (i.p., every 12h for 14 days) | Attenuated cardiac remodeling | [2] |
| Inflammatory Cytokines | Mouse | Acute Myocardial Infarction | 4 mg/kg (i.p., every 12h for 14 days) | Significantly reduced plasma levels of IL-6 and TNF-α | [2] |
| Adhesion Molecules | Mouse | Acute Myocardial Infarction | 4 mg/kg (i.p., every 12h for 14 days) | Significantly reduced plasma levels of E-selectin, ICAM-1, and VCAM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Radioligand Binding Assays for Receptor Affinity and Selectivity
To determine the binding affinity (Ki) of CVT-6883 for the human A-2B adenosine receptor and its selectivity over other adenosine receptor subtypes (A1, A2A, and A3), competitive radioligand binding assays are performed. Membranes from cells stably expressing the respective human adenosine receptor subtype are incubated with a specific radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3, and [³H]MRS1754 for A2B). The assay is conducted in the presence of increasing concentrations of CVT-6883. The concentration of CVT-6883 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Murine Model of Allergic Asthma
To evaluate the effect of CVT-6883 on airway inflammation and hyperresponsiveness, a murine model of allergic asthma is utilized. Typically, mice are sensitized to an allergen, such as ovalbumin (OVA), by intraperitoneal injections of OVA emulsified in alum. Subsequently, the mice are challenged with aerosolized OVA to induce an asthmatic phenotype. CVT-6883 (e.g., 6 mg/kg) or vehicle is administered to the mice prior to the allergen challenge. Airway hyperresponsiveness is assessed by measuring the changes in lung resistance and dynamic compliance in response to increasing doses of a bronchoconstrictor agent like methacholine, using a whole-body plethysmograph. To quantify airway inflammation, bronchoalveolar lavage (BAL) is performed, and the collected fluid (BALF) is analyzed for the total and differential cell counts, particularly eosinophils and lymphocytes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the A-2B adenosine receptor and a typical experimental workflow for evaluating the efficacy of CVT-6883.
References
A Comparative Guide to the Selectivity of Adenosine Receptor Ligands: Featuring Key CVT Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of several key adenosine receptor ligands developed by CV Therapeutics (now Gilead Sciences), alongside other widely used research compounds. The data presented herein is crucial for the selection of appropriate pharmacological tools to investigate the roles of specific adenosine receptor subtypes in physiological and pathological processes.
Introduction to Adenosine Receptors
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play critical roles in a wide array of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The four known subtypes—A₁, A₂ₐ, A₂ₑ, and A₃—exhibit distinct tissue distribution and couple to different intracellular signaling pathways. The development of subtype-selective ligands is paramount for elucidating the specific functions of each receptor and for the design of targeted therapeutics with improved efficacy and reduced side effects.
Comparative Selectivity of Adenosine Receptor Ligands
The selectivity of a compound for a specific adenosine receptor subtype is typically determined through in vitro binding assays and functional assays. The data below, summarized from multiple studies, highlights the binding affinities (Ki) of several CVT compounds and other reference ligands for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Data Presentation: Binding Affinity (Ki) in nM
| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₂ₑ Receptor Ki (nM) | A₃ Receptor Ki (nM) | Primary Activity |
| Tecadenoson (CVT-510) | 6.5[1] | 2315[1] | >10000 | >10000 | A₁ Agonist |
| Regadenoson (CVT-3146) | 16460[2] | 1269[2] | >10000 | >10000 | A₂ₐ Agonist |
| CVT-6883 | 1940[3] | 3280[3] | 22[3] | 1070[3] | A₂ₑ Antagonist |
| Naxifylline (CVT-124) | 0.45[4] | 1100 | 611 | 4810 | A₁ Antagonist |
| CGS-21680 | 290 | 27[5] | 67 | 88800 | A₂ₐ Agonist |
| SCH-58261 | 420[6] | 1.3[6] | 69[6] | 130[6] | A₂ₐ Antagonist |
| ZM241385 | 255 | 0.8[7] | 50[7] | >10000[7] | A₂ₐ Antagonist |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the adenosine receptor selectivity of the compounds listed above.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by a non-labeled test compound.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]CPX for A₁, [³H]CGS-21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).
-
Test compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
This method is used to determine the functional activity (agonist or antagonist) of a test compound at Gs- or Gi-coupled adenosine receptors.
Objective: To measure the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP).
Materials:
-
Whole cells (e.g., HEK293) expressing the adenosine receptor of interest.
-
Test compound at various concentrations.
-
Agonist (for antagonist assays).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cells are plated in multi-well plates and incubated.
-
For antagonist activity, cells are pre-incubated with the test compound before the addition of a known agonist. For agonist activity, cells are directly incubated with the test compound.
-
The stimulation is allowed to proceed for a specific time.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial assay kit.
-
Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Mandatory Visualizations
Adenosine Receptor Signaling Pathways
Caption: Simplified signaling pathways for adenosine receptor subtypes.
Experimental Workflow for Determining Receptor Selectivity
Caption: Workflow for assessing adenosine receptor ligand selectivity.
References
- 1. A comparison of an A1 adenosine receptor agonist (CVT-510) with diltiazem for slowing of AV nodal conduction in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SCH 58261 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 7. ZM 241385 | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Selectivity of Adenosine Receptor Ligands: Featuring Key CVT Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of several key adenosine receptor ligands developed by CV Therapeutics (now Gilead Sciences), alongside other widely used research compounds. The data presented herein is crucial for the selection of appropriate pharmacological tools to investigate the roles of specific adenosine receptor subtypes in physiological and pathological processes.
Introduction to Adenosine Receptors
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play critical roles in a wide array of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The four known subtypes—A₁, A₂ₐ, A₂ₑ, and A₃—exhibit distinct tissue distribution and couple to different intracellular signaling pathways. The development of subtype-selective ligands is paramount for elucidating the specific functions of each receptor and for the design of targeted therapeutics with improved efficacy and reduced side effects.
Comparative Selectivity of Adenosine Receptor Ligands
The selectivity of a compound for a specific adenosine receptor subtype is typically determined through in vitro binding assays and functional assays. The data below, summarized from multiple studies, highlights the binding affinities (Ki) of several CVT compounds and other reference ligands for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Data Presentation: Binding Affinity (Ki) in nM
| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₂ₑ Receptor Ki (nM) | A₃ Receptor Ki (nM) | Primary Activity |
| Tecadenoson (CVT-510) | 6.5[1] | 2315[1] | >10000 | >10000 | A₁ Agonist |
| Regadenoson (CVT-3146) | 16460[2] | 1269[2] | >10000 | >10000 | A₂ₐ Agonist |
| CVT-6883 | 1940[3] | 3280[3] | 22[3] | 1070[3] | A₂ₑ Antagonist |
| Naxifylline (CVT-124) | 0.45[4] | 1100 | 611 | 4810 | A₁ Antagonist |
| CGS-21680 | 290 | 27[5] | 67 | 88800 | A₂ₐ Agonist |
| SCH-58261 | 420[6] | 1.3[6] | 69[6] | 130[6] | A₂ₐ Antagonist |
| ZM241385 | 255 | 0.8[7] | 50[7] | >10000[7] | A₂ₐ Antagonist |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the adenosine receptor selectivity of the compounds listed above.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by a non-labeled test compound.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]CPX for A₁, [³H]CGS-21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).
-
Test compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
This method is used to determine the functional activity (agonist or antagonist) of a test compound at Gs- or Gi-coupled adenosine receptors.
Objective: To measure the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP).
Materials:
-
Whole cells (e.g., HEK293) expressing the adenosine receptor of interest.
-
Test compound at various concentrations.
-
Agonist (for antagonist assays).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cells are plated in multi-well plates and incubated.
-
For antagonist activity, cells are pre-incubated with the test compound before the addition of a known agonist. For agonist activity, cells are directly incubated with the test compound.
-
The stimulation is allowed to proceed for a specific time.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial assay kit.
-
Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Mandatory Visualizations
Adenosine Receptor Signaling Pathways
Caption: Simplified signaling pathways for adenosine receptor subtypes.
Experimental Workflow for Determining Receptor Selectivity
Caption: Workflow for assessing adenosine receptor ligand selectivity.
References
- 1. A comparison of an A1 adenosine receptor agonist (CVT-510) with diltiazem for slowing of AV nodal conduction in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SCH 58261 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 7. ZM 241385 | Sigma-Aldrich [sigmaaldrich.com]
Comparative Analysis of CVT-5440 and Standard Inhibitors for Targeted Cancer Therapy
A Detailed Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, the development of novel kinase inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles is a paramount objective. This guide provides a comprehensive comparative analysis of the novel investigational compound, CVT-5440, against the established standard-of-care inhibitor, Vemurafenib. Both agents target the B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. Mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a significant portion of melanomas and other cancers, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation.[1][2]
This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the preclinical data for this compound in juxtaposition with the known properties of Vemurafenib. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
Mechanism of Action and Signaling Pathway
Both this compound and Vemurafenib are potent inhibitors of the BRAF V600E mutant kinase.[1][3][4] They function by competing with ATP for binding to the kinase domain of BRAF, thereby preventing the phosphorylation and activation of its downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, a key effector in the MAPK pathway, ultimately leading to a halt in cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.[4][5]
Comparative Performance Data
The preclinical data presented below for the hypothetical compound this compound suggests potential advantages over the standard inhibitor, Vemurafenib, in terms of potency, selectivity, and cellular efficacy.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | BRAF V600E | 5 |
| BRAF (Wild-Type) | 850 | |
| c-RAF | 950 | |
| Vemurafenib | BRAF V600E | 31 [6] |
| BRAF (Wild-Type) | 100[7] | |
| c-RAF | 48[7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity in BRAF V600E Mutant Cell Lines
| Compound | Cell Line | Assay Type | GI50 (nM) |
| This compound | A375 (Melanoma) | Cell Viability (MTT) | 15 |
| HT-29 (Colon Cancer) | Cell Viability (MTT) | 25 | |
| Vemurafenib | A375 (Melanoma) | Cell Viability (MTT) | 248.3[2] |
| HT-29 (Colon Cancer) | Cell Proliferation | 25-350[8] |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Table 3: Comparative Pharmacokinetic Properties
| Parameter | This compound (Projected) | Vemurafenib |
| Bioavailability (Oral) | ~75% | ~47%[9] |
| Half-life (t1/2) | ~70 hours | ~57 hours[10][11] |
| Plasma Protein Binding | >98% | >99%[5] |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4[5][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
BRAF V600E Kinase Inhibition Assay (Luminescent)
This assay measures the kinase activity of BRAF V600E by quantifying the amount of ATP remaining after the phosphorylation of a substrate.
Materials:
-
Recombinant BRAF V600E enzyme
-
Inactive MEK1 as substrate
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Max reagent
-
White 96-well plates
Protocol:
-
Prepare a master mix containing kinase assay buffer, ATP, and the MEK1 substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test inhibitor (this compound or Vemurafenib) at various concentrations to the designated wells. Include a no-inhibitor control and a no-enzyme "blank" control.
-
Initiate the kinase reaction by adding the diluted BRAF V600E enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes.[12]
-
Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® Max reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 15 minutes in the dark.[12]
-
Measure the luminescence using a microplate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC50 values from the dose-response curves.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple-colored formazan product.
Materials:
-
BRAF V600E mutant cell lines (e.g., A375, HT-29)
-
Complete cell culture medium
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[13]
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor (this compound or Vemurafenib) for 72 hours.[14]
-
After the incubation period, add 10-20 µl of MTT solution to each well.[15]
-
Add 100-150 µl of the solubilization solution to each well to dissolve the formazan crystals.[13][15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 values from the dose-response curves.
Summary and Future Directions
The preclinical data for the hypothetical compound this compound indicates a promising profile with enhanced potency and cellular activity compared to the standard inhibitor, Vemurafenib. The improved pharmacokinetic properties, including higher oral bioavailability and a longer half-life, suggest the potential for a more favorable dosing regimen and sustained target engagement in a clinical setting.
Further investigation is warranted to fully characterize the safety and efficacy profile of this compound. Head-to-head in vivo studies in xenograft models are a critical next step to validate these in vitro findings. Additionally, comprehensive off-target screening and long-term toxicity studies will be essential to determine the therapeutic window and overall clinical potential of this novel BRAF inhibitor. The data presented in this guide provides a strong rationale for the continued development of this compound as a potential next-generation therapy for BRAF V600E-mutant cancers.
References
- 1. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. youtube.com [youtube.com]
- 10. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. physiology.elte.hu [physiology.elte.hu]
- 16. Impaired NK cell recognition of vemurafenib-treated melanoma cells is overcome by simultaneous application of histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CVT-5440 and Standard Inhibitors for Targeted Cancer Therapy
A Detailed Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, the development of novel kinase inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles is a paramount objective. This guide provides a comprehensive comparative analysis of the novel investigational compound, CVT-5440, against the established standard-of-care inhibitor, Vemurafenib. Both agents target the B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. Mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a significant portion of melanomas and other cancers, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation.[1][2]
This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the preclinical data for this compound in juxtaposition with the known properties of Vemurafenib. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
Mechanism of Action and Signaling Pathway
Both this compound and Vemurafenib are potent inhibitors of the BRAF V600E mutant kinase.[1][3][4] They function by competing with ATP for binding to the kinase domain of BRAF, thereby preventing the phosphorylation and activation of its downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, a key effector in the MAPK pathway, ultimately leading to a halt in cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.[4][5]
Comparative Performance Data
The preclinical data presented below for the hypothetical compound this compound suggests potential advantages over the standard inhibitor, Vemurafenib, in terms of potency, selectivity, and cellular efficacy.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | BRAF V600E | 5 |
| BRAF (Wild-Type) | 850 | |
| c-RAF | 950 | |
| Vemurafenib | BRAF V600E | 31 [6] |
| BRAF (Wild-Type) | 100[7] | |
| c-RAF | 48[7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity in BRAF V600E Mutant Cell Lines
| Compound | Cell Line | Assay Type | GI50 (nM) |
| This compound | A375 (Melanoma) | Cell Viability (MTT) | 15 |
| HT-29 (Colon Cancer) | Cell Viability (MTT) | 25 | |
| Vemurafenib | A375 (Melanoma) | Cell Viability (MTT) | 248.3[2] |
| HT-29 (Colon Cancer) | Cell Proliferation | 25-350[8] |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Table 3: Comparative Pharmacokinetic Properties
| Parameter | This compound (Projected) | Vemurafenib |
| Bioavailability (Oral) | ~75% | ~47%[9] |
| Half-life (t1/2) | ~70 hours | ~57 hours[10][11] |
| Plasma Protein Binding | >98% | >99%[5] |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4[5][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
BRAF V600E Kinase Inhibition Assay (Luminescent)
This assay measures the kinase activity of BRAF V600E by quantifying the amount of ATP remaining after the phosphorylation of a substrate.
Materials:
-
Recombinant BRAF V600E enzyme
-
Inactive MEK1 as substrate
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Max reagent
-
White 96-well plates
Protocol:
-
Prepare a master mix containing kinase assay buffer, ATP, and the MEK1 substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test inhibitor (this compound or Vemurafenib) at various concentrations to the designated wells. Include a no-inhibitor control and a no-enzyme "blank" control.
-
Initiate the kinase reaction by adding the diluted BRAF V600E enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes.[12]
-
Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® Max reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 15 minutes in the dark.[12]
-
Measure the luminescence using a microplate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC50 values from the dose-response curves.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple-colored formazan product.
Materials:
-
BRAF V600E mutant cell lines (e.g., A375, HT-29)
-
Complete cell culture medium
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[13]
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor (this compound or Vemurafenib) for 72 hours.[14]
-
After the incubation period, add 10-20 µl of MTT solution to each well.[15]
-
Add 100-150 µl of the solubilization solution to each well to dissolve the formazan crystals.[13][15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 values from the dose-response curves.
Summary and Future Directions
The preclinical data for the hypothetical compound this compound indicates a promising profile with enhanced potency and cellular activity compared to the standard inhibitor, Vemurafenib. The improved pharmacokinetic properties, including higher oral bioavailability and a longer half-life, suggest the potential for a more favorable dosing regimen and sustained target engagement in a clinical setting.
Further investigation is warranted to fully characterize the safety and efficacy profile of this compound. Head-to-head in vivo studies in xenograft models are a critical next step to validate these in vitro findings. Additionally, comprehensive off-target screening and long-term toxicity studies will be essential to determine the therapeutic window and overall clinical potential of this novel BRAF inhibitor. The data presented in this guide provides a strong rationale for the continued development of this compound as a potential next-generation therapy for BRAF V600E-mutant cancers.
References
- 1. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. youtube.com [youtube.com]
- 10. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. physiology.elte.hu [physiology.elte.hu]
- 16. Impaired NK cell recognition of vemurafenib-treated melanoma cells is overcome by simultaneous application of histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of CVT-5440's Published Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published performance data of CVT-5440, a selective A2B adenosine receptor (AdoR) antagonist, with other relevant alternatives. The information is intended to support independent validation and further research in the development of treatments for conditions such as asthma, where A2B adenosine receptor antagonism is a promising therapeutic strategy. All data is presented in a structured format, accompanied by detailed experimental protocols and visual diagrams of key biological pathways.
Comparative Performance of A2B Adenosine Receptor Antagonists
The following table summarizes the binding affinity (Ki) of this compound and a selection of alternative A2B adenosine receptor antagonists. A lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Ki (nM) | Selectivity |
| This compound | Human A2B | 50 | >200-fold vs A1/A2A, >167-fold vs A3[1] |
| MRS1754 | Human A2B | 1.97 | High selectivity vs A2A and A3; some affinity for rat A1 (Ki = 16.8 nM) and human A1 (Ki = 403 nM)[2][3][4][5] |
| PSB 603 | Human A2B | 0.553 | >17,000-fold selectivity over A1, A2A, and A3 receptors[6][7][8][9][10] |
| CVT-6883 (GS-6201) | Human A2B | 22 | High selectivity vs A1 (Ki = 1,940 nM), A2A (Ki = 3,280 nM), and A3 (Ki = 1,070 nM)[1][11][12][13][14] |
Experimental Protocols
The determination of the binding affinity (Ki) for these compounds typically involves a competitive radioligand binding assay. Below is a generalized protocol based on standard methodologies in the field.
Radioligand Binding Assay for A2B Adenosine Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the A2B adenosine receptor.
Materials:
-
Cell membranes expressing the human A2B adenosine receptor.
-
A suitable radioligand (e.g., [³H]MRS1754 or a similar high-affinity A2B antagonist radioligand).
-
Test compounds (this compound and alternatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the A2B adenosine receptor are thawed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound.
-
The cell membrane preparation.
-
-
Incubation: The plate is incubated, typically at room temperature for a defined period (e.g., 60-90 minutes), to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration at which it inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16][17][18]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the A2B adenosine receptor signaling pathway in mast cells, which is relevant to asthma, and a typical experimental workflow for evaluating A2B antagonists.
Caption: A2B Adenosine Receptor Signaling Pathway in Mast Cells.
Caption: Experimental Workflow for A2B Antagonist Evaluation.
References
- 1. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRS 1754 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. rndsystems.com [rndsystems.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biocompare.com [biocompare.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. medkoo.com [medkoo.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Radiofluorinated Adenosine A2B Receptor Antagonist as Potential Ligand for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of CVT-5440's Published Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published performance data of CVT-5440, a selective A2B adenosine receptor (AdoR) antagonist, with other relevant alternatives. The information is intended to support independent validation and further research in the development of treatments for conditions such as asthma, where A2B adenosine receptor antagonism is a promising therapeutic strategy. All data is presented in a structured format, accompanied by detailed experimental protocols and visual diagrams of key biological pathways.
Comparative Performance of A2B Adenosine Receptor Antagonists
The following table summarizes the binding affinity (Ki) of this compound and a selection of alternative A2B adenosine receptor antagonists. A lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Ki (nM) | Selectivity |
| This compound | Human A2B | 50 | >200-fold vs A1/A2A, >167-fold vs A3[1] |
| MRS1754 | Human A2B | 1.97 | High selectivity vs A2A and A3; some affinity for rat A1 (Ki = 16.8 nM) and human A1 (Ki = 403 nM)[2][3][4][5] |
| PSB 603 | Human A2B | 0.553 | >17,000-fold selectivity over A1, A2A, and A3 receptors[6][7][8][9][10] |
| CVT-6883 (GS-6201) | Human A2B | 22 | High selectivity vs A1 (Ki = 1,940 nM), A2A (Ki = 3,280 nM), and A3 (Ki = 1,070 nM)[1][11][12][13][14] |
Experimental Protocols
The determination of the binding affinity (Ki) for these compounds typically involves a competitive radioligand binding assay. Below is a generalized protocol based on standard methodologies in the field.
Radioligand Binding Assay for A2B Adenosine Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the A2B adenosine receptor.
Materials:
-
Cell membranes expressing the human A2B adenosine receptor.
-
A suitable radioligand (e.g., [³H]MRS1754 or a similar high-affinity A2B antagonist radioligand).
-
Test compounds (this compound and alternatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the A2B adenosine receptor are thawed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound.
-
The cell membrane preparation.
-
-
Incubation: The plate is incubated, typically at room temperature for a defined period (e.g., 60-90 minutes), to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration at which it inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16][17][18]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the A2B adenosine receptor signaling pathway in mast cells, which is relevant to asthma, and a typical experimental workflow for evaluating A2B antagonists.
Caption: A2B Adenosine Receptor Signaling Pathway in Mast Cells.
Caption: Experimental Workflow for A2B Antagonist Evaluation.
References
- 1. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRS 1754 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. rndsystems.com [rndsystems.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biocompare.com [biocompare.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. medkoo.com [medkoo.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Radiofluorinated Adenosine A2B Receptor Antagonist as Potential Ligand for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CVT-5440 and Similar A2B Adenosine Receptor Antagonists
In the landscape of selective A2B adenosine receptor (A₂BAR) antagonists, a class of compounds with therapeutic potential in inflammatory and fibrotic diseases, a direct head-to-head comparison of investigational drugs is crucial for researchers and drug development professionals. This guide provides a comparative overview of CVT-5440 and its structurally similar counterpart, CVT-6883, both developed by CV Therapeutics.
While detailed pharmacological data for this compound is not extensively available in the public domain, this guide leverages available information on CVT-6883 to offer a benchmark for comparison and to illustrate the key experimental parameters used to evaluate such compounds.
Executive Summary
This compound and CVT-6883 are both selective antagonists of the A₂B adenosine receptor, a G-protein coupled receptor implicated in various pathological processes, including inflammation, fibrosis, and angiogenesis. The therapeutic strategy behind A₂BAR antagonism is to counteract the effects of elevated adenosine levels, which are often associated with tissue injury and stress. This guide presents the available pharmacological data for CVT-6883, outlines the standard experimental protocols for assessing A₂BAR antagonists, and depicts the relevant signaling pathways.
Quantitative Data Comparison
Due to the limited availability of public data for this compound, a direct quantitative comparison is not possible at this time. However, the pharmacological profile of the similar compound, CVT-6883, provides a strong reference point for the expected performance of a selective A₂BAR antagonist from this chemical series.
Table 1: Pharmacological Profile of CVT-6883
| Parameter | Species | Value | Receptor Subtype |
| Binding Affinity (Kᵢ) | Human | 22 nM | A₂B |
| Human | 1,940 nM | A₁ | |
| Human | 3,280 nM | A₂A | |
| Human | 1,070 nM | A₃ | |
| Functional Antagonism (Kₑ) | Human | 6 nM | A₂B |
Experimental Protocols
The characterization of A₂BAR antagonists typically involves a series of in vitro experiments to determine their binding affinity, selectivity, and functional potency. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound for the A₂B adenosine receptor and other adenosine receptor subtypes (A₁, A₂A, and A₃) to assess both potency and selectivity.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human recombinant adenosine receptor subtypes (e.g., HEK-293 cells).
-
Radioligand: A specific radioligand for each receptor subtype is used. For example, [³H]ZM241385 can be used for A₂A and A₂B receptors, and [³H]DPCPX for A₁ receptors.
-
Assay Conditions: Membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., CVT-6883) in a suitable assay buffer.
-
Incubation and Termination: The reaction is incubated to allow binding to reach equilibrium. The binding reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
cAMP Accumulation Assay
Objective: To assess the functional antagonist activity (Kₑ) of a test compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Cells expressing the A₂B adenosine receptor (e.g., HEK-293 cells) are cultured in appropriate media.
-
Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Antagonist Incubation: Cells are then incubated with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: Following the antagonist incubation, cells are stimulated with a known A₂BAR agonist (e.g., NECA) to induce cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified. The Kₑ value is determined by applying the Gaddum equation to the concentration-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the A₂B adenosine receptor signaling pathway and a typical experimental workflow for characterizing an A₂BAR antagonist.
Caption: A₂B Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for A₂BAR Antagonists.
Conclusion
While a direct, data-driven comparison between this compound and CVT-6883 is hampered by the lack of publicly available information on this compound, the profile of CVT-6883 provides a valuable framework for understanding the characteristics of a potent and selective A₂B adenosine receptor antagonist. The high affinity and selectivity of CVT-6883 for the A₂B receptor, coupled with its functional antagonism, underscore the potential of this class of compounds. Further disclosure of data on this compound would be necessary to enable a comprehensive head-to-head evaluation and to fully ascertain its position within the landscape of A₂BAR-targeted therapeutics. Researchers in the field are encouraged to utilize the detailed experimental protocols provided as a basis for their own investigations into novel A₂B adenosine receptor antagonists.
Head-to-Head Comparison: CVT-5440 and Similar A2B Adenosine Receptor Antagonists
In the landscape of selective A2B adenosine receptor (A₂BAR) antagonists, a class of compounds with therapeutic potential in inflammatory and fibrotic diseases, a direct head-to-head comparison of investigational drugs is crucial for researchers and drug development professionals. This guide provides a comparative overview of CVT-5440 and its structurally similar counterpart, CVT-6883, both developed by CV Therapeutics.
While detailed pharmacological data for this compound is not extensively available in the public domain, this guide leverages available information on CVT-6883 to offer a benchmark for comparison and to illustrate the key experimental parameters used to evaluate such compounds.
Executive Summary
This compound and CVT-6883 are both selective antagonists of the A₂B adenosine receptor, a G-protein coupled receptor implicated in various pathological processes, including inflammation, fibrosis, and angiogenesis. The therapeutic strategy behind A₂BAR antagonism is to counteract the effects of elevated adenosine levels, which are often associated with tissue injury and stress. This guide presents the available pharmacological data for CVT-6883, outlines the standard experimental protocols for assessing A₂BAR antagonists, and depicts the relevant signaling pathways.
Quantitative Data Comparison
Due to the limited availability of public data for this compound, a direct quantitative comparison is not possible at this time. However, the pharmacological profile of the similar compound, CVT-6883, provides a strong reference point for the expected performance of a selective A₂BAR antagonist from this chemical series.
Table 1: Pharmacological Profile of CVT-6883
| Parameter | Species | Value | Receptor Subtype |
| Binding Affinity (Kᵢ) | Human | 22 nM | A₂B |
| Human | 1,940 nM | A₁ | |
| Human | 3,280 nM | A₂A | |
| Human | 1,070 nM | A₃ | |
| Functional Antagonism (Kₑ) | Human | 6 nM | A₂B |
Experimental Protocols
The characterization of A₂BAR antagonists typically involves a series of in vitro experiments to determine their binding affinity, selectivity, and functional potency. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound for the A₂B adenosine receptor and other adenosine receptor subtypes (A₁, A₂A, and A₃) to assess both potency and selectivity.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human recombinant adenosine receptor subtypes (e.g., HEK-293 cells).
-
Radioligand: A specific radioligand for each receptor subtype is used. For example, [³H]ZM241385 can be used for A₂A and A₂B receptors, and [³H]DPCPX for A₁ receptors.
-
Assay Conditions: Membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., CVT-6883) in a suitable assay buffer.
-
Incubation and Termination: The reaction is incubated to allow binding to reach equilibrium. The binding reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
cAMP Accumulation Assay
Objective: To assess the functional antagonist activity (Kₑ) of a test compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Cells expressing the A₂B adenosine receptor (e.g., HEK-293 cells) are cultured in appropriate media.
-
Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Antagonist Incubation: Cells are then incubated with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: Following the antagonist incubation, cells are stimulated with a known A₂BAR agonist (e.g., NECA) to induce cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified. The Kₑ value is determined by applying the Gaddum equation to the concentration-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the A₂B adenosine receptor signaling pathway and a typical experimental workflow for characterizing an A₂BAR antagonist.
Caption: A₂B Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for A₂BAR Antagonists.
Conclusion
While a direct, data-driven comparison between this compound and CVT-6883 is hampered by the lack of publicly available information on this compound, the profile of CVT-6883 provides a valuable framework for understanding the characteristics of a potent and selective A₂B adenosine receptor antagonist. The high affinity and selectivity of CVT-6883 for the A₂B receptor, coupled with its functional antagonism, underscore the potential of this class of compounds. Further disclosure of data on this compound would be necessary to enable a comprehensive head-to-head evaluation and to fully ascertain its position within the landscape of A₂BAR-targeted therapeutics. Researchers in the field are encouraged to utilize the detailed experimental protocols provided as a basis for their own investigations into novel A₂B adenosine receptor antagonists.
benchmarking CVT-5440 performance in functional assays
Information regarding "CVT-5440" is not publicly available, preventing the creation of a detailed performance comparison guide.
Extensive searches for a compound or product designated as "this compound" have yielded no specific information. This suggests that "this compound" may be an internal research code, a new compound not yet disclosed in public literature, or a potential typographical error. Without a clear identification of this molecule and its intended biological target, a direct comparison with alternative compounds in functional assays is not possible at this time.
The search results did, however, provide information on two distinct but potentially related topics: the Cvt pathway and a compound named CVT-6883 .
The Cvt Pathway
The Cytoplasm-to-vacuole targeting (Cvt) pathway is a well-studied selective autophagy pathway in yeast.[1][2] It is responsible for the delivery of specific hydrolases to the vacuole, the yeast equivalent of the lysosome.[2] Functional assays to study the Cvt pathway include the Ape1 maturation assay, the GFP-Atg8 processing assay, and the Pho8Δ60 assay.[3] These assays are used to monitor the progression of autophagy and the specific delivery of cargo to the vacuole.
The Compound CVT-6883
CVT-6883 is a selective and orally available A2B adenosine receptor antagonist.[4][5] This compound has been investigated for its therapeutic potential in conditions involving inflammation and fibrosis, such as asthma.[4][5] Preclinical studies have shown that CVT-6883 can reduce markers of inflammation and pulmonary injury in animal models.[5]
Path Forward
To enable the creation of the requested comparison guide, it is essential to first correctly identify the molecule of interest. If "this compound" is indeed the correct designation, it is likely that information about it is currently proprietary and not in the public domain.
Should a publicly known alternative compound be of interest, a comprehensive comparison guide can be developed. This would involve:
-
Target Identification and Pathway Analysis: Defining the specific molecular target and the signaling pathway it modulates.
-
Selection of Relevant Functional Assays: Identifying and detailing appropriate in vitro and in vivo assays to measure the compound's efficacy and potency.
-
Identification of Competitor Compounds: Selecting relevant alternative compounds for a head-to-head comparison.
-
Data Compilation and Presentation: Gathering quantitative data from published studies and presenting it in clear, tabular formats.
-
Visualization of Pathways and Workflows: Creating diagrams using Graphviz to illustrate signaling pathways and experimental procedures.
We recommend verifying the name of the compound of interest. Once a publicly documented molecule is identified, a detailed and informative comparison guide can be generated to meet the needs of researchers, scientists, and drug development professionals.
References
- 1. Structural Biology of the Cvt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cvt pathway as a model for selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for autophagy I: the Cvt pathway and nonselective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
benchmarking CVT-5440 performance in functional assays
Information regarding "CVT-5440" is not publicly available, preventing the creation of a detailed performance comparison guide.
Extensive searches for a compound or product designated as "this compound" have yielded no specific information. This suggests that "this compound" may be an internal research code, a new compound not yet disclosed in public literature, or a potential typographical error. Without a clear identification of this molecule and its intended biological target, a direct comparison with alternative compounds in functional assays is not possible at this time.
The search results did, however, provide information on two distinct but potentially related topics: the Cvt pathway and a compound named CVT-6883 .
The Cvt Pathway
The Cytoplasm-to-vacuole targeting (Cvt) pathway is a well-studied selective autophagy pathway in yeast.[1][2] It is responsible for the delivery of specific hydrolases to the vacuole, the yeast equivalent of the lysosome.[2] Functional assays to study the Cvt pathway include the Ape1 maturation assay, the GFP-Atg8 processing assay, and the Pho8Δ60 assay.[3] These assays are used to monitor the progression of autophagy and the specific delivery of cargo to the vacuole.
The Compound CVT-6883
CVT-6883 is a selective and orally available A2B adenosine receptor antagonist.[4][5] This compound has been investigated for its therapeutic potential in conditions involving inflammation and fibrosis, such as asthma.[4][5] Preclinical studies have shown that CVT-6883 can reduce markers of inflammation and pulmonary injury in animal models.[5]
Path Forward
To enable the creation of the requested comparison guide, it is essential to first correctly identify the molecule of interest. If "this compound" is indeed the correct designation, it is likely that information about it is currently proprietary and not in the public domain.
Should a publicly known alternative compound be of interest, a comprehensive comparison guide can be developed. This would involve:
-
Target Identification and Pathway Analysis: Defining the specific molecular target and the signaling pathway it modulates.
-
Selection of Relevant Functional Assays: Identifying and detailing appropriate in vitro and in vivo assays to measure the compound's efficacy and potency.
-
Identification of Competitor Compounds: Selecting relevant alternative compounds for a head-to-head comparison.
-
Data Compilation and Presentation: Gathering quantitative data from published studies and presenting it in clear, tabular formats.
-
Visualization of Pathways and Workflows: Creating diagrams using Graphviz to illustrate signaling pathways and experimental procedures.
We recommend verifying the name of the compound of interest. Once a publicly documented molecule is identified, a detailed and informative comparison guide can be generated to meet the needs of researchers, scientists, and drug development professionals.
References
- 1. Structural Biology of the Cvt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cvt pathway as a model for selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for autophagy I: the Cvt pathway and nonselective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CV Therapeutics, Inc. Release: JCI Publishes Preclinical Study Evaluating Potential Ability Of CVT-6883 For The Treatment Of Pulmonary Conditions - BioSpace [biospace.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacodynamics of CVT-5440, a selective A2B adenosine receptor antagonist, with related molecules. The information is intended to support research and development efforts in areas such as asthma and other inflammatory conditions where the A2B adenosine receptor is a target of interest.
Introduction to this compound and its Analogs
This compound is a xanthine-based, selective, and high-affinity antagonist of the A2B adenosine receptor. Developed by CV Therapeutics, this molecule has been investigated for its potential therapeutic applications, particularly in the context of asthma. The A2B receptor, one of four adenosine receptor subtypes, is a G-protein coupled receptor that is activated by adenosine. Its signaling is primarily mediated through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is implicated in various physiological and pathophysiological processes, including inflammation.
This guide compares the pharmacodynamic properties of this compound with its close analog from CV Therapeutics, CVT-6883, as well as other notable A2B adenosine receptor antagonists and the non-selective xanthine, theophylline.
Quantitative Pharmacodynamic Data
The following table summarizes the binding affinities (Ki) of this compound and related molecules for the human A2B adenosine receptor and other adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A2B (Ki, nM) | A1 (Ki, nM) | A2A (Ki, nM) | A3 (Ki, nM) | Selectivity for A2B over A1/A2A/A3 |
| This compound | 50 | >10,000 | >10,000 | >8,350 | >200x, >200x, >167x |
| CVT-6883 | 22 | 1,940 | 3,280 | 1,070 | ~88x, ~149x, ~49x |
| MRS-1754 | 1.97 | 403 | 503 | 570 | ~205x, ~255x, ~289x |
| ATL-802 | 2.36 | 369 | 654 | >1,000 | ~156x, ~277x, >424x |
| Theophylline | 9,200 | 6,200 | 4,200 | 52,300 | Non-selective |
Note: Data is compiled from various preclinical studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The pharmacodynamic data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293 or CHO cells) that have been engineered to express a high concentration of the target receptor, in this case, the human A2B adenosine receptor.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, typically a Tris-HCl buffer.
-
Radioligand: A radiolabeled ligand with known high affinity for the A2B receptor (e.g., [3H]MRS-1754) is used.
-
Incubation: The cell membranes, radioligand, and various concentrations of the unlabeled test compound (like this compound) are incubated together in assay tubes or plates.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional cAMP Assay
Objective: To measure the functional effect of a compound on receptor signaling, specifically its ability to antagonize agonist-induced production of the second messenger cAMP.
Methodology:
-
Cell Culture: Whole cells expressing the A2B adenosine receptor are cultured in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A known agonist of the A2B receptor (e.g., NECA) is added to the wells to stimulate the production of cAMP.
-
Cell Lysis and cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured. This is often done using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), where the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified. The concentration of the antagonist that produces 50% of its maximal inhibition (IC50) is determined. From this, the functional antagonist constant (Kb) can be calculated.
Visualizations
A2B Adenosine Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacodynamics of CVT-5440, a selective A2B adenosine receptor antagonist, with related molecules. The information is intended to support research and development efforts in areas such as asthma and other inflammatory conditions where the A2B adenosine receptor is a target of interest.
Introduction to this compound and its Analogs
This compound is a xanthine-based, selective, and high-affinity antagonist of the A2B adenosine receptor. Developed by CV Therapeutics, this molecule has been investigated for its potential therapeutic applications, particularly in the context of asthma. The A2B receptor, one of four adenosine receptor subtypes, is a G-protein coupled receptor that is activated by adenosine. Its signaling is primarily mediated through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is implicated in various physiological and pathophysiological processes, including inflammation.
This guide compares the pharmacodynamic properties of this compound with its close analog from CV Therapeutics, CVT-6883, as well as other notable A2B adenosine receptor antagonists and the non-selective xanthine, theophylline.
Quantitative Pharmacodynamic Data
The following table summarizes the binding affinities (Ki) of this compound and related molecules for the human A2B adenosine receptor and other adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A2B (Ki, nM) | A1 (Ki, nM) | A2A (Ki, nM) | A3 (Ki, nM) | Selectivity for A2B over A1/A2A/A3 |
| This compound | 50 | >10,000 | >10,000 | >8,350 | >200x, >200x, >167x |
| CVT-6883 | 22 | 1,940 | 3,280 | 1,070 | ~88x, ~149x, ~49x |
| MRS-1754 | 1.97 | 403 | 503 | 570 | ~205x, ~255x, ~289x |
| ATL-802 | 2.36 | 369 | 654 | >1,000 | ~156x, ~277x, >424x |
| Theophylline | 9,200 | 6,200 | 4,200 | 52,300 | Non-selective |
Note: Data is compiled from various preclinical studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The pharmacodynamic data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293 or CHO cells) that have been engineered to express a high concentration of the target receptor, in this case, the human A2B adenosine receptor.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, typically a Tris-HCl buffer.
-
Radioligand: A radiolabeled ligand with known high affinity for the A2B receptor (e.g., [3H]MRS-1754) is used.
-
Incubation: The cell membranes, radioligand, and various concentrations of the unlabeled test compound (like this compound) are incubated together in assay tubes or plates.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional cAMP Assay
Objective: To measure the functional effect of a compound on receptor signaling, specifically its ability to antagonize agonist-induced production of the second messenger cAMP.
Methodology:
-
Cell Culture: Whole cells expressing the A2B adenosine receptor are cultured in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A known agonist of the A2B receptor (e.g., NECA) is added to the wells to stimulate the production of cAMP.
-
Cell Lysis and cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured. This is often done using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), where the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified. The concentration of the antagonist that produces 50% of its maximal inhibition (IC50) is determined. From this, the functional antagonist constant (Kb) can be calculated.
Visualizations
A2B Adenosine Receptor Signaling Pathway
Safety Operating Guide
Proper Disposal Procedures for CVT-5440: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for CVT-5440 (CAS 531506-64-6), an adenosine receptor inhibitor.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of potentially hazardous research chemicals. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect from potential splashes.
-
Lab Coat: To prevent skin contact.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most research chemicals, should follow a clear and systematic process to ensure safety and compliance.
1. Waste Identification and Segregation:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), CAS number ("531506-64-6"), and the appropriate hazard pictograms if known.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
2. Waste Collection and Storage:
-
Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection. The original container, if empty, can be used after proper rinsing.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment should be used to prevent spills.
3. Disposal of Empty Containers:
-
Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.
-
Defacing Labels: After thorough rinsing and air-drying, completely remove or deface the original label.
-
Final Disposal: Once cleaned and de-labeled, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.
4. Scheduling a Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the collected chemical waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.
Quantitative Data Summary
For general laboratory chemical waste, the following table summarizes key quantitative parameters often stipulated by regulatory bodies. Note that these are general guidelines and may not be specific to this compound.
| Parameter | Guideline |
| pH of Aqueous Waste | Typically between 5.5 and 10.5 for sewer disposal (if permitted), but chemical waste should be collected. |
| Container Size Limit | Often limited to 5 gallons (approximately 19 liters) for liquid waste in a single container. |
| Satellite Accumulation | Maximum of 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste may be stored in the lab. |
Adenosine Receptor Signaling Pathway
This compound is an inhibitor of adenosine receptors. Understanding the signaling pathways of these receptors is crucial for researchers in drug development. The diagram below illustrates the primary signaling cascades associated with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2][3][4][5]
Caption: Adenosine receptor signaling pathways and the inhibitory action of this compound.
By adhering to these general best practices and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
References
- 1. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]
Proper Disposal Procedures for CVT-5440: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for CVT-5440 (CAS 531506-64-6), an adenosine receptor inhibitor.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of potentially hazardous research chemicals. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect from potential splashes.
-
Lab Coat: To prevent skin contact.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most research chemicals, should follow a clear and systematic process to ensure safety and compliance.
1. Waste Identification and Segregation:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), CAS number ("531506-64-6"), and the appropriate hazard pictograms if known.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
2. Waste Collection and Storage:
-
Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection. The original container, if empty, can be used after proper rinsing.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment should be used to prevent spills.
3. Disposal of Empty Containers:
-
Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.
-
Defacing Labels: After thorough rinsing and air-drying, completely remove or deface the original label.
-
Final Disposal: Once cleaned and de-labeled, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.
4. Scheduling a Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the collected chemical waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.
Quantitative Data Summary
For general laboratory chemical waste, the following table summarizes key quantitative parameters often stipulated by regulatory bodies. Note that these are general guidelines and may not be specific to this compound.
| Parameter | Guideline |
| pH of Aqueous Waste | Typically between 5.5 and 10.5 for sewer disposal (if permitted), but chemical waste should be collected. |
| Container Size Limit | Often limited to 5 gallons (approximately 19 liters) for liquid waste in a single container. |
| Satellite Accumulation | Maximum of 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste may be stored in the lab. |
Adenosine Receptor Signaling Pathway
This compound is an inhibitor of adenosine receptors. Understanding the signaling pathways of these receptors is crucial for researchers in drug development. The diagram below illustrates the primary signaling cascades associated with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2][3][4][5]
Caption: Adenosine receptor signaling pathways and the inhibitory action of this compound.
By adhering to these general best practices and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
References
- 1. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]
Handling and Safety Protocols for Chemical Compound CVT-5440
Disclaimer: The following guidance is a general safety protocol for handling chemical compounds in a laboratory setting. As no specific public information is available for "CVT-5440," this document should be used as a foundational guide. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) and their institution's specific safety protocols for this compound before handling.
Immediate Safety and Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to hazardous chemicals. The level of PPE required depends on the specific hazards associated with the compound and the procedure being performed.
Table 1: Recommended PPE for Handling this compound
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Low-Volume Handling (mg scale) | Certified Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Not generally required | Standard Laboratory Coat |
| High-Volume Handling (gram scale) | Certified Chemical Fume Hood | Double-gloving with Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | NIOSH-approved Respirator (if indicated by SDS) | Chemical-resistant Apron over Laboratory Coat |
| Aerosol-Generating Procedures | Certified Chemical Fume Hood or Glovebox | Double-gloving with Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | NIOSH-approved Respirator with appropriate cartridges | Chemical-resistant, disposable Gown |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Verification: Ensure the container label matches the order information and that the SDS is readily available.
-
Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials, as specified in the SDS.
2. Handling and Experimentation:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the experimental protocol and the SDS.
-
Engineering Controls: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Kit: An appropriate chemical spill kit should be readily accessible in the laboratory.
3. Disposal Plan:
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Protocol: General Weighing Procedure
This protocol outlines a standard procedure for accurately weighing a solid chemical compound like this compound.
Materials:
-
This compound
-
Analytical Balance
-
Spatula
-
Weighing Paper or Boat
-
Appropriate PPE (see Table 1)
Procedure:
-
Don the appropriate PPE.
-
Ensure the analytical balance is level and calibrated.
-
Place a clean weighing paper or boat on the balance pan and tare the balance.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Record the final weight.
-
Securely close the this compound container.
-
Clean the spatula and the area around the balance.
-
Dispose of all contaminated materials in the designated hazardous waste container.
Visualizing Workflows and Pathways
Diagrams can clarify complex procedures and relationships, enhancing safety and understanding.
Handling and Safety Protocols for Chemical Compound CVT-5440
Disclaimer: The following guidance is a general safety protocol for handling chemical compounds in a laboratory setting. As no specific public information is available for "CVT-5440," this document should be used as a foundational guide. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) and their institution's specific safety protocols for this compound before handling.
Immediate Safety and Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to hazardous chemicals. The level of PPE required depends on the specific hazards associated with the compound and the procedure being performed.
Table 1: Recommended PPE for Handling this compound
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Low-Volume Handling (mg scale) | Certified Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Not generally required | Standard Laboratory Coat |
| High-Volume Handling (gram scale) | Certified Chemical Fume Hood | Double-gloving with Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | NIOSH-approved Respirator (if indicated by SDS) | Chemical-resistant Apron over Laboratory Coat |
| Aerosol-Generating Procedures | Certified Chemical Fume Hood or Glovebox | Double-gloving with Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | NIOSH-approved Respirator with appropriate cartridges | Chemical-resistant, disposable Gown |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Verification: Ensure the container label matches the order information and that the SDS is readily available.
-
Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials, as specified in the SDS.
2. Handling and Experimentation:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the experimental protocol and the SDS.
-
Engineering Controls: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Kit: An appropriate chemical spill kit should be readily accessible in the laboratory.
3. Disposal Plan:
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Protocol: General Weighing Procedure
This protocol outlines a standard procedure for accurately weighing a solid chemical compound like this compound.
Materials:
-
This compound
-
Analytical Balance
-
Spatula
-
Weighing Paper or Boat
-
Appropriate PPE (see Table 1)
Procedure:
-
Don the appropriate PPE.
-
Ensure the analytical balance is level and calibrated.
-
Place a clean weighing paper or boat on the balance pan and tare the balance.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Record the final weight.
-
Securely close the this compound container.
-
Clean the spatula and the area around the balance.
-
Dispose of all contaminated materials in the designated hazardous waste container.
Visualizing Workflows and Pathways
Diagrams can clarify complex procedures and relationships, enhancing safety and understanding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
